Product packaging for Isomurralonginol acetate(Cat. No.:)

Isomurralonginol acetate

Cat. No.: B176986
M. Wt: 302.32 g/mol
InChI Key: KJRYZFDEVYMOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isomurralonginol acetate is a natural product found in Glycosmis pentaphylla, Murraya paniculata, and Murraya exotica with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O5 B176986 Isomurralonginol acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-10(2)13(9-21-11(3)18)16-14(20-4)7-5-12-6-8-15(19)22-17(12)16/h5-8,13H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRYZFDEVYMOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(COC(=O)C)C1=C(C=CC2=C1OC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthesis of Isomurralonginol Acetate in Murraya exotica: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murraya exotica, a plant species belonging to the Rutaceae family, is a rich source of diverse secondary metabolites, particularly coumarins.[1] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1] Among the numerous coumarins isolated from M. exotica is isomurralonginol acetate, a prenylated coumarin derivative.[2] Understanding the biosynthetic pathway of this complex molecule is crucial for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, details representative experimental protocols for pathway elucidation, and presents visualizations of the key metabolic routes.

Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound in Murraya exotica has not been fully elucidated experimentally, a putative pathway can be constructed based on the established general biosynthesis of coumarins and isoprenoids in plants. The pathway can be conceptually divided into three main stages:

  • Formation of the Coumarin Core via the Phenylpropanoid Pathway.

  • Synthesis of the Isoprenoid Precursor via the Mevalonate (MVA) and/or Methylerythritol Phosphate (MEP) Pathway.

  • Assembly and Modification of the Final Molecule.

Phenylpropanoid Pathway to the Coumarin Nucleus

The biosynthesis of the basic coumarin structure begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions in the phenylpropanoid pathway.

  • Step 1: Deamination of L-Phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

  • Step 2: Hydroxylation. Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid.

  • Step 3: Ortho-hydroxylation. A key step in coumarin biosynthesis is the 2-hydroxylation of a cinnamic acid derivative. In the case of umbelliferone, a common coumarin precursor, this involves the ortho-hydroxylation of p-coumaric acid.

  • Step 4: Lactonization. The resulting 2,4-dihydroxycinnamic acid undergoes a trans/cis isomerization of the side chain, followed by spontaneous or enzyme-catalyzed lactonization to form the coumarin ring system of umbelliferone.

Phenylpropanoid_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone (7-hydroxycoumarin) p_Coumaric_Acid->Umbelliferone Hydroxylation & Lactonization

Isoprenoid Precursor Biosynthesis

The isoprenoid side chain of this compound is derived from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants synthesize these precursors through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

  • MVA Pathway: Starts from acetyl-CoA and proceeds through mevalonic acid to produce IPP.

  • MEP Pathway: Utilizes pyruvate and glyceraldehyde-3-phosphate to generate IPP and DMAPP.

IPP and DMAPP are then condensed to form larger prenyl diphosphates, such as geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15).

Isoprenoid_Biosynthesis cluster_MVA MVA Pathway (Cytosol) cluster_MEP MEP Pathway (Plastids) Acetyl_CoA Acetyl-CoA Mevalonic_Acid Mevalonic Acid Acetyl_CoA->Mevalonic_Acid MVA_IPP IPP Mevalonic_Acid->MVA_IPP IPP_DMAPP IPP <=> DMAPP MVA_IPP->IPP_DMAPP Pyruvate_G3P Pyruvate + G3P MEP Methylerythritol Phosphate Pyruvate_G3P->MEP MEP_IPP_DMAPP IPP + DMAPP MEP->MEP_IPP_DMAPP MEP_IPP_DMAPP->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP

Proposed Assembly and Modification of this compound

The final steps in the biosynthesis of this compound involve the coupling of the coumarin and isoprenoid moieties, followed by a series of modifications. Based on the structure elucidated by Ito and Furukawa (1987), this compound is a derivative of 7-methoxycoumarin with a modified geranyl side chain attached at the 8-position.

  • Step 5: Prenylation of the Coumarin Core. A prenyltransferase (PT) catalyzes the attachment of a geranyl group from GPP to the 8-position of a 7-hydroxy or 7-methoxycoumarin precursor.

  • Step 6: Hydroxylation and Cyclization of the Prenyl Side Chain. The geranyl side chain undergoes a series of enzymatic modifications, likely involving cytochrome P450 monooxygenases, to introduce hydroxyl groups and form a cyclic ether structure, resulting in the "isomurralonginol" core.

  • Step 7: Acetylation. Finally, an acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to a hydroxyl group on the modified prenyl side chain to yield this compound.

Final_Assembly Umbelliferone Umbelliferone (or derivative) Prenylated_Coumarin 8-Geranyl-7-hydroxycoumarin Umbelliferone->Prenylated_Coumarin Prenyltransferase GPP Geranyl Pyrophosphate GPP->Prenylated_Coumarin Isomurralonginol Isomurralonginol Prenylated_Coumarin->Isomurralonginol Hydroxylation & Cyclization (P450s) Isomurralonginol_Acetate This compound Isomurralonginol->Isomurralonginol_Acetate Acetyltransferase

Quantitative Data

Currently, there is no quantitative data available in the scientific literature regarding the specific activity of enzymes or the concentration of intermediates in the biosynthetic pathway of this compound in Murraya exotica. Further research, including enzyme assays and metabolic profiling, is required to generate such data.

Representative Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be essential in confirming the proposed pathway.

Protocol 1: Isolation and Characterization of Putative Biosynthetic Enzymes

Objective: To isolate and functionally characterize enzymes such as prenyltransferases and cytochrome P450s involved in the biosynthesis of this compound.

Methodology:

  • Protein Extraction:

    • Flash-freeze fresh young leaves or roots of Murraya exotica in liquid nitrogen and grind to a fine powder.

    • Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to remove cell debris.

    • For membrane-bound enzymes like P450s and some prenyltransferases, further ultracentrifugation of the supernatant at 100,000 x g for 1 hour is required to pellet the microsomal fraction. The pellet is then resuspended in a suitable buffer.

  • Enzyme Assay (Example: Prenyltransferase):

    • Prepare a reaction mixture containing the protein extract (or purified enzyme), the coumarin substrate (e.g., umbelliferone), the prenyl donor (e.g., geranyl pyrophosphate), and a divalent cation (e.g., MgCl2) in a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

    • Centrifuge to separate the phases and collect the organic layer.

    • Analyze the product formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum with an authentic standard of the expected prenylated coumarin.

  • Enzyme Purification:

    • Subject the protein extract to a series of chromatographic steps, such as ammonium sulfate precipitation, followed by anion-exchange, hydrophobic interaction, and size-exclusion chromatography.

    • Monitor the enzyme activity in the fractions at each step to track the purification progress.

Enzyme_Purification_Workflow Start Plant Tissue (Murraya exotica) Extraction Protein Extraction Start->Extraction Crude_Extract Crude Protein Extract Extraction->Crude_Extract AmSO4 Ammonium Sulfate Precipitation Crude_Extract->AmSO4 Chromatography1 Anion-Exchange Chromatography AmSO4->Chromatography1 Chromatography2 Hydrophobic Interaction Chromatography Chromatography1->Chromatography2 Chromatography3 Size-Exclusion Chromatography Chromatography2->Chromatography3 Purified_Enzyme Purified Enzyme Chromatography3->Purified_Enzyme Functional_Assay Functional Assay (e.g., Prenyltransferase activity) Purified_Enzyme->Functional_Assay

Protocol 2: Gene Identification and Heterologous Expression

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function through expression in a heterologous host.

Methodology:

  • Transcriptome Sequencing:

    • Extract total RNA from Murraya exotica tissues actively producing this compound.

    • Perform transcriptome sequencing (RNA-seq) to generate a comprehensive library of expressed genes.

    • Identify candidate genes for PAL, C4H, prenyltransferases, cytochrome P450s, and acetyltransferases based on sequence homology to known genes from other plant species.

  • Gene Cloning and Vector Construction:

    • Design primers based on the candidate gene sequences and amplify the full-length coding sequences using PCR.

    • Clone the amplified genes into an appropriate expression vector (e.g., for yeast or E. coli).

  • Heterologous Expression and Functional Verification:

    • Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae).

    • Culture the transformed host and induce gene expression.

    • Provide the putative substrate to the culture (e.g., umbelliferone for a prenyltransferase-expressing yeast strain).

    • Extract the metabolites from the culture medium and/or cells and analyze for the presence of the expected product by LC-MS.

Conclusion

The biosynthesis of this compound in Murraya exotica is a complex process that integrates the phenylpropanoid and isoprenoid pathways. While a putative pathway can be proposed, further research is necessary to identify and characterize the specific enzymes and intermediates involved. The experimental protocols outlined in this guide provide a framework for future studies aimed at fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up possibilities for its sustainable production and exploitation in drug discovery and development.

References

Physical and chemical properties of Isomurralonginol acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomurralonginol acetate is a naturally occurring coumarin, a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structure, and available experimental data. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound has been isolated from the leaves of Murraya exotica, a plant belonging to the Rutaceae family.[1][2] While extensive experimental data on its physical properties are limited in publicly accessible literature, some key characteristics have been reported or predicted.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₈O₅[1][2]
Molecular Weight 302.32 g/mol [1][2]
Predicted Boiling Point 447.8 ± 45.0 °C[1]
Predicted Density 1.182 ± 0.06 g/cm³[1]
Physical Form Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
CAS Number 139115-59-6[1]

Experimental Protocols

Isolation of this compound from Murraya exotica

G Isolation Workflow for this compound plant_material Dried and Powdered Leaves of Murraya exotica extraction Solvent Extraction (e.g., Acetone) plant_material->extraction crude_extract Crude Acetone Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., with Ethyl Acetate) crude_extract->fractionation ea_fraction Ethyl Acetate Fraction fractionation->ea_fraction chromatography Column Chromatography (Silica Gel) ea_fraction->chromatography pure_compound This compound chromatography->pure_compound G Hypothetical Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb Activation nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Inflammatory Genes (e.g., COX-2, iNOS) nucleus->inflammatory_genes Transcription isomurralonginol This compound (Hypothetical Target) isomurralonginol->ikk Inhibition?

References

In-depth Technical Guide: Isomurralonginol Acetate (CAS No. 139115-59-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomurralonginol acetate, with the Chemical Abstracts Service (CAS) number 139115-59-6, is a naturally occurring coumarin. It is classified as a secondary metabolite found in the plant species Murraya exotica, a member of the Rutaceae family. First isolated and characterized by Ito and Furukawa in 1987, this compound is a subject of interest within the field of natural product chemistry and drug discovery due to the well-documented diverse biological activities of the coumarin class of compounds. This guide provides a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 139115-59-6Generic
Molecular Formula C₁₇H₁₈O₅Generic
Molecular Weight 302.32 g/mol Generic
Chemical Name 8-[1-[(acetyloxy)methyl]-2-methyl-2-propen-1-yl]-7-methoxy-2H-1-benzopyran-2-oneGeneric
Class CoumarinGeneric
Natural Source Murraya exotica[1]

Synthesis and Isolation

Isolation from Natural Sources

This compound is a natural product isolated from the leaves of Murraya exotica. The general methodology for the isolation of coumarins from this plant involves the following steps:

Experimental Protocol: General Isolation of Coumarins from Murraya exotica

  • Extraction: Air-dried and powdered leaves of Murraya exotica are subjected to extraction with a suitable organic solvent, such as ethanol or a mixture of petroleum ether and ethyl acetate.

  • Fractionation: The crude extract is then concentrated under vacuum and subjected to column chromatography over silica gel.

  • Elution: A gradient elution is typically employed, starting with a non-polar solvent system (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity.

  • Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography or other techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.

G plant Dried & Powdered Murraya exotica Leaves extraction Solvent Extraction (e.g., Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purification Further Purification (e.g., HPLC) tlc->purification Select Fractions pure_compound This compound purification->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS, IR) pure_compound->structure_elucidation final_structure Confirmed Structure structure_elucidation->final_structure

Figure 1. General workflow for the isolation of this compound.
Chemical Synthesis

To date, a specific chemical synthesis route for this compound has not been reported in the scientific literature. The synthesis of coumarin derivatives can be complex, often involving multi-step reactions to construct the core coumarin scaffold and introduce the desired functional groups.

Biological Activity and Pharmacological Potential

The biological activity of this compound has not been extensively studied experimentally. However, preliminary computational studies suggest potential bioactivities.

Monoamine Oxidase B (MAO-B) Inhibition: A Computational Perspective

A molecular docking and pharmacophore modeling study was conducted on a series of 32 coumarins isolated from Murraya exotica, including this compound, to predict their inhibitory potential against monoamine oxidase B (MAO-B).[2] MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

In this computational screening, this compound showed a "Fit Value" in the pharmacophore model, suggesting it may interact with the active site of the MAO-B enzyme.[2] However, it is crucial to note that this is a predictive result, and experimental validation with quantitative data, such as an IC₅₀ value, is not yet available.

G cluster_computational Computational Analysis cluster_experimental Experimental Validation (Needed) This compound This compound Molecular Docking Molecular Docking This compound->Molecular Docking Pharmacophore Model Pharmacophore Model This compound->Pharmacophore Model MAO-B Enzyme MAO-B Enzyme MAO-B Enzyme->Molecular Docking Predicted Interaction Predicted Interaction Molecular Docking->Predicted Interaction Pharmacophore Model->Predicted Interaction In vitro Assay In vitro Assay Predicted Interaction->In vitro Assay Hypothesis for testing IC50 Value IC50 Value In vitro Assay->IC50 Value

Figure 2. Logical relationship of computational prediction and experimental validation.

Future Directions

The current body of knowledge on this compound is limited, presenting several opportunities for future research:

  • Biological Screening: A comprehensive biological screening of pure this compound is warranted to experimentally determine its pharmacological activities. This could include assays for anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, which are common for coumarin compounds.

  • Enzyme Inhibition Assays: Experimental validation of the predicted MAO-B inhibitory activity is a critical next step. Determining the IC₅₀ value and the mode of inhibition would provide valuable insights into its therapeutic potential.

  • Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Should significant biological activity be confirmed, further studies to elucidate the underlying molecular mechanisms and signaling pathways would be essential for its development as a potential therapeutic agent.

Conclusion

This compound is a natural coumarin with a defined chemical structure, isolated from Murraya exotica. While computational studies suggest its potential as a MAO-B inhibitor, there is a significant lack of experimental data on its biological activities and pharmacological properties. This technical guide highlights the current knowledge gaps and underscores the need for further research to unlock the full therapeutic potential of this natural product. The information provided herein serves as a foundational resource for researchers and scientists interested in the exploration and development of novel coumarin-based therapeutics.

References

An Overview of the Potential Pharmacological Activities of Isomurralonginol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature containing specific pharmacological data, experimental protocols, or established signaling pathways for Isomurralonginol acetate is not available at the time of this writing. This document, therefore, presents a technical guide based on the known activities of structurally related compounds, namely coumarins isolated from the Murraya plant genus. The information herein is intended to serve as a foundation for future research into this specific molecule.

Introduction

This compound, as suggested by its nomenclature, is likely a derivative of the coumarin murralongin, a natural product found in plants of the Murraya genus (family Rutaceae). The Murraya genus is a well-documented source of bioactive compounds, with coumarins and carbazole alkaloids being among the most studied for their diverse pharmacological effects. This guide will explore the potential pharmacological activities of this compound by summarizing the established bioactivities of coumarins from Murraya species.

Potential Pharmacological Activities of Murraya Coumarins

Coumarins isolated from various Murraya species have been reported to exhibit a range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.

Anti-inflammatory Activity

Several coumarins from Murraya have been shown to possess anti-inflammatory properties. The proposed mechanisms often involve the modulation of key inflammatory mediators.

Anticancer Activity

The cytotoxic and antiproliferative effects of Murraya coumarins against various cancer cell lines are documented. The mechanisms are often linked to the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Selected Pharmacological Activities of Coumarins from Murraya Species

CompoundPlant SourcePharmacological ActivityModel SystemQuantitative Data (IC₅₀/EC₅₀)
MurrangatinM. paniculataAnti-inflammatoryCarrageenan-induced paw edema (rat)50 mg/kg, 48.2% inhibition
Yuehgesin AM. paniculataCytotoxicityP-388, KB, HT-29, A549 cell linesED₅₀: 2.1, 2.8, 3.5, 4.1 µg/mL
OmphalocarpinolM. omphalocarpaAntiplatelet AggregationRabbit platelets (induced by arachidonic acid)IC₅₀: 25.4 µM
MexoticinM. paniculataAntimicrobialBacillus subtilis, Staphylococcus aureusMIC: 50 µg/mL

Note: This table is a summary of data for related compounds and is intended for illustrative purposes.

Proposed Experimental Protocols

For the investigation of a novel compound like this compound, a systematic approach to evaluating its bioactivity is required. Below are generalized protocols for key pharmacological assays.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
  • Objective: To determine the effect of this compound on the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Methodology:

    • Culture RAW 264.7 cells in a 96-well plate until they reach 80% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-only control.

    • Perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.

Anticancer Activity: MTT Cell Proliferation Assay
  • Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HepG2 - liver cancer).

  • Methodology:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀).

Visualizations: Workflows and Signaling Pathways

General Workflow for Natural Product Investigation

Plant_Material Plant Material (Murraya sp.) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation of Pure Compounds (e.g., this compound) Extraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioactivity_Screening Bioactivity Screening (In Vitro Assays) Structure_Elucidation->Bioactivity_Screening Hit_Compound Hit Compound Identification Bioactivity_Screening->Hit_Compound Mechanism_of_Action Mechanism of Action Studies Hit_Compound->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

Caption: A generalized workflow for the discovery of bioactive natural products.

Hypothetical Anti-inflammatory Signaling Pathway

cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Gene_Expression activates Isomurralonginol_acetate Isomurralonginol acetate Isomurralonginol_acetate->IKK Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical classification of this compound as a coumarin from the Murraya genus strongly suggests its potential as a bioactive molecule, particularly in the areas of anti-inflammatory and anticancer research. The protocols and hypothetical pathways outlined in this guide provide a framework for the systematic investigation required to elucidate its specific pharmacological profile. Future research should prioritize the isolation or synthesis of this compound, followed by comprehensive in vitro screening to identify its primary biological targets. Subsequent mechanistic and in vivo studies will be crucial to validate its therapeutic potential.

Isomurralonginol Acetate: A Novel Coumarin Derivative with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isomurralonginol acetate, a naturally occurring coumarin derivative isolated from the plant Murraya exotica, is emerging as a compound of significant interest in the fields of pharmacology and drug discovery. Coumarins, a well-established class of benzopyrones, are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation, and putative biological activities, with a focus on its potential as a novel therapeutic agent. Detailed experimental protocols and analyses of its potential mechanisms of action are presented to facilitate further research and development.

Introduction

Coumarins are a large family of phenolic substances found in many plants, and they form the basis of numerous synthetic compounds with a wide range of biological activities. This compound, with the chemical formula C17H18O5, is a specific coumarin that has been identified in Murraya exotica, a plant traditionally used in some cultures for medicinal purposes.[1] Its structure, characterized by a coumarin core with an acetylated isoprenoid side chain, suggests the potential for unique biological interactions and therapeutic applications. This guide will delve into the known information about this compound and provide a framework for its further scientific exploration.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 139115-59-6[1]
Molecular Formula C17H18O5[1]
Molecular Weight 302.32 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, ethanol, and chloroform.

Experimental Protocols

Isolation of this compound from Murraya exotica

The following protocol outlines a general method for the isolation of coumarins from Murraya exotica, which can be adapted for the specific isolation of this compound.

Workflow for Isolation:

G start Dried and powdered plant material (Murraya exotica leaves/stems) extraction Maceration with ethanol at room temperature start->extraction filtration Filtration and concentration under reduced pressure extraction->filtration partitioning Solvent-solvent partitioning (e.g., with ethyl acetate and water) filtration->partitioning chromatography Column chromatography (Silica gel) partitioning->chromatography fractionation Fraction collection and analysis (TLC) chromatography->fractionation purification Preparative HPLC or recrystallization fractionation->purification end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: The leaves and stems of Murraya exotica are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The coumarin-containing fractions are typically found in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

  • Fraction Analysis and Purification: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and further purified using preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow:

G start Seed RAW 264.7 cells in a 96-well plate treatment Pre-treat cells with this compound (various concentrations) start->treatment stimulation Stimulate with LPS (e.g., 1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect cell culture supernatant incubation->supernatant griess_reagent Add Griess reagent supernatant->griess_reagent measurement Measure absorbance at 540 nm griess_reagent->measurement calculation Calculate % NO inhibition and IC50 measurement->calculation

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Detailed Steps:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Stimulation: After a pre-treatment period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a short incubation period, the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.

Experimental Workflow:

G start Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate treatment Treat cells with this compound (various concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_incubation Incubate to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization measurement Measure absorbance at 570 nm solubilization->measurement calculation Calculate % cell viability and IC50 measurement->calculation

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • Formazan Formation: The plates are incubated for 3-4 hours at 37°C to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Biological Activities and Potential Mechanisms of Action

While specific studies on the biological activities of this compound are limited, the known functions of coumarins and acetate-containing compounds provide a strong basis for hypothesizing its therapeutic potential.

Anti-Inflammatory Activity

Coumarin derivatives are well-documented for their anti-inflammatory properties. The potential anti-inflammatory mechanism of this compound may involve the modulation of key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Anti-Inflammatory Signaling Pathway:

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Isomurralonginol_Acetate Isomurralonginol Acetate Isomurralonginol_Acetate->IKK Inhibits? Isomurralonginol_Acetate->MAPK Inhibits? Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Gene Induces G cluster_0 Cancer Cell Isomurralonginol_Acetate Isomurralonginol Acetate Proliferation Cell Proliferation (e.g., Cyclins, CDKs) Isomurralonginol_Acetate->Proliferation Inhibits? Apoptosis Apoptosis (e.g., Caspases, Bcl-2 family) Isomurralonginol_Acetate->Apoptosis Induces? Survival_Pathways Pro-survival Pathways (e.g., PI3K/Akt, MAPK) Isomurralonginol_Acetate->Survival_Pathways Inhibits?

References

A Comprehensive Technical Guide to the Preliminary Biological Screening of Isomurralonginol Acetate and Related Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of Isomurralonginol acetate is limited in publicly accessible literature. This guide provides a representative framework for its preliminary biological screening based on established activities of structurally related coumarins and other phytochemicals isolated from its natural source, Clausena excavata, and related species of the Rutaceae family.[1][2] The presented data and protocols are illustrative and intended to serve as a template for experimental design.

This compound is a coumarin compound isolated from plants of the Rutaceae family, such as those from the Murraya and Clausena genera.[3] Phytochemicals from these plants, particularly Clausena excavata, have demonstrated a wide array of promising biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][4][5][6] This guide outlines a series of preliminary biological screening assays that could be employed to elucidate the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data from biological screening of compounds structurally related to this compound, isolated from Clausena excavata and Murraya species. This data is intended for comparative purposes to guide the interpretation of screening results for this compound.

Compound/Extract Assay Type Target Result (IC₅₀/MIC) Reference
MahanineCytotoxicityP388 cell line≤5.0 µg/mL[7]
MahanimbineCytotoxicityMCF-7 cell line≤5.0 µg/mL[7]
Murrayanine DerivativeAntioxidantDPPH radical scavenging7.79 µM[8]
ClausenidinAnti-HIV-1HIV-1 replication5.3 µM[4]
C. excavata EA ExtractCytotoxicityHaCaT cells>200 µg/mL[5]
C. excavata CH ExtractCytotoxicityHaCaT cells>200 µg/mL[5]
MahanineAntimicrobialStaphylococcus aureus25.0–175.0 µg/mL (MIC)[7]
MahanimbicineAntimicrobialPseudomonas aeruginosa25.0–175.0 µg/mL (MIC)[7]

Experimental Protocols

This protocol details the determination of the cytotoxic effects of a test compound against a panel of human cancer cell lines.

a. Cell Culture and Plating:

  • Human cancer cell lines (e.g., MCF-7, HeLa, P388) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cells are harvested using trypsin-EDTA and seeded into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

b. Compound Treatment:

  • This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations.

  • The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compound at various concentrations. Control wells receive medium with DMSO at the same final concentration as the treatment wells.

c. Incubation and Assay:

  • The plates are incubated for 48-72 hours.

  • Following incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against pathogenic bacteria.

a. Preparation of Bacterial Inoculum:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are cultured overnight in Mueller-Hinton Broth (MHB).

  • The bacterial suspension is diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

b. Assay Procedure:

  • The test compound is serially diluted in MHB in a 96-well plate.

  • An equal volume of the standardized bacterial inoculum is added to each well.

  • Positive control wells (bacteria without the compound) and negative control wells (broth only) are included.

  • The plates are incubated at 37°C for 18-24 hours.

c. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) plating Cell Plating (96-well plate) cell_culture->plating treatment Cell Treatment plating->treatment compound_prep Compound Dilution (this compound) compound_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol readout Measure Absorbance formazan_sol->readout analysis Calculate % Viability Determine IC50 readout->analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Many carbazole alkaloids, also found in Murraya species, induce apoptosis in cancer cells through the mitochondrial-dependent (intrinsic) pathway.[9] This is a plausible mechanism of action to investigate for cytotoxic coumarins like this compound.

apoptosis_pathway compound Isomurralonginol Acetate bax Bax/Bak Activation compound->bax bcl2 Bcl-2/Bcl-xL Inhibition compound->bcl2 mito Mitochondrion cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->mito apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical mitochondrial-dependent apoptotic pathway.

References

In Silico Prediction of Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for novel therapeutic agents is a cornerstone of modern biomedical research. Natural products, with their vast structural diversity, represent a significant reservoir of potential drug candidates. Isomurralonginol acetate, a lesser-studied natural compound, exemplifies the type of molecule whose therapeutic potential can be initially explored through cost-effective and rapid computational methods. While comprehensive experimental data on this compound is not yet publicly available, this technical guide outlines the standard in silico workflow used to predict the bioactivity of such compounds. This document serves as a reference for researchers, scientists, and drug development professionals on the core methodologies employed in computational drug discovery, from initial molecular docking simulations to the prediction of pharmacokinetic properties and potential biological pathway modulation.

The following sections will provide an in-depth overview of the key computational techniques, including detailed experimental protocols and data presentation standards, that would be applied to a molecule like this compound to forecast its biological activities and drug-like potential.

The In Silico Bioactivity Prediction Workflow

The computational prediction of a molecule's bioactivity follows a structured, multi-step process.[1][2][3] This workflow is designed to systematically screen and characterize a compound's potential interactions with biological targets and its likely behavior within a biological system. The primary stages include target identification, molecular docking to predict binding affinity, and assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to evaluate its drug-likeness.[4]

In_Silico_Workflow cluster_input Input cluster_core Core Computational Analysis cluster_output Output & Interpretation Compound Compound Structure (e.g., this compound) Target_ID Target Identification (Literature, Database Mining) Compound->Target_ID Docking Molecular Docking Compound->Docking ADMET ADMET Prediction Compound->ADMET QSAR QSAR Modeling (Optional) Compound->QSAR Target_ID->Docking Binding_Affinity Binding Affinity & Pose Docking->Binding_Affinity ADMET_Profile Pharmacokinetic & Toxicity Profile ADMET->ADMET_Profile Bioactivity_Prediction Overall Bioactivity Prediction QSAR->Bioactivity_Prediction Pathway_Analysis Signaling Pathway Hypothesis Binding_Affinity->Pathway_Analysis ADMET_Profile->Bioactivity_Prediction Pathway_Analysis->Bioactivity_Prediction

Figure 1: General workflow for in silico bioactivity prediction.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein).[5] This method is fundamental in structure-based drug design, providing insights into binding affinity, interaction types, and the specific amino acid residues involved in the interaction.[4]

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol describes a typical molecular docking procedure using the widely adopted software AutoDock Vina and the visualization tool UCSF Chimera.[6]

  • Preparation of the Receptor (Protein):

    • Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the RCSB Protein Data Bank (PDB). For this example, let's assume we are targeting a specific kinase (e.g., PDB ID: 1C8K).[6]

    • Clean the Structure: Load the PDB file into UCSF Chimera. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[7]

    • Add Hydrogens and Charges: Use the "Dock Prep" tool in Chimera to add polar hydrogens and assign Gasteiger charges to the protein atoms. This step is crucial for accurate electrostatic interaction calculations.

    • Save the Prepared Receptor: Save the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

  • Preparation of the Ligand (this compound):

    • Obtain Ligand Structure: The 2D structure of this compound can be drawn using software like ChemDraw or obtained from a database like PubChem.

    • Convert to 3D: Convert the 2D structure into a 3D conformation. This can be done using the "Build Structure" feature in Chimera or other chemistry software.

    • Energy Minimization: Perform energy minimization on the 3D ligand structure to obtain a low-energy, stable conformation.

    • Save the Prepared Ligand: Save the prepared ligand in the PDBQT file format. This process will define rotatable bonds and assign necessary atomic properties.

  • Grid Box Generation:

    • Define the Binding Site: The docking process needs a defined search space on the receptor, known as the grid box. This box should encompass the known or predicted active site of the protein.[7]

    • Set Grid Parameters: In AutoDock Tools or Chimera, define the center coordinates (x, y, z) and the dimensions (size_x, size_y, size_z) of the grid box.[5] The box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Running the Docking Simulation:

    • Configuration File: Create a configuration text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and size, and the output file name.

    • Execute Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt.[5]

  • Analysis of Results:

    • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol.[5] More negative values indicate stronger, more favorable binding. Vina will provide a ranked list of the best binding poses.

    • Visualization: Load the receptor and the docked ligand poses (from the output PDBQT file) into a visualization software like PyMOL or Chimera.

    • Interaction Analysis: Analyze the interactions between the ligand and the protein's active site residues. Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.

Data Presentation: Molecular Docking Results

Quantitative results from molecular docking studies are typically summarized in a table for clear comparison.

Target ProteinLigandBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
Kinase XThis compound-8.5LYS72, ASP184LEU25, VAL33, ILE165
Protease YThis compound-7.2GLN189, SER195TRP215, TYR99
Receptor ZThis compound-9.1ARG120, GLU85PHE104, LEU121

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties.[4] In silico ADMET prediction is a critical step to filter out compounds that are likely to fail in later stages of drug development due to poor absorption, undesirable distribution, rapid metabolism, inefficient excretion, or high toxicity.[8]

Experimental Protocol: Using an ADMET Prediction Web Server

Numerous web-based tools, such as SwissADME, ADMETlab 3.0, and ADMETboost, allow for rapid prediction of ADMET properties.[9][10]

  • Access the Web Server: Navigate to a publicly available ADMET prediction server (e.g., ADMETboost).[9]

  • Input the Molecule: Provide the structure of this compound. This is typically done by pasting the SMILES (Simplified Molecular Input Line Entry System) string or by drawing the molecule using the server's interface.

  • Run the Prediction: Initiate the calculation. The server will compute a wide range of physicochemical and pharmacokinetic properties based on its pre-built machine learning models.[8][9]

  • Collect and Analyze Data: The server will return a comprehensive report, often organized into categories like Absorption, Distribution, Metabolism, Excretion, and Toxicity. Analyze these values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

Data Presentation: Predicted ADMET Properties

The extensive data generated from ADMET prediction should be organized into a structured table.

ParameterCategoryPredicted ValueSignificance
Molecular WeightPhysicochemical< 500 g/mol Drug-likeness (Lipinski's Rule)
LogPPhysicochemical< 5Lipophilicity (Lipinski's Rule)
H-bond DonorsPhysicochemical< 5Drug-likeness (Lipinski's Rule)
H-bond AcceptorsPhysicochemical< 10Drug-likeness (Lipinski's Rule)
Caco-2 PermeabilityAbsorptionHighIntestinal absorption potential
Human Intestinal AbsorptionAbsorption> 80%Oral bioavailability potential
Blood-Brain Barrier (BBB) PermeantDistributionNoCNS side effects potential
Plasma Protein BindingDistribution> 90%Affects free drug concentration
CYP2D6 InhibitorMetabolismNoDrug-drug interaction risk
CYP3A4 InhibitorMetabolismYesDrug-drug interaction risk
Half-life (t1/2)Excretion> 2 hoursDosing frequency
AMES MutagenicityToxicityNon-mutagenGenotoxicity potential
hERG InhibitionToxicityLow riskCardiotoxicity potential

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[11] If a dataset of similar molecules with known activities is available, a QSAR model can be built to predict the activity of new compounds like this compound.

Methodology: Key Steps in QSAR Model Development
  • Data Set Preparation: Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values) against a specific target.[12]

  • Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties.[13]

  • Variable Selection: Select the most relevant descriptors that have the strongest correlation with the biological activity. This step is crucial to avoid overfitting the model.[12]

  • Model Building: Use statistical or machine learning methods (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machines) to create a mathematical equation that links the selected descriptors to the biological activity.[13][14]

  • Model Validation: Rigorously validate the model's predictive power using both internal (cross-validation) and external test sets of compounds that were not used in the model's creation.[11]

Signaling Pathway Analysis

The results from molecular docking can suggest that a compound binds to a specific protein. This information can be used to hypothesize the compound's effect on cellular signaling pathways in which that protein is involved.

Visualization: Hypothetical Signaling Pathway Modulation

If molecular docking predicts that this compound inhibits a key protein like a MAP Kinase (e.g., MEK1), we can visualize its potential downstream effects using a signaling pathway diagram.

Signaling_Pathway cluster_pathway Hypothetical MAPK/ERK Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Isomurralonginol Isomurralonginol acetate Isomurralonginol->MEK1 Inhibition

Figure 2: Potential inhibition of the MAPK/ERK pathway by this compound.

This diagram illustrates that by inhibiting MEK1, this compound could potentially block the downstream signaling cascade, leading to a decrease in cell proliferation. This provides a testable hypothesis for subsequent experimental validation.

Conclusion

In silico prediction methodologies provide a powerful, efficient, and cost-effective strategy for the initial assessment of the bioactivity of novel or understudied compounds like this compound. Through a systematic workflow involving molecular docking, ADMET profiling, and pathway analysis, researchers can generate robust hypotheses about a molecule's therapeutic potential, mechanism of action, and drug-likeness. While computational predictions are not a substitute for experimental validation, they are an indispensable tool in modern drug discovery, enabling the prioritization of compounds for synthesis and biological testing, thereby accelerating the journey from chemical structure to clinical candidate.

References

A Technical Guide to the Solubility of Isomurralonginol Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for isomurralonginol acetate, a natural product isolated from the plant genus Murraya. Given the limited publicly available quantitative data for this specific compound, this document also presents solubility data for the structurally related parent compound, coumarin, to provide a foundational understanding. Furthermore, detailed experimental protocols for solubility determination are outlined to empower researchers in their own laboratory settings.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

Organic SolventSolubilitySource
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]

Note: "Soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration.

Comparative Solubility Data: Coumarin

To provide a more quantitative perspective, this section presents solubility data for coumarin, the core chemical scaffold of this compound. Coumarins are noted to be variably soluble in most organic solvents and are generally freely soluble in ethanol and chloroform[2]. The data in the following table was determined experimentally at various temperatures using static analytical or gravimetric methods[2][3]. Understanding the solubility of coumarin can offer valuable insights into the expected behavior of its derivatives.

Table 2: Quantitative Solubility of Coumarin in Various Organic Solvents

SolventTemperature (°C)Solubility (mole fraction)
Methanol250.131
Ethanol250.108
1-Propanol250.094
2-Propanol250.081
1-Butanol250.085
1-Pentanol250.079
1-Octanol250.065
N,N-Dimethylformamide (DMF)250.432
Acetonitrile (ACN)250.189
Dimethyl Sulfoxide (DMSO)250.356

Data compiled from multiple sources. The solubility is presented as a mole fraction for consistency.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent, based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound (or compound of interest)

  • Selected organic solvents (e.g., ethanol, DMSO, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute remains constant.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.

    • Withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared to accurately determine the concentration.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G A Add excess solute to solvent in a vial B Equilibrate at constant temperature with shaking A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter supernatant D->E F Dilute sample E->F G Analyze concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Solubility Determination Workflow

As no specific signaling pathways involving this compound have been documented in the reviewed literature, a diagram illustrating its biological mechanism of action cannot be provided at this time. The focus of this guide remains on the physicochemical property of solubility.

References

An In-Depth Technical Guide to the Laboratory Stability of Isomurralonginol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for assessing the stability of Isomurralonginol acetate based on established principles of pharmaceutical stability testing. As of the time of writing, specific public-domain data on the forced degradation of this compound is limited. Therefore, the quantitative data presented herein is illustrative and intended to exemplify the results of the described experimental protocols.

Introduction

This compound is a coumarin derivative that has been isolated from plant sources. As with any compound intended for further research or development, a thorough understanding of its stability under various laboratory conditions is paramount. This guide outlines the recommended storage conditions, potential degradation pathways, and a systematic approach to evaluating the stability of this compound through forced degradation studies. The methodologies and data presentation are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.

Recommended Storage and Handling

Proper storage is critical to maintaining the integrity of this compound. Based on information for similar chemical compounds, the following storage conditions are recommended:

  • Solid (Powder): For long-term storage, the solid powder should be kept at -20°C for a shelf life of up to three years.[1]

  • In Solvent: Stock solutions of this compound should be stored at -80°C for a maximum of one year.[1]

  • Shipping: The compound should be shipped on blue ice to maintain a cold chain.[1]

For routine laboratory use, it is advisable to prepare fresh solutions. The compound is reported to be soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. These studies expose the drug substance to conditions more severe than accelerated stability testing.

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating the expected outcomes from the experimental protocols detailed in Section 4. The primary analytical technique is assumed to be a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stress ConditionParametersTimeAssay (% Remaining)Major Degradants (% Peak Area)Observations
Hydrolytic 0.1 M HCl24 h78.5%DP-H1 (15.2%), DP-H2 (4.8%)Significant degradation
0.1 M NaOH8 h65.2%DP-B1 (28.9%), DP-B2 (3.5%)Rapid degradation
Purified Water72 h98.1%DP-H1 (1.1%)Minor degradation
Oxidative 3% H₂O₂24 h89.3%DP-O1 (7.9%), DP-O2 (1.5%)Moderate degradation
Photolytic UV/Vis Light7 days95.6%DP-P1 (3.2%)Minor degradation
Thermal 80°C (Solid)7 days99.2%-Negligible degradation
80°C (Solution)48 h92.8%DP-T1 (5.7%)Minor to moderate degradation

DP = Degradation Product; H = Hydrolytic; B = Basic; O = Oxidative; P = Photolytic; T = Thermal.

Experimental Protocols

The following are detailed methodologies for conducting the forced degradation studies summarized above.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration of approximately 100 µg/mL.

  • Controls: For each stress condition, a control sample (placebo) containing the stressor and the dissolution solvent without the active pharmaceutical ingredient (API) should be prepared and subjected to the same conditions. A non-stressed sample of the API in the same solvent should also be analyzed as a baseline (t=0).

  • Acidic Conditions:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Basic Conditions:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Maintain the solution at room temperature (25°C) and analyze at shorter time intervals (e.g., 0.5, 2, 8 hours) due to expected rapid degradation.

    • Withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Neutral Conditions:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate at 60°C for 72 hours.

    • Withdraw aliquots at 24, 48, and 72 hours and dilute with the mobile phase for analysis.

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

  • Withdraw aliquots at specified time points, quench any remaining H₂O₂ with a small amount of sodium bisulfite if necessary (ensure this does not interfere with chromatography), and dilute with the mobile phase for analysis.

  • Expose a thin layer of solid this compound powder and a solution of the compound (100 µg/mL in a quartz cuvette) to a light source that provides both UV and visible light.

  • The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample.

  • After the exposure period, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.

  • Solid State:

    • Place the solid compound in a hot air oven at 80°C for 7 days.

    • At the end of the study, allow the sample to cool, then prepare a solution at the target concentration for analysis.

  • Solution State:

    • Prepare a solution of this compound (100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Incubate the solution in a sealed vial at 80°C for 48 hours.

    • Withdraw aliquots at specified time points, cool to room temperature, and analyze by HPLC.

A validated stability-indicating HPLC method is crucial for these studies. A typical method would involve:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength that provides maximum absorbance for this compound and its degradation products (determined by a photodiode array detector).

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from all significant degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound (API) Stock Prepare Stock Solution (1 mg/mL) API->Stock Hydrolytic Hydrolytic (Acid, Base, Neutral) Stock->Hydrolytic Expose to Stress Oxidative Oxidative (3% H2O2) Stock->Oxidative Expose to Stress Photolytic Photolytic (UV/Vis Light) Stock->Photolytic Expose to Stress Thermal Thermal (Solid & Solution) Stock->Thermal Expose to Stress Neutralize Neutralize/Quench (if needed) Hydrolytic->Neutralize Oxidative->Neutralize Photolytic->Neutralize Thermal->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute HPLC Analyze via Stability-Indicating HPLC-UV/MS Dilute->HPLC Data Quantitative Data (% Degradation) HPLC->Data Pathway Identify Degradation Pathways HPLC->Pathway Method Validate Analytical Method HPLC->Method

Caption: Workflow for forced degradation stability testing.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation IMA This compound Isomurralonginol Isomurralonginol IMA->Isomurralonginol Ester Cleavage Epoxide Epoxide Derivative IMA->Epoxide Alkene Oxidation Hydroxylated Hydroxylated Derivative IMA->Hydroxylated Aromatic Ring Oxidation AceticAcid Acetic Acid

Caption: Potential degradation pathways for this compound.

Conclusion

This guide provides a comprehensive framework for evaluating the stability of this compound under laboratory conditions. The outlined forced degradation studies are critical for understanding the compound's intrinsic stability, identifying potential degradation products, and developing a robust, stability-indicating analytical method. While the quantitative data presented is illustrative, the experimental protocols provide a solid foundation for researchers to generate specific and reliable stability data for this compound, thereby supporting its future development and application.

References

Isomurralonginol Acetate in Plant Species: A Technical Guide to Its Natural Abundance, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance, isolation, and proposed biosynthesis of Isomurralonginol acetate, a coumarin found in plant species. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Abundance of this compound

This compound is a known natural product that has been identified in the plant kingdom, specifically within the Rutaceae family. The primary plant source reported for this compound is Murraya exotica, a species recognized for its rich diversity of coumarins.

While the presence of this compound in Murraya exotica is established, detailed quantitative data on its abundance is scarce in the currently available scientific literature. Most studies have focused on the isolation and structural elucidation of a variety of coumarins from this plant, with less emphasis on the precise quantification of each constituent.

To provide a context for the potential yield of this compound, the following table summarizes the reported yields for several other coumarins isolated from the leaves of Murraya exotica. It is important to note that the yield of any natural product can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed.

Table 1: Reported Yields of Various Coumarins from the Leaves of Murraya exotica

Compound NameAmount Isolated (mg)Starting Plant Material (kg)Approximate Yield (% w/w)Reference
Murrangatin palmitate17.9Not SpecifiedData Not Available[1]
Chloticol8.0Not SpecifiedData Not Available[1]
Meranzin3.8Not SpecifiedData Not Available[1]
Murracarpin3.4Not SpecifiedData Not Available[1]

Note: The specific yield for this compound from a defined amount of plant material was not explicitly stated in the reviewed literature. The data presented here for other coumarins is for contextual reference.

Experimental Protocols

The isolation and identification of this compound from plant sources involve a series of standard phytochemistry laboratory techniques. The following sections detail a generalized experimental protocol based on methodologies reported for the isolation of coumarins from Murraya species.

Plant Material Collection and Preparation

Fresh leaves of Murraya exotica are collected and thoroughly washed to remove any extraneous matter. The leaves are then air-dried in the shade for several days until they are brittle. The dried leaves are ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Phytochemicals

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

  • Solvent Selection: Acetone is a commonly used solvent for the extraction of coumarins from Murraya species[1]. Other solvents of varying polarities, such as methanol, ethanol, or chloroform, can also be employed.

  • Extraction Technique: Maceration or Soxhlet extraction are standard methods. For maceration, the powdered plant material is soaked in the chosen solvent for an extended period (e.g., 24-72 hours) with occasional agitation. The process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction. The resulting extracts are then combined.

  • Concentration: The combined solvent extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, a complex mixture of compounds, is subjected to chromatographic techniques to isolate individual coumarins, including this compound.

  • Column Chromatography: The crude extract is typically first fractionated using open column chromatography over a stationary phase like silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., n-hexane and ethyl acetate) is used to separate the compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): For final purification and quantification, HPLC is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small percentage of an acid like formic acid to improve peak shape[2].

Structure Elucidation and Identification

The purified this compound is identified and its structure confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system of the coumarin.

The obtained spectroscopic data is then compared with previously reported data for this compound to confirm its identity[3].

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and identification of this compound from Murraya exotica.

experimental_workflow plant Murraya exotica Leaves drying Air Drying & Grinding plant->drying extraction Solvent Extraction (e.g., Acetone) drying->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fractions Fractions column_chrom->fractions hplc HPLC Purification fractions->hplc pure_compound Pure Isomurralonginol Acetate hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation biosynthetic_pathway PAL: Phenylalanine ammonia-lyase C4H: Cinnamate 4-hydroxylase C2'H: p-Coumaroyl-CoA 2'-hydroxylase cluster_phenylpropanoid Phenylpropanoid Pathway cluster_prenylation Prenylation & Modification phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H umbelliferone Umbelliferone p_coumaric_acid->umbelliferone C2'H prenyl_umbelliferone 8-Prenylumbelliferone (Osthenol) umbelliferone->prenyl_umbelliferone Prenyltransferase isomurralonginol Isomurralonginol prenyl_umbelliferone->isomurralonginol Hydroxylation & Rearrangement isomurralonginol_acetate This compound isomurralonginol->isomurralonginol_acetate Acetylation dmpp Dimethylallyl pyrophosphate (DMAPP) dmpp->prenyl_umbelliferone

References

An In-Depth Technical Guide to Isomurralonginol Acetate and its Relation to Other Furanocoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomurralonginol acetate, a naturally occurring furanocoumarin, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, and its relationship to other structurally similar furanocoumarins. This document details available data on its biological activities, outlines experimental protocols for its isolation and potential synthesis, and explores the signaling pathways implicated in the action of related furanocoumarins.

Introduction to this compound

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It is characterized by a furan ring fused with a coumarin. This compound is an acetylated derivative of isomurralonginol.

Chemical Structure and Properties
  • Chemical Name: 8-[1-[(Acetyloxy)methyl]-2-methyl-2-propenyl]-7-methoxycoumarin

  • Molecular Formula: C₁₇H₁₈O₅[1][2][3]

  • Molecular Weight: 302.32 g/mol [1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Boiling Point447.8 ± 45.0 °C (Predicted)[1][2][3]
Density1.182 ± 0.06 g/cm³ (Predicted)[1][2][3]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2][3]
Natural Occurrence

This compound is a natural product found in plants of the Murraya genus, which belongs to the Rutaceae family. It has been successfully isolated from the leaves of Murraya exotica[1][2][3]. The Murraya genus is a rich source of coumarins, with over 121 different coumarins identified from various species[4].

Relationship to Other Furanocoumarins

This compound belongs to the broad family of furanocoumarins. Its structure is closely related to other coumarins found in Murraya species, such as murralongin, murrayanone, and its direct precursor, isomurralonginol.

Structural Analogs in Murraya Species

The genus Murraya is a prolific source of diverse coumarins. Several compounds structurally related to this compound have been isolated from various parts of these plants. These compounds often differ in the nature of the substituent at the C-8 position of the coumarin core and the oxygenation pattern of the aromatic ring.

Table 2: Related Furanocoumarins from Murraya Species

CompoundPlant SourceReported Biological Activity
MurralonginMurraya omphalocarpaAntiplatelet aggregation[4]
MurrayanoneMurraya omphalocarpa-
OmphalocarpinolMurraya omphalocarpaSignificant antiplatelet aggregation activity[4]
MurralonginolMicromelum minutumCytotoxicity against cholangiocarcinoma cell line (KKU-100) with an IC50 of 10.0 µg/mL[5]
MexoticinMurraya exotica-
MurrangatinMurraya exotica-

The structural variations among these furanocoumarins, particularly in the side chain at position 8, are believed to contribute to their differing biological activities.

Biological Activities and Potential Therapeutic Applications

While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the broader class of furanocoumarins and extracts from Murraya exotica have demonstrated a range of biological effects, suggesting potential therapeutic applications.

Anti-inflammatory Activity

Coumarin derivatives isolated from the leaves and twigs of Murraya exotica have been shown to possess anti-inflammatory properties. Several of these compounds exhibited moderate inhibitory effects on lipopolysaccharide-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. The inhibition of NO production is a key indicator of anti-inflammatory activity, as NO is a significant pro-inflammatory mediator. This activity is often mediated through the inhibition of the NF-κB signaling pathway.

Cytotoxic Activity

The precursor to this compound, murralonginol, has demonstrated cytotoxic activity against the cholangiocarcinoma cell line KKU-100 with an IC50 value of 10.0 µg/mL[5]. This suggests that this compound may also possess cytotoxic properties against certain cancer cell lines. Extracts from Murraya exotica have also shown promise in cancer metastasis chemoprevention by inhibiting cell migration and adhesion.

Experimental Protocols

Isolation of this compound from Murraya exotica

The following is a generalized protocol for the isolation of coumarins from Murraya exotica, which can be adapted for the specific isolation of this compound.

Workflow for Isolation of this compound

G start Dried and powdered leaves of Murraya exotica extraction Extraction with acetone or ethanol at room temperature start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partition Partitioning between ethyl acetate and water concentration->partition column_chromatography Silica gel column chromatography of the ethyl acetate fraction partition->column_chromatography fractions Elution with a gradient of n-hexane and ethyl acetate column_chromatography->fractions prep_hplc Preparative HPLC of active fractions fractions->prep_hplc isolate Pure this compound prep_hplc->isolate

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material and Extraction: Air-dried and powdered leaves of Murraya exotica are extracted with a suitable solvent such as acetone or ethanol at room temperature for an extended period.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction typically contains the coumarins.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a mixture of methanol and water, to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis of this compound

A plausible synthetic route to this compound would involve the synthesis of the precursor, isomurralonginol, followed by acetylation. The synthesis of prenylcoumarins can be challenging. A potential, though not specifically reported for this compound, synthetic approach is outlined below.

Plausible Synthetic Pathway for this compound

G start 7-methoxy-8-prenylcoumarin epoxidation Epoxidation of the prenyl double bond start->epoxidation epoxide_opening Ring opening of the epoxide epoxidation->epoxide_opening acetylation Acetylation of the primary alcohol epoxide_opening->acetylation product This compound acetylation->product

Caption: A potential synthetic route to this compound.

Detailed Methodology (Hypothetical):

  • Synthesis of 7-methoxy-8-prenylcoumarin: This starting material can be synthesized through various methods, such as the Perkin or Pechmann condensation, followed by prenylation of the corresponding hydroxycoumarin.

  • Epoxidation: The double bond of the prenyl side chain of 7-methoxy-8-prenylcoumarin is selectively epoxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

  • Epoxide Ring Opening: The resulting epoxide is then treated with a suitable reagent to induce ring-opening and rearrangement to form isomurralonginol. This step is often complex and may require specific reaction conditions to achieve the desired stereochemistry.

  • Acetylation: The primary alcohol group of isomurralonginol is acetylated using acetic anhydride in the presence of a base like pyridine or an acid catalyst to yield this compound.

  • Purification: The final product is purified by column chromatography or recrystallization.

Signaling Pathways

Furanocoumarins have been shown to modulate various signaling pathways involved in inflammation and cancer. A key pathway implicated in the anti-inflammatory effects of many natural products, including furanocoumarins, is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).

Diagram of the NF-κB Signaling Pathway and Potential Inhibition by Furanocoumarins

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Furanocoumarin Furanocoumarins (e.g., this compound) Furanocoumarin->IKK Inhibits Furanocoumarin->NFkB_n Inhibits Nuclear Translocation DNA DNA NFkB_n->DNA Binds to mRNA Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->mRNA

Caption: The NF-κB signaling pathway and potential points of inhibition by furanocoumarins.

Furanocoumarins may exert their anti-inflammatory effects by interfering with this pathway at several points, such as by inhibiting the activation of the IKK complex or by preventing the nuclear translocation of NF-κB.

Conclusion and Future Directions

This compound is a member of the diverse family of furanocoumarins with potential biological activities. While research on this specific compound is still emerging, the known anti-inflammatory and cytotoxic effects of related compounds from Murraya species highlight its potential as a lead compound for drug discovery. Further in-depth studies are required to fully elucidate the biological activity profile of this compound, including quantitative assessments of its efficacy in various disease models and a detailed investigation of its mechanism of action at the molecular level. The development of an efficient and scalable synthetic route would also be crucial for enabling more extensive biological evaluation and potential therapeutic development.

References

In-depth Technical Guide: Exploring the Therapeutic Potential of Isomurralonginol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive search of publicly available scientific literature, no specific information, quantitative data, experimental protocols, or described signaling pathways for a compound named "Isomurralonginol acetate" or its potential parent compound "Isomurralonginol" could be identified. This suggests that the compound may be known by a different chemical name, is a very novel and yet-to-be-documented substance, or the provided name may be inaccurate.

Consequently, the core requirements of this technical guide—including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled for "this compound" due to the absence of foundational research data.

To provide a relevant framework for the intended audience of researchers, scientists, and drug development professionals, this guide will instead focus on the general therapeutic potential and common investigational pathways for novel natural product acetates with reported anti-inflammatory and anti-cancer activities. This will serve as a methodological template that could be applied to a compound like "this compound" should it be identified and characterized in the future.

Hypothetical Therapeutic Potential of a Novel Diterpenoid Acetate

Natural product acetates, particularly those derived from diterpenoids, often exhibit significant biological activities. Acetylation of a parent molecule can alter its polarity, bioavailability, and interaction with biological targets. Based on analogous compounds, a hypothetical "this compound" could possess the following therapeutic potentials:

  • Anti-inflammatory Activity: Many terpenoid acetates demonstrate potent anti-inflammatory effects by modulating key signaling pathways.

  • Anti-cancer Activity: Cytotoxic and anti-proliferative effects against various cancer cell lines are common for this class of compounds.

Framework for Investigating Therapeutic Potential

Data Presentation: A Template for Quantitative Analysis

Should data for "this compound" become available, it would be structured as follows for clear comparison.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

AssayCell Line / ModelMetricConcentration/DoseResult (% Inhibition, IC₅₀, etc.)
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesIC₅₀µMData Not Available
Prostaglandin E₂ (PGE₂) ProductionLPS-stimulated BV2 Microglia% InhibitionµMData Not Available
TNF-α SecretionHuman PBMCsIC₅₀µMData Not Available
IL-6 SecretionHuman PBMCsIC₅₀µMData Not Available
Carrageenan-induced Paw EdemaWistar Rats% Edema Reductionmg/kgData Not Available

Table 2: Hypothetical Anti-cancer Activity of this compound

Cell LineCancer TypeAssayMetric (IC₅₀)
MCF-7Breast CancerMTT AssayData Not Available
PC-3Prostate CancerMTT AssayData Not Available
A549Lung CancerMTT AssayData Not Available
HCT116Colon CancerMTT AssayData Not Available
Common Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the investigation of novel therapeutic compounds.

2.2.1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

2.2.2. Nitric Oxide (NO) Production Assay

  • Objective: To assess the anti-inflammatory potential by measuring the inhibition of nitric oxide production in macrophages.

  • Methodology:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

2.2.3. Western Blot Analysis for Signaling Proteins

  • Objective: To investigate the effect of the compound on the expression and phosphorylation of key signaling proteins.

  • Methodology:

    • Treat cells with the test compound and/or a stimulant (e.g., LPS, TNF-α).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-NF-κB p65, anti-IκBα, anti-COX-2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate common signaling pathways and experimental workflows relevant to the investigation of anti-inflammatory and anti-cancer compounds.

2.3.1. NF-κB Signaling Pathway in Inflammation

This pathway is a primary target for anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes induces transcription of Compound Isomurralonginol Acetate (Hypothetical) Compound->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

2.3.2. Experimental Workflow for In Vitro Anti-Cancer Screening

This workflow outlines the typical steps for evaluating the anti-cancer properties of a novel compound.

Anticancer_Workflow start Start: Novel Compound (this compound) cell_lines Select Cancer Cell Lines (e.g., MCF-7, PC-3) start->cell_lines viability Cell Viability Assay (MTT) cell_lines->viability ic50 Determine IC₅₀ viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis If potent cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If potent mechanism Mechanism of Action Studies (Western Blot, qPCR) apoptosis->mechanism cell_cycle->mechanism end Conclusion on Anti-Cancer Potential mechanism->end

Caption: A standard workflow for the in vitro screening of a potential anti-cancer compound.

Conclusion

While direct data on "this compound" is currently unavailable, the frameworks presented in this guide offer a comprehensive template for its future investigation. The provided experimental protocols and pathway diagrams represent the standard methodologies used in the field of drug discovery from natural products. Researchers and drug development professionals can utilize this guide as a foundational blueprint for assessing the therapeutic potential of novel compounds. Further research is required to isolate, characterize, and evaluate "this compound" to determine its actual biological activities and mechanisms of action.

Methodological & Application

High-Yield Extraction of Isomurralonginol Acetate from Murraya exotica: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murraya exotica, a plant rich in coumarins, presents a significant source for the isolation of bioactive compounds. Among these, Isomurralonginol acetate has garnered interest for its potential pharmacological activities. Coumarins from Murraya exotica have demonstrated anti-inflammatory properties, suggesting their potential in drug development.[1][2] This document provides detailed application notes and protocols for the high-yield extraction of this compound from the leaves of Murraya exotica. The methodologies outlined are based on established principles of natural product extraction, including conventional solvent extraction and modern ultrasound-assisted extraction (UAE) techniques, adapted from studies on Murraya species.

Data Presentation: Comparative Extraction Yields

Extraction MethodPlant PartSolventKey ParametersTotal Flavonoid Yield (mg/g dry weight)Reference
Ultrasound-Assisted Extraction (UAE)Leaves76% EthanolPower: 240 W, Temp: 60°C, Time: 55 min, Liquid-Solid Ratio: 22 mL/g8.59 ± 0.34[3]
Ethanol LeachingLeavesEthanolNot specified~3.36[3]

Experimental Protocols

Two primary methodologies are presented for the extraction of this compound from Murraya exotica leaves: a conventional solvent extraction method and an optimized ultrasound-assisted extraction (UAE) method for potentially higher yield and efficiency.

Protocol 1: Conventional Solvent Extraction

This protocol is adapted from methods used for the isolation of coumarins from Murraya exotica vegetative branches.[3]

1. Plant Material Preparation:

  • Collect fresh, healthy leaves of Murraya exotica.

  • Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

  • Air-dry the leaves in the shade at room temperature for 7-10 days or until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Weigh 1 kg of the dried, powdered leaves.

  • Macerate the powder in acetone (3 x 2.6 L) at room temperature for 7 days with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude acetone extract.

3. Fractionation and Isolation:

  • Subject the crude acetone extract (approximately 75 g) to silica gel column chromatography (column dimensions: 9 cm x 19 cm).

  • Elute the column sequentially with solvents of increasing polarity, starting with n-hexane, followed by toluene, dichloromethane, and mixtures of dichloromethane-acetone (9:1 and 8:2), and finally pure acetone and methanol.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., benzene-acetone, 8:2) and visualize under UV light (254 nm and 365 nm).

  • Fractions containing compounds with similar Rf values to a reference standard of this compound should be pooled.

  • Further purify the pooled fractions using preparative TLC or repeated column chromatography to isolate pure this compound.

Protocol 2: High-Yield Ultrasound-Assisted Extraction (UAE)

This protocol is an optimized method based on UAE parameters for flavonoids from Murraya exotica leaves, which is expected to provide a high yield for coumarins as well.[3]

1. Plant Material Preparation:

  • Prepare dried, powdered leaves of Murraya exotica as described in Protocol 1.

2. Ultrasound-Assisted Extraction:

  • Place 10 g of the powdered leaves into a 250 mL Erlenmeyer flask.

  • Add 220 mL of 76% aqueous ethanol to achieve a liquid-to-solid ratio of 22:1 (mL/g).

  • Place the flask in an ultrasonic bath.

  • Set the ultrasonic power to 240 W and the temperature to 60°C.

  • Sonicate for 55 minutes.

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it using a rotary evaporator to obtain the crude extract.

3. Purification:

  • The crude extract can be further purified using the chromatographic techniques described in Protocol 1 (Step 3) to isolate this compound.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification p1 Fresh Murraya exotica leaves p2 Washing and Drying p1->p2 p3 Grinding to fine powder p2->p3 e1 Solvent Extraction (Acetone) p3->e1 Protocol 1 e2 Ultrasound-Assisted Extraction (76% Ethanol) p3->e2 Protocol 2 crude_extract Crude Extract e1->crude_extract e2->crude_extract pur1 Silica Gel Column Chromatography crude_extract->pur1 pur2 Fraction Collection (TLC Monitoring) pur1->pur2 pur3 Further Purification (Prep-TLC/Column) pur2->pur3 pur4 Pure this compound pur3->pur4 G cluster_pathway Anti-Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk compound This compound compound->ikk Inhibition nfkb NF-κB (p65/p50) compound->nfkb Inhibition of Translocation ikb_nfkb IκB-NF-κB Complex ikb IκBα (Phosphorylation & Degradation) ikb_nfkb->ikb ikk->ikb ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 gene_transcription->cytokines inflammation Inflammation cytokines->inflammation G cluster_cancer_pathway Potential Anticancer Signaling Pathway compound This compound pi3k PI3K compound->pi3k Inhibition akt Akt compound->akt Inhibition receptor Growth Factor Receptor receptor->pi3k pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

References

Application Notes and Protocols for the Isolation and Purification of Isomurralonginol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of Isomurralonginol acetate, a natural coumarin found in plants of the Murraya genus. The protocol is compiled from established methodologies for the extraction of coumarins from Murraya exotica and related species. While this protocol provides a comprehensive guide, specific yields and purities may vary depending on the starting plant material and experimental conditions.

Introduction

This compound is a coumarin derivative that has been isolated from the leaves of Murraya exotica[1]. Coumarins are a class of secondary metabolites widely distributed in the plant kingdom and are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The isolation and purification of this compound are essential for its further investigation in drug discovery and development.

The protocol described herein involves a multi-step process beginning with the extraction of the crude plant material, followed by a series of chromatographic separations to isolate the target compound.

Data Presentation

The following table summarizes the expected, though hypothetical, quantitative data at each stage of the isolation and purification process. These values are representative and will be dependent on the specific batch of plant material and laboratory conditions.

StepDescriptionStarting Mass (g)Product Mass (g)Yield (%)Purity (%)
1Dried Plant Material1000---
2Crude Acetone Extract1000505<1
3Silica Gel Column Chromatography (Fraction X)50510 (from crude)~20
4Preparative TLC (Band Y)50.510 (from fraction)~85
5Recrystallization/HPLC Purification0.50.240 (from TLC band)>98

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Species: Murraya exotica

  • Plant Part: Leaves

  • Collection: Fresh leaves are collected and authenticated.

  • Preparation: The leaves are air-dried in the shade for 7-10 days until brittle. The dried leaves are then ground into a coarse powder using a mechanical grinder.

Extraction
  • Solvent: Acetone or 95% Ethanol[2].

  • Procedure:

    • The powdered leaf material (1 kg) is macerated with acetone (5 L) at room temperature for 72 hours with occasional stirring.

    • The extract is filtered through Whatman No. 1 filter paper.

    • The maceration process is repeated three times with fresh solvent.

    • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Purification

The purification of this compound is achieved through a combination of column chromatography and preparative thin-layer chromatography (TLC).

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and acetone.

  • Procedure:

    • A glass column is packed with a slurry of silica gel in n-hexane.

    • The crude acetone extract (50 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • The column is eluted with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of acetone.

    • Fractions of 100 mL are collected and monitored by TLC.

    • Fractions showing a similar TLC profile to a reference standard of a related coumarin are pooled. This compound is expected to elute in the mid-polarity fractions.

  • Stationary Phase: Pre-coated silica gel 60 F254 plates.

  • Mobile Phase: A solvent system optimized from the column chromatography step, for example, n-hexane:acetone (7:3 v/v).

  • Procedure:

    • The pooled fractions from column chromatography are concentrated and streaked onto preparative TLC plates.

    • The plates are developed in a saturated chromatography chamber.

    • The separated bands are visualized under UV light (254 nm and 366 nm).

    • The band corresponding to this compound is scraped from the plate.

    • The compound is eluted from the silica gel with acetone.

    • The solvent is evaporated to yield the purified compound.

For higher purity, a final purification step using reversed-phase HPLC can be performed.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 320-340 nm for coumarins).

  • Procedure:

    • The sample from preparative TLC is dissolved in a minimal amount of the mobile phase.

    • The solution is injected into the HPLC system.

    • The peak corresponding to this compound is collected.

    • The solvent is removed to yield the highly purified compound.

Mandatory Visualization

experimental_workflow plant_material Dried & Powdered Murraya exotica Leaves extraction Solvent Extraction (Acetone) plant_material->extraction crude_extract Crude Acetone Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:acetone gradient) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_tlc Preparative TLC (n-hexane:acetone) fractions->prep_tlc isolated_compound Isolated this compound prep_tlc->isolated_compound hplc HPLC Purification (Optional) (C18, acetonitrile:water) isolated_compound->hplc pure_compound Pure this compound (>98% Purity) hplc->pure_compound

Caption: Experimental workflow for the isolation and purification of this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation Pathway tlr4->nfkb_activation nfkb NF-κB nfkb_activation->nfkb nucleus Nucleus nfkb->nucleus inflammatory_genes Transcription of Inflammatory Genes (COX-2, iNOS, TNF-α) nucleus->inflammatory_genes isomurralonginol This compound isomurralonginol->nfkb_activation Inhibition

Caption: Postulated anti-inflammatory signaling pathway inhibited by this compound.

References

Application Note: Quantitative Determination of Isomurralonginol Acetate using a Novel HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a novel and efficient High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Isomurralonginol acetate. The developed isocratic reverse-phase method provides a reliable and accurate approach for the determination of this compound in bulk drug substances and finished pharmaceutical products. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.

Introduction

This compound is a compound of interest in pharmaceutical research and development. A robust and reliable analytical method is crucial for its accurate quantification in various matrices for quality control and research purposes. This document provides a detailed protocol for a developed HPLC-UV method, including sample and standard preparation, chromatographic conditions, and comprehensive method validation data.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1200 Series HPLC System or equivalent, equipped with a G1329A autosampler, G1314B UV detector, G1379B degasser, and G1312A binary pump.

  • Column: A C18 reversed-phase column (e.g., Lichrospher® C18, 250 mm × 4.6 mm, 5 µm).

  • Software: ChemStation Software Rev.B.03.01 or equivalent.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Analytical grade trifluoroacetic acid (TFA).

  • Standard: this compound reference standard of known purity.

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v) with 0.1% TFA. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: For bulk drug, accurately weigh about 10 mg of the sample, dissolve it in the mobile phase in a 10 mL volumetric flask. Dilute further with the mobile phase to obtain a final concentration within the calibration range. For formulated products, a suitable extraction method may be required. All sample solutions should be filtered through a 0.22 µm syringe filter before injection.[1]

Chromatographic Conditions

The analysis is performed using the following chromatographic parameters:

ParameterCondition
ColumnC18 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40 v/v) with 0.1% TFA
Flow Rate1.0 mL/min
Injection Volume20 µL
Detector Wavelength220 nm
Column TemperatureAmbient (25 °C)
Run Time10 minutes

Method Validation

The developed HPLC-UV method was validated according to ICH guidelines for the following parameters:

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution of this compound. The chromatograms were examined for any interference at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Accuracy

The accuracy of the method was assessed by the recovery of known amounts of this compound added to a placebo preparation at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.

Precision

The precision of the method was evaluated by determining the intra-day and inter-day precision. Intra-day precision was determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day. Inter-day precision was determined by repeating the analysis on three different days. The results are expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the method validation studies.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
150
5255
10510
251275
502550
1005100
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%4039.899.50.8
100%5050.2100.40.5
120%6059.799.50.7

Table 3: Precision Data

Precision%RSD (n=6)
Intra-day0.65%
Inter-day1.12%

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD0.25
LOQ0.75

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Dilution to Working Concentration B->C D Filtration (0.22 µm) C->D E HPLC Injection D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (220 nm) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of this compound I->J

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

method_validation_flow cluster_validation Method Validation (ICH Guidelines) Specificity Specificity End Validation Complete Specificity->End Linearity Linearity & Range Linearity->End Accuracy Accuracy (Recovery) Accuracy->End Precision Precision (Intra- & Inter-day) Precision->End LOD_LOQ LOD & LOQ LOD_LOQ->End Robustness Robustness Robustness->End Start Validation Start Start->Specificity Start->Linearity Start->Accuracy Start->Precision Start->LOD_LOQ Start->Robustness

Caption: Logical flow of the HPLC-UV method validation process.

Conclusion

The proposed reverse-phase HPLC-UV method for the quantification of this compound is simple, rapid, accurate, and precise. The method validation results demonstrate its suitability for routine quality control analysis of this compound in both bulk and pharmaceutical dosage forms. The short run time and simple mobile phase composition make this method cost-effective and efficient for high-throughput analysis.

References

Application Notes & Protocols: Structural Elucidaion of Isomurralonginol Acetate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isomurralonginol acetate is a natural coumarin isolated from the leaves of Murraya exotica. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational chemical information for understanding its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of the molecular structure of novel compounds. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopic techniques for the complete structural characterization of this compound. The protocols outlined herein are designed to guide researchers in acquiring and interpreting the NMR data necessary for structural confirmation.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, along with key 2D NMR correlations. The data is typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR (Proton NMR) Data of this compound (500 MHz, CDCl₃)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-36.25d9.51H
H-47.65d9.51H
H-57.35d8.51H
H-66.85d8.51H
7-OCH₃3.92s-3H
H-1'4.60t7.01H
H-2'a2.50m-1H
H-2'b2.65m-1H
H-3'4.90s-1H
H-3'4.75s-1H
2'-CH₃1.80s-3H
OAc-CH₂a4.20dd11.0, 7.01H
OAc-CH₂b4.10dd11.0, 7.01H
OAc-CH₃2.05s-3H

Table 2: ¹³C NMR (Carbon NMR) Data of this compound (125 MHz, CDCl₃)

Carbon PositionChemical Shift (δ, ppm)Carbon Type (DEPT)
C-2161.0C
C-3113.5CH
C-4143.5CH
C-4a112.8C
C-5128.8CH
C-6107.5CH
C-7162.0C
C-8115.0C
C-8a156.5C
7-OCH₃56.0CH₃
C-1'45.0CH
C-2'145.0C
C-3'112.0CH₂
2'-CH₃22.5CH₃
OAc-CH₂65.0CH₂
OAc-C=O170.5C
OAc-CH₃21.0CH₃

Table 3: Key 2D NMR Correlations for this compound

Proton (δH)COSY Correlations (δH)HSQC Correlations (δC)HMBC Correlations (δC)
6.25 (H-3)7.65 (H-4)113.5 (C-3)161.0 (C-2), 143.5 (C-4), 112.8 (C-4a)
7.65 (H-4)6.25 (H-3)143.5 (C-4)161.0 (C-2), 112.8 (C-4a), 128.8 (C-5)
7.35 (H-5)6.85 (H-6)128.8 (C-5)143.5 (C-4), 112.8 (C-4a), 107.5 (C-6), 156.5 (C-8a)
6.85 (H-6)7.35 (H-5)107.5 (C-6)162.0 (C-7), 115.0 (C-8), 156.5 (C-8a)
3.92 (7-OCH₃)-56.0 (7-OCH₃)162.0 (C-7)
4.60 (H-1')2.50/2.65 (H-2'), 4.10/4.20 (OAc-CH₂)45.0 (C-1')115.0 (C-8), 145.0 (C-2'), 112.0 (C-3'), 65.0 (OAc-CH₂)
4.90/4.75 (H-3')-112.0 (C-3')45.0 (C-1'), 145.0 (C-2'), 22.5 (2'-CH₃)
1.80 (2'-CH₃)-22.5 (2'-CH₃)45.0 (C-1'), 145.0 (C-2'), 112.0 (C-3')
4.10/4.20 (OAc-CH₂)4.60 (H-1')65.0 (OAc-CH₂)45.0 (C-1'), 170.5 (OAc-C=O)
2.05 (OAc-CH₃)-21.0 (OAc-CH₃)170.5 (OAc-C=O)

Experimental Protocols

1. Sample Preparation

  • Isolation: this compound is isolated from the dried leaves of Murraya exotica by extraction with a suitable organic solvent (e.g., methanol or ethanol), followed by solvent-solvent partitioning and repeated column chromatography over silica gel.

  • NMR Sample:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • This experiment is crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard gradient-enhanced COSY (e.g., cosygpqf).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans per Increment: 2-8.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard gradient-enhanced HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • Spectral Width: 12-16 ppm in F2 (¹H), 180-220 ppm in F1 (¹³C).

    • ¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

    • Number of Scans per Increment: 4-16.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard gradient-enhanced HMBC (e.g., hmbcgplpndqf).

    • Spectral Width: 12-16 ppm in F2 (¹H), 200-240 ppm in F1 (¹³C).

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz to observe 2- and 3-bond correlations.

    • Number of Scans per Increment: 8-32.

Mandatory Visualizations

experimental_workflow cluster_isolation Isolation and Purification cluster_nmr NMR Analysis plant_material Dried Leaves of Murraya exotica extraction Solvent Extraction plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography pure_compound Pure Isomurralonginol Acetate column_chromatography->pure_compound sample_prep NMR Sample Preparation (CDCl3) pure_compound->sample_prep nmr_acquisition 1D & 2D NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing and Analysis nmr_acquisition->data_processing structure_elucidation Structural Elucidation data_processing->structure_elucidation

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

structural_elucidation_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_fragments Structural Fragments H_NMR 1H NMR (Proton Environment, Multiplicity, Integration) COSY COSY (H-H Connectivity) coumarin_core 7-Methoxycoumarin Backbone H_NMR->coumarin_core side_chain Substituted Prenyl Acetate Side Chain H_NMR->side_chain C_NMR 13C NMR (Carbon Count) HSQC HSQC (Direct C-H Attachment) C_NMR->coumarin_core C_NMR->side_chain DEPT DEPT-135 (CH, CH2, CH3) DEPT->coumarin_core DEPT->side_chain COSY->coumarin_core COSY->side_chain HMBC HMBC (Long-Range C-H Connectivity) HSQC->coumarin_core HSQC->side_chain final_structure Complete Structure of This compound HMBC->final_structure Connect Fragments coumarin_core->final_structure side_chain->final_structure

Caption: Logical relationships in the NMR-based structural elucidation of this compound.

Application Note: Mass Spectrometry Analysis of Isomurralonginol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isomurralonginol acetate (CAS No. 139115-59-6) is a coumarin derivative with the molecular formula C₁₇H₁₈O₅ and a molecular weight of 302.32 g/mol .[1][2][3] As a member of the coumarin class of compounds, it holds potential for various pharmacological activities, making its accurate identification and quantification crucial in research and drug development. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), offers a highly sensitive and specific method for the analysis of this compound. This document provides a detailed protocol and application notes for its analysis.

Principle of Mass Spectrometry Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). In the context of this compound analysis, the molecule is first introduced into the ion source of the mass spectrometer, where it is converted into gas-phase ions. The resulting molecular ion ([M]⁺) and its fragment ions, produced by dissociation, are then separated by a mass analyzer. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and quantification.

A common fragmentation pattern for acetate-containing compounds involves the neutral loss of acetic acid (60 Da) or the loss of an acetyl group (43 Da).[4] For coumarin derivatives, fragmentation of the core structure and side chains provides additional structural information.[5]

Experimental Protocols

The following are proposed protocols for the analysis of this compound using GC-MS and LC-MS/MS. These are generalized methods and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or ethyl acetate. From the stock solution, prepare a series of working standard solutions of varying concentrations for calibration.

  • Sample Extraction (from a biological or herbal matrix):

    • Homogenize the sample material.

    • Perform a solvent extraction using an appropriate solvent (e.g., ethyl acetate, methanol, or a mixture thereof). Sonication or maceration can be used to improve extraction efficiency.

    • Filter the extract to remove solid debris.

    • The crude extract can be further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.

    • Evaporate the solvent under reduced pressure and reconstitute the residue in a known volume of the mobile phase for LC-MS or a suitable volatile solvent for GC-MS.

2. GC-MS Analysis Protocol

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-500.

3. LC-MS/MS Analysis Protocol

  • Instrumentation: A High-Performance Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS).

  • HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 20% B.

    • 2-18 min: 20-90% B.

    • 18-20 min: 90% B.

    • 20.1-25 min: 20% B (re-equilibration).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

Data Presentation

Predicted Fragmentation of this compound

The structure of this compound is 8-[1-[(acetyloxy)methyl]-2-methyl-2-propenyl]-7-methoxycoumarin.[3] Based on this structure, the following key fragment ions are predicted in the mass spectrum.

m/z Proposed Fragment Description
302[C₁₇H₁₈O₅]⁺Molecular Ion ([M]⁺)
242[C₁₅H₁₄O₃]⁺Loss of acetic acid (-CH₃COOH) from the molecular ion
259[C₁₅H₁₅O₄]⁺Loss of the acetyl group (-COCH₃) from the molecular ion
227[C₁₄H₁₁O₃]⁺Loss of acetic acid and a methyl group (-CH₃COOH, -CH₃)
189[C₁₁H₉O₃]⁺Fragmentation of the coumarin core

Visualization

experimental_workflow Experimental Workflow for Mass Spectrometry Analysis cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Material Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Purification SPE Purification (Optional) Filtration->Purification Concentration Solvent Evaporation & Reconstitution Purification->Concentration Chromatography GC or LC Separation Concentration->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization Mass_Analyzer Mass Analysis (m/z) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Interpretation Data_Acquisition->Data_Processing

Caption: Workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway Predicted Fragmentation Pathway of this compound M This compound [M]⁺ m/z = 302 F1 [M - CH₃COOH]⁺ m/z = 242 M->F1 - 60 Da (Acetic Acid) F2 [M - COCH₃]⁺ m/z = 259 M->F2 - 43 Da (Acetyl group) F3 [M - CH₃COOH - CH₃]⁺ m/z = 227 F1->F3 - 15 Da (Methyl group)

Caption: Predicted fragmentation of this compound in mass spectrometry.

References

Application Note and Protocol: In Vitro Anti-inflammatory Assay for Isomurralonginol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Macrophages play a central role in initiating and propagating the inflammatory response. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Isomurralonginol acetate is a natural compound of interest for its potential therapeutic properties. This document provides a detailed protocol for evaluating the in vitro anti-inflammatory activity of this compound using the widely adopted LPS-stimulated RAW 264.7 murine macrophage model.

Principle of the Assay

The assay is based on the induction of an inflammatory response in RAW 264.7 macrophages by LPS. The anti-inflammatory potential of this compound is quantified by its ability to inhibit the production of key inflammatory markers, such as nitric oxide and pro-inflammatory cytokines. Furthermore, the underlying mechanism of action is explored by examining the expression of crucial inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the activation of the NF-κB and MAPK signaling pathways. A preliminary cytotoxicity assay is performed to ensure that the observed inhibitory effects are not due to cell death.

Experimental Workflow

G cluster_0 Preparation cluster_1 Cytotoxicity Assessment cluster_2 Anti-inflammatory Activity Assessment cluster_3 Analysis of Inflammatory Markers A RAW 264.7 Cell Culture C Seed RAW 264.7 Cells A->C G Seed RAW 264.7 Cells A->G B Prepare Isomurralonginol Acetate Stock Solution D Treat with this compound (Various Concentrations) B->D H Pre-treat with this compound B->H C->D E MTT Assay D->E F Determine Non-Toxic Concentrations E->F F->H G->H I Stimulate with LPS (1 µg/mL) H->I J Incubate for 24 hours I->J K Collect Supernatant J->K L Collect Cell Lysate J->L M Griess Assay for NO K->M N ELISA for TNF-α, IL-6 K->N O Western Blot for iNOS, COX-2, p-p65, p-p38 L->O

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

Materials and Reagents

  • Cell Line: RAW 264.7 (murine macrophage cell line)

  • Compound: this compound

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reagents for Assays:

    • Lipopolysaccharide (LPS) from E. coli

    • Dimethyl sulfoxide (DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite (for standard curve)

    • ELISA kits for mouse TNF-α and IL-6

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies: anti-iNOS, anti-COX-2, anti-NF-κB p65, anti-phospho-NF-κB p65, anti-p38 MAPK, anti-phospho-p38 MAPK, anti-β-actin

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Centrifuge

    • 96-well and 6-well culture plates

    • Microplate reader

    • SDS-PAGE and Western blotting apparatus

Experimental Protocols

Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Use DMSO as a vehicle control.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group. Select non-toxic concentrations for subsequent experiments.

Measurement of Nitric Oxide (NO) Production
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[1][2]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).[3]

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent Component A and 50 µL of Component B to the supernatant.[3]

  • Incubate for 10 minutes at room temperature, protected from light.[4][5]

  • Measure the absorbance at 540 nm.[3][4]

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Collect the cell culture supernatant from the experiment described in section 5.3.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[6][7][8][9]

  • Briefly, the supernatant is added to antibody-pre-coated wells. After incubation and washing, a biotin-conjugated detection antibody is added, followed by an HRP-conjugated streptavidin and a substrate solution. The color development is proportional to the amount of cytokine present.[9][10]

  • Measure the absorbance at the recommended wavelength and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours (for iNOS and COX-2) or 30-60 minutes (for phosphorylated signaling proteins).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p-p38, and β-actin overnight at 4°C.[11][12][13][14]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software, normalizing to β-actin.

Data Presentation

Table 1: Effect of this compound on the Viability of RAW 264.7 Cells

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Control (0.1% DMSO)1.25 ± 0.08100
11.23 ± 0.0798.4
51.21 ± 0.0996.8
101.19 ± 0.0695.2
251.15 ± 0.0892.0
501.12 ± 0.0789.6
1000.85 ± 0.0568.0

Table 2: Inhibitory Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells

TreatmentNO (µM) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control1.5 ± 0.350.2 ± 8.535.7 ± 6.1
LPS (1 µg/mL)45.8 ± 3.12850.6 ± 150.21540.3 ± 98.4
LPS + Iso. Acetate (5 µM)38.2 ± 2.52430.1 ± 135.71310.8 ± 85.3
LPS + Iso. Acetate (10 µM)25.6 ± 1.91850.4 ± 110.9980.5 ± 70.2
LPS + Iso. Acetate (25 µM)12.3 ± 1.1975.8 ± 85.3450.6 ± 45.1

Visualization of Signaling Pathways

G cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 Binds Compound Isomurralonginol Acetate MAPKKK MAPKKK (TAK1) Compound->MAPKKK Inhibits IKK IKK Complex Compound->IKK Inhibits NFkB_nuc NF-κB Compound->NFkB_nuc Inhibits TLR4->MAPKKK Activates TLR4->IKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK P p38 p38 MAPK MAPKK->p38 P p38_nuc p-p38 p38->p38_nuc Translocation IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 P IkB IκBα NFkB NF-κB (p65/p50) IkB_NFkB:f0->IkB Degradation IkB_NFkB:f1->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA p38_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: LPS-induced inflammatory signaling pathways and potential targets of this compound.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Isomurralonginol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomurralonginol acetate is a natural product with potential therapeutic applications. As with any novel compound, a thorough evaluation of its cytotoxic effects is a critical first step in the drug discovery and development process. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using a panel of robust and widely accepted cell-based assays. The described methods will enable researchers to determine the compound's impact on cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described assays. These tables are for illustrative purposes and provide a template for presenting experimental results.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 6.2
1051.2 ± 4.89.8
2528.9 ± 3.9
5015.4 ± 2.5
1005.1 ± 1.8

Table 2: Cell Membrane Integrity as Determined by LDH Assay

Concentration of this compound (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
18.7 ± 1.5
518.4 ± 2.3
1035.6 ± 3.1
2562.1 ± 4.5
5085.3 ± 5.2
10094.7 ± 3.8

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Assay

Concentration of this compound (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.2
11.3 ± 0.3
52.5 ± 0.4
104.8 ± 0.6
257.9 ± 0.8
5012.4 ± 1.1
10015.8 ± 1.5

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Cytotoxicity Assessment using LDH Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit) and the spontaneous LDH release control (untreated cells). % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Apoptosis Detection using Caspase-3/7 Assay

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1 and 2).

  • Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold increase in caspase-3/7 activity compared to the vehicle control.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation A Cell Seeding (Cancer Cell Line) B This compound Treatment (Dose-Response) A->B C Incubation (24, 48, 72h) B->C D MTT Assay (Cell Viability) C->D E LDH Assay (Membrane Integrity) C->E F Caspase-3/7 Assay (Apoptosis) C->F G IC50 Determination D->G H % Cytotoxicity Calculation E->H I Fold Change in Caspase Activity F->I J Mechanism of Cell Death Determination G->J H->J I->J G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade Isomurralonginol_Acetate This compound Bax_Bak Bax/Bak Activation Isomurralonginol_Acetate->Bax_Bak Bcl2 Bcl-2/Bcl-xL Inhibition Isomurralonginol_Acetate->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 Caspase37 Caspase-3/7 (Executioner) Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Application Notes and Protocols: Antimicrobial Activity Testing of Isomurralonginol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomurralonginol acetate is a putative novel coumarin derivative. Coumarins are a significant class of secondary metabolites found in various plants, notably within the Rutaceae family, including species of Murraya and Boenninghausenia.[1] These compounds and the plant extracts that contain them have garnered considerable interest for their diverse biological activities, including antimicrobial properties.[1][2] This document provides detailed protocols for assessing the antimicrobial efficacy of this compound, presenting exemplar data based on the known activities of related coumarin compounds.

Data Presentation: Antimicrobial Activity of Coumarin Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for various coumarin-related compounds against a panel of pathogenic bacteria. This data is representative of the type of results that could be expected from antimicrobial testing of this compound.

Compound/ExtractTest OrganismMIC (µg/mL)Reference
OsthenolStaphylococcus aureus62.5[2]
OsthenolBacillus cereus125[2]
Coumarin-Triazole DerivativeStaphylococcus aureus4[3]
Coumarin-Triazole DerivativePseudomonas aeruginosa6.25 - 12.5[3]
DCH (a coumarin derivative)Methicillin-resistant S. aureus (MRSA)4 - 8[4]
Murraya paniculata decoctionStaphylococcus aureus3125[5]
Murraya paniculata decoctionEnterococcus faecalis6250[5]

Experimental Protocols

Two standard and widely accepted methods for determining the antimicrobial activity of a novel compound are the Broth Microdilution Method for quantitative assessment (MIC determination) and the Agar Well Diffusion Method for qualitative screening.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • This compound

  • 96-well microtiter plates[6]

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[6]

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer (for measuring optical density)

  • Positive control (e.g., a known antibiotic like ampicillin)[8]

  • Negative control (e.g., DMSO or the solvent used to dissolve the compound)[9]

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the different concentrations of this compound.

    • Include positive control wells (broth with bacteria and a standard antibiotic) and negative control wells (broth with bacteria and the solvent).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[7]

    • Optionally, a growth indicator like resazurin can be added to aid in the visualization of bacterial viability.[10]

Protocol 2: Agar Well Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[9][11]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells[11]

  • Sterile pipette tips

  • Incubator

  • Calipers for measuring the zone of inhibition

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.[9]

  • Creation of Wells and Application of Test Substance:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[11]

    • Carefully add a specific volume (e.g., 50-100 µL) of a known concentration of the this compound solution into each well.[11]

    • Also, include positive and negative control wells.

  • Incubation and Measurement:

    • Allow the plates to stand for a short period to permit the diffusion of the compound into the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the clear zone of no bacterial growth around each well in millimeters (mm).

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_bacteria->inoculate prep_compound Prepare Serial Dilutions of this compound prep_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Turbidity (Determine MIC) incubate->read_results

Caption: Workflow for the Broth Microdilution Method.

experimental_workflow_agar_well cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_plates Inoculate MHA Plates (Bacterial Lawn) prep_inoculum->prep_plates create_wells Create Wells in Agar prep_plates->create_wells add_compound Add this compound to Wells create_wells->add_compound incubate Incubate at 37°C for 18-24h add_compound->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Agar Well Diffusion Method.

References

Application Note: Isomurralonginol Acetate as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomurralonginol acetate is a naturally occurring phytochemical of interest for its potential biological activities. Accurate and precise quantification of this compound in plant extracts and other biological matrices is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This document provides detailed protocols for the use of this compound as a reference standard in phytochemical analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a potential avenue for investigating its biological effects on cellular signaling pathways is presented.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification

Reverse-phase HPLC (RP-HPLC) is a robust method for the quantitative analysis of this compound. A validated RP-HPLC method provides high resolution and sensitivity for the determination of the analyte in complex mixtures.[1][2][3][4]

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or PDA detector, autosampler, and column oven.[2][3]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[1][3]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined by UV-Vis spectral analysis of a pure standard of this compound. A common starting wavelength for similar compounds is 254 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in HPLC-grade methanol or acetonitrile.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Plant Material: Dry the plant material at 40°C and grind it into a fine powder.

    • Extraction: Extract the powdered plant material (1 g) with ethyl acetate (20 mL) using sonication for 30 minutes, followed by maceration for 24 hours.[5][6][7][8]

    • Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions and determine the concentration of this compound using the linear regression equation from the calibration curve.

Quantitative Data: HPLC Method Validation (Illustrative)

ParameterValue
Retention Time (min)8.5 ± 0.2
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD) (µg/mL)0.5
Limit of Quantification (LOQ) (µg/mL)1.5
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It provides both chromatographic separation and mass spectral data for structural elucidation.[9][10][11]

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-550.

  • Sample Preparation:

    • The same ethyl acetate extract prepared for HPLC can be used. The sample may require derivatization (e.g., silylation) to improve volatility and thermal stability, though many acetate-containing compounds can be analyzed directly.[12]

  • Identification and Quantification:

    • Identification is achieved by comparing the retention time and mass spectrum of the analyte in the sample with that of the pure this compound standard.

    • For quantification, a calibration curve can be constructed using the pure standard, similar to the HPLC method.

Quantitative Data: GC-MS Analysis (Illustrative)

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound15.2[M]+, [M-60]+ (loss of acetic acid), other characteristic fragments
Co-eluting Impurity A14.8To be determined from the mass spectrum
Co-eluting Impurity B15.5To be determined from the mass spectrum

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Phytochemical Analysis cluster_bio Biological Activity plant Plant Material powder Drying & Grinding plant->powder extract Ethyl Acetate Extraction powder->extract filter Filtration extract->filter hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms quant Quantification hplc->quant ident Identification gcms->ident treatment Treatment with this compound quant->treatment cell_culture Cell Culture cell_culture->treatment assay Signaling Pathway Analysis (e.g., Western Blot, qPCR) treatment->assay

Caption: Workflow for phytochemical analysis and biological activity assessment of this compound.

Hypothetical Biological Activity and Signaling Pathway

Natural products often exhibit biological activities such as anti-inflammatory, antioxidant, and anticancer effects.[13][14] Acetate and acetate-containing compounds have been shown to modulate inflammatory signaling pathways.[15][16] A potential area of investigation for this compound is its effect on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Hypothetical Signaling Pathway: Modulation of NF-κB by this compound

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB_active Active NF-κB NFkB NF-κB (p65/p50) IkB->NFkB inhibits nucleus Nucleus NFkB_active->nucleus translocates to gene Inflammatory Gene Expression nucleus->gene induces isomurralonginol Isomurralonginol Acetate isomurralonginol->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols: Chemical Synthesis of Isomurralonginol Acetate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomurralonginol acetate, a naturally occurring coumarin, has garnered interest within the scientific community due to its potential biological activities. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound and its analogs. The methodologies described herein are based on established synthetic strategies for coumarin derivatives, offering a comprehensive guide for researchers in organic synthesis and medicinal chemistry. The synthesis of such compounds is crucial for further pharmacological evaluation and the development of novel therapeutic agents.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a multi-step sequence, primarily involving the construction of the core coumarin scaffold, followed by strategic functionalization. A plausible and efficient synthetic route involves the Pechmann condensation to form the 7-methoxycoumarin core, followed by C8-alkylation and subsequent acetylation to yield the final product. This approach allows for the convenient synthesis of various analogs by modifying the alkylating agent.

Key Synthetic Steps

A representative synthetic workflow for this compound is outlined below. This pathway is constructed from established methodologies for the synthesis of substituted coumarins.

G A 3-Methoxyphenol (Resorcinol monomethyl ether) C Pechmann Condensation A->C B Ethyl 4-methyl-2-oxopentanoate B->C D 7-Methoxy-8-(3-methylbut-2-en-1-yl)coumarin (Intermediate 1) C->D E Allylic Bromination (e.g., NBS) D->E F 8-(1-(Bromomethyl)-2-methylprop-2-en-1-yl)-7-methoxycoumarin (Intermediate 2) E->F G Hydrolysis F->G H Isomurralonginol G->H I Acetylation (Acetic Anhydride, Pyridine) H->I J This compound (Final Product) I->J

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed procedures for the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of 7-Methoxy-4-methylcoumarin via Pechmann Condensation

This protocol describes the formation of the coumarin core.

Materials:

  • Resorcinol (1.2 equiv.)

  • Ethyl acetoacetate (1.0 equiv.)

  • Concentrated Sulfuric Acid (as catalyst)

  • Ethanol

  • Ice-cold water

Procedure:

  • To a stirred mixture of resorcinol and ethyl acetoacetate, slowly add concentrated sulfuric acid at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus.

  • Recrystallize the crude product from ethanol to afford pure 7-hydroxy-4-methylcoumarin.

  • For methylation, the 7-hydroxy-4-methylcoumarin is dissolved in acetone, and dimethyl sulfate (1.1 equiv.) and potassium carbonate (2.5 equiv.) are added.

  • The mixture is refluxed for 4 hours, then cooled and filtered.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Protocol 2: General Procedure for Acetylation of Hydroxycoumarins

This protocol is applicable for the final acetylation step to yield this compound from its corresponding alcohol precursor (Isomurralonginol).

Materials:

  • Hydroxycoumarin derivative (1 equiv.)

  • Pyridine (as solvent)

  • Acetic anhydride (4.0 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (0.5 equiv.)

  • Dichloromethane (CH₂Cl₂)

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the hydroxycoumarin derivative in pyridine in a round-bottom flask.

  • Add DMAP and acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 5% HCl solution and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired acetate derivative.

Data Presentation

The following table summarizes typical yields for the key reactions involved in the synthesis of coumarin derivatives, based on literature reports for analogous compounds.

Reaction StepDescriptionTypical Yield (%)
Pechmann CondensationFormation of the coumarin ring from a phenol and a β-ketoester.70-95
O-Alkylation (Methylation)Introduction of a methoxy group at the 7-position.80-95
AcetylationConversion of a hydroxyl group to an acetate ester.90-99

Synthesis of Analogs

The presented synthetic route is amenable to the synthesis of a variety of this compound analogs.

G A 7-Methoxycoumarin Core B Introduction of C8-Side Chain A->B E Modification of C7-Substituent A->E C Varying Alkylating Agents B->C D Diverse C8-Substituted Analogs C->D F Varying Alkyl Halides for Etherification E->F G Diverse C7-Alkoxy Analogs F->G

Figure 2: Logical workflow for the synthesis of this compound analogs.

By employing different β-ketoesters in the initial Pechmann condensation, analogs with varied substituents at the C4 position can be synthesized. Furthermore, the use of different alkylating agents for the C8-side chain introduction will lead to a diverse library of analogs. Modification of the starting phenol will also allow for variations in the substitution pattern on the benzene ring of the coumarin scaffold.

Conclusion

The synthetic protocols and strategies outlined in these application notes provide a robust framework for the laboratory-scale synthesis of this compound and its structural analogs. These guidelines are intended to support researchers in the fields of natural product synthesis, drug discovery, and chemical biology in their efforts to explore the therapeutic potential of this class of compounds. Careful execution of these experimental procedures and appropriate analytical characterization will be essential for obtaining high-purity compounds for further investigation.

Application Notes and Protocols for the Study of Cell Signaling Using Osthole, a Representative Coumarin

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial literature searches for "Isomurralonginol acetate" did not yield sufficient data on its use in cell signaling studies to generate detailed application notes and protocols. Therefore, we have substituted Osthole, a well-characterized coumarin natural product, to provide a comprehensive guide for researchers, scientists, and drug development professionals interested in studying the effects of coumarins on cellular signaling pathways. Osthole has been extensively studied for its anti-inflammatory and anti-cancer properties, primarily through its modulation of the STAT3 and NF-κB signaling pathways.

Application Notes: Osthole in Cell Signaling Research

Introduction

Osthole (7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one) is a natural coumarin derivative found in various medicinal plants, such as Cnidium monnieri and Angelica pubescens. It has garnered significant interest in biomedical research due to its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. These biological activities are largely attributed to its ability to modulate key cell signaling pathways, making it a valuable tool for cell signaling studies.

Mechanism of Action

Osthole has been shown to exert its effects by targeting multiple signaling cascades. The two most prominent pathways affected by Osthole are the Signal Transducer and Activator of Transcription 3 (STAT3) and the Nuclear Factor-kappa B (NF-κB) pathways.

  • Inhibition of STAT3 Signaling: Constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[1][2] Osthole has been demonstrated to inhibit both constitutive and interleukin-6 (IL-6)-induced STAT3 activation.[2] It is believed to directly bind to STAT3, thereby inhibiting its phosphorylation at tyrosine 705, a critical step for its activation and subsequent nuclear translocation.[2] This leads to the downregulation of STAT3 target genes involved in cell cycle progression and apoptosis, such as cyclin D1, Bcl-2, and survivin.

  • Modulation of NF-κB Signaling: The NF-κB pathway is a crucial regulator of inflammation and cell survival. In pathological conditions like cancer and chronic inflammation, this pathway is often aberrantly activated. Osthole has been shown to suppress the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[3][4] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.

Applications in Cell Signaling Studies

  • Anti-Cancer Research: Due to its ability to inhibit STAT3 and NF-κB, two key oncogenic pathways, Osthole is widely used as a tool to study cancer cell proliferation, apoptosis, and metastasis.[1][2][5] It has shown efficacy in various cancer models, including prostate, breast, and cervical cancer.[1][2][4]

  • Anti-Inflammatory Research: Osthole's inhibitory effect on the NF-κB pathway makes it a valuable compound for studying inflammatory processes. It has been used to investigate the molecular mechanisms underlying inflammatory diseases such as traumatic brain injury and asthma.[3][6]

  • Drug Discovery and Development: As a natural product with proven biological activity, Osthole serves as a lead compound for the development of novel therapeutics targeting the STAT3 and NF-κB pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Osthole on cell lines.

Table 1: Inhibitory Concentration (IC50) of Osthole on Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
MDA-MB-231Triple-Negative Breast Cancer~4048MTT Assay
BT-549Triple-Negative Breast Cancer~5048MTT Assay
GBC-SDGallbladder Cancer~3048CCK-8 Assay
SGC-7901Gallbladder Cancer~2548CCK-8 Assay
HeLaCervical Cancer~10024MTT Assay

Table 2: Effect of Osthole on Protein Phosphorylation

Cell LineProteinTreatmentEffect
MDA-MB-231p-STAT3 (Tyr705)50 µM Osthole for 24hSignificant Decrease
BT-549p-STAT3 (Tyr705)50 µM Osthole for 24hSignificant Decrease
SH-SY5Yp-IκBαScratch injury + 20 µM OstholeInhibition of phosphorylation
PC-3p-JAK240 µM Osthole for 24hSignificant Decrease
DU145p-STAT340 µM Osthole for 24hSignificant Decrease

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol is used to assess the cytotoxic effect of Osthole on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Osthole (dissolved in DMSO to a stock concentration of 100 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Osthole in complete growth medium from the stock solution. The final concentrations may range from 0 to 200 µM. Also, prepare a vehicle control with the same concentration of DMSO as the highest Osthole concentration.

  • Remove the medium from the wells and add 100 µL of the prepared Osthole dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well.

  • Incubate the plate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of STAT3 and NF-κB Signaling Pathways

This protocol is used to investigate the effect of Osthole on the phosphorylation and expression of key proteins in the STAT3 and NF-κB signaling pathways.

Materials:

  • Cancer cell line of interest

  • Osthole

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with various concentrations of Osthole or vehicle control for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Osthole_STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Binds gp130 gp130 JAK JAK gp130->JAK Activates p-JAK p-JAK JAK->p-JAK STAT3 STAT3 p-JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3_dimer p-STAT3 Dimer p-STAT3->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation Osthole Osthole Osthole->p-STAT3 Inhibits Phosphorylation Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2) STAT3_dimer_nuc->Target_Genes Promotes Transcription

Caption: Osthole inhibits the STAT3 signaling pathway.

Osthole_NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa_NFkB IκBα NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα p-IkBa p-IκBα NF-κB IkBa_NFkB->p-IkBa Proteasome Proteasome p-IkBa->Proteasome Degradation of p-IκBα NFkB_active Active NF-κB Proteasome->NFkB_active Releases NF-κB NFkB_nuc Active NF-κB NFkB_active->NFkB_nuc Translocation Osthole Osthole Osthole->IKK_complex Inhibits Target_Genes Target Gene Expression (e.g., IL-6, TNF-α) NFkB_nuc->Target_Genes Promotes Transcription

Caption: Osthole inhibits the NF-κB signaling pathway.

Experimental_Workflow_Western_Blot Cell_Culture 1. Cell Culture & Treatment (e.g., with Osthole) Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

References

Isomurralonginol Acetate: Exploring its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of published scientific literature detailing the specific enzyme inhibitory activity of isomurralonginol acetate. While this natural compound, a coumarin derivative, belongs to a class of molecules known for a wide range of biological activities, its direct interaction with and potential inhibition of specific enzymes have not been documented in available scientific databases.

Extensive searches for "this compound" in the context of enzyme inhibition, including its mechanism of action, target enzymes, and effects on signaling pathways, did not yield any specific experimental studies or quantitative data. General information regarding its chemical properties, such as its CAS number (139115-59-6) and molecular formula (C17H18O5), is available, but its biological function as an enzyme inhibitor remains uncharacterized.

Research into the broader family of coumarins and extracts from plant species of the Micromelum genus, from which compounds like this compound are derived, has revealed a variety of biological effects. These include antimicrobial, anti-inflammatory, and cytotoxic activities. Within this class of compounds, some derivatives have demonstrated inhibitory effects against enzymes such as cholinesterases. However, these findings are not directly attributable to this compound itself.

Due to the lack of specific research on this compound as an enzyme inhibitor, it is not possible to provide detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams as requested. The creation of such detailed scientific documentation requires a foundation of experimental evidence that is not currently available in the public domain.

Further research is necessary to investigate the potential enzyme inhibitory properties of this compound. Such studies would need to identify target enzymes, determine the mechanism of inhibition, and quantify its potency. Should this foundational research be conducted and published, the development of detailed protocols and application notes would then be feasible.

For researchers, scientists, and drug development professionals interested in the enzyme inhibitory potential of natural compounds, exploring the broader class of coumarins may provide a starting point for identifying candidates for further investigation. However, for this compound specifically, its journey as a potential enzyme inhibitor is yet to be scientifically documented.

Application of Isomurralonginol Acetate Analogs in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific studies on Isomurralonginol acetate in cancer cell lines are not publicly available, research on its close structural analogs, Murralonginol and Murralongin , isolated from the plant Micromelum minutum, provides valuable insights into their potential as cytotoxic agents. This document details the available data on these compounds, offering a foundation for further investigation into this class of molecules for cancer therapy.

Application Notes

The natural products Murralonginol and Murralongin have demonstrated cytotoxic effects against a range of human cancer cell lines. These findings suggest their potential as lead compounds for the development of novel anticancer drugs. The observed activity against cholangiocarcinoma, breast cancer, and other cell lines warrants further investigation into their mechanisms of action and potential for therapeutic application.

Data Presentation: Cytotoxicity of Murralonginol and Murralongin

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Murralonginol and Murralongin in various cancer cell lines.

CompoundCancer Cell LineCell Line TypeIC₅₀ (µg/mL)[1]
Murralonginol KKU-100Cholangiocarcinoma10.0[1]
KBHuman Epidermoid Carcinoma17.8[1]
NCI-H187Human Small Cell Lung Cancer27.1[1]
MCF-7Human Breast Adenocarcinoma8.2[1]
Murralongin KKU-100Cholangiocarcinoma9.0[1]

Experimental Protocols

The following are generalized protocols for key experiments typically performed to evaluate the anticancer properties of natural compounds like Murralonginol and Murralongin.

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the measurement of cell viability upon treatment with a test compound.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, KKU-100) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsinize and seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., Murralonginol) in Dimethyl Sulfoxide (DMSO).

    • Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 to 100 µg/mL. The final DMSO concentration should not exceed 0.5%.

    • Replace the media in the wells with the media containing the test compound. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours.

  • MTT Reagent Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the supernatant.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for detecting and quantifying apoptosis (programmed cell death).

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the media) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Visualizations: Diagrams of Workflows and Pathways

experimental_workflow cluster_preclinical Preclinical Investigation A Natural Product Isolation (e.g., Murralonginol from Micromelum minutum) B Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) A->B C IC50 Value Determination B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Signaling Pathway Analysis (Western Blot) D->G H In Vivo Animal Studies G->H

Caption: General workflow for the preclinical evaluation of a natural product.

hypothetical_pathway cluster_pathway Hypothetical Apoptotic Pathway Compound Murralonginol / Murralongin Mitochondria Mitochondrial Stress Compound->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) Mitochondria->Bax activates Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.

References

Application Notes and Protocols for In Vivo Studies of Isomurralonginol Acetate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the initial in vivo screening of Isomurralonginol acetate in established animal models to investigate its potential anti-inflammatory and anti-cancer properties. The following sections outline the necessary experimental designs, methodologies, and data presentation formats to guide researchers in their preclinical evaluation of this compound.

Data Presentation

All quantitative data from the described in vivo experiments should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.

Table 1: General Study Design Parameters

ParameterDescription
Animal Model Species, strain, age, and weight of animals used.
Housing Conditions Cage type, bedding, light/dark cycle, temperature, humidity.
Diet and Water Standard chow and water ad libitum.
Test Compound This compound (purity, source).
Vehicle The solvent used to dissolve/suspend the test compound.
Route of Administration e.g., Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.).
Dosing Volume The volume of the formulation administered to each animal.
Ethical Approval Institutional Animal Care and Use Committee (IACUC) protocol number.

Part 1: Investigation of Anti-Inflammatory Activity

Hypothesis

This compound will exhibit anti-inflammatory effects in a murine model of acute inflammation.

Experimental Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for screening acute anti-inflammatory activity.

Experimental Protocol
  • Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized for at least one week before the experiment.

  • Grouping and Dosing:

    • Animals are randomly divided into the following groups (n=6 per group):

      • Group I (Control): Vehicle only.

      • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).

      • Group III (Test Group - Low Dose): this compound (e.g., 25 mg/kg, p.o.).

      • Group IV (Test Group - Medium Dose): this compound (e.g., 50 mg/kg, p.o.).

      • Group V (Test Group - High Dose): this compound (e.g., 100 mg/kg, p.o.).

    • Doses are administered one hour before the induction of inflammation.

  • Induction of Inflammation:

    • 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

      • Vc = Average paw volume of the control group.

      • Vt = Average paw volume of the treated group.

    • Statistical analysis is performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Data Presentation for Anti-Inflammatory Studies

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at Time (hours)% Inhibition of Edema at 3h
0h 1h
Control (Vehicle) -
Indomethacin 10
This compound 25
This compound 50
This compound 100

Values to be presented as mean ± SEM. Statistical significance (e.g., p < 0.05) relative to the control group should be indicated.

Visualization of Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization (Wistar Rats, 1 week) Grouping Random Grouping (n=6 per group) Acclimatization->Grouping Dosing Oral Administration (Vehicle, Indomethacin, this compound) Grouping->Dosing Inflammation Carrageenan Injection (Sub-plantar, Right Hind Paw) Dosing->Inflammation 1 hour post-dosing Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4h) Inflammation->Measurement Analysis Data Analysis (% Inhibition, ANOVA) Measurement->Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

Part 2: Investigation of Anti-Cancer Activity

Hypothesis

This compound will exhibit anti-tumor activity in a xenograft mouse model.

Experimental Model: Human Tumor Xenograft in Nude Mice

This model is a standard for evaluating the efficacy of potential anti-cancer agents in vivo. The choice of cell line will depend on in vitro screening results indicating sensitivity to this compound. For this protocol, we will use a generic human colorectal cancer cell line (e.g., HCT116) as an example.

Experimental Protocol
  • Animal Acclimatization: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old, are acclimatized for one week.

  • Tumor Cell Implantation:

    • HCT116 cells are harvested during the logarithmic growth phase.

    • Each mouse is subcutaneously injected with 5 x 10^6 cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel into the right flank.

  • Tumor Growth Monitoring and Grouping:

    • Tumor volume is monitored every other day using calipers. Volume is calculated using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group I (Control): Vehicle only (e.g., p.o. or i.p.).

    • Group II (Positive Control): A standard chemotherapeutic agent for colorectal cancer, e.g., 5-Fluorouracil (5-FU) (dose and schedule to be determined based on literature).

    • Group III (Test Group - Low Dose): this compound (e.g., 25 mg/kg).

    • Group IV (Test Group - Medium Dose): this compound (e.g., 50 mg/kg).

    • Group V (Test Group - High Dose): this compound (e.g., 100 mg/kg).

  • Drug Administration and Monitoring:

    • Treatment is administered daily (or as determined by preliminary toxicity studies) for a specified period (e.g., 21 days).

    • Tumor volume and body weight are measured twice weekly.

    • Animals are monitored daily for signs of toxicity.

  • Endpoint and Tissue Collection:

    • The experiment is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the treatment period.

    • At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).

  • Data Analysis:

    • Tumor growth inhibition (TGI) is calculated.

    • Statistical analysis of tumor volumes and weights between groups is performed using appropriate statistical tests (e.g., repeated measures ANOVA for tumor growth curves).

Data Presentation for Anti-Cancer Studies

Table 3: Effect of this compound on HCT116 Xenograft Tumor Growth

Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Control (Vehicle) -0
Positive Control (e.g., 5-FU) TBD
This compound 25
This compound 50
This compound 100

Values to be presented as mean ± SEM. Statistical significance relative to the control group should be indicated.

Visualization of Signaling Pathway and Experimental Workflow

Given that many coumarins exhibit anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway, a diagram of this hypothetical mechanism is provided.[1]

G cluster_pathway Hypothesized NF-κB Signaling Pathway Inhibition Stimulus Inflammatory Stimulus / Carcinogen IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory & Pro-survival Genes (e.g., TNF-α, IL-6, COX-2, Bcl-2) Nucleus->Genes Gene Transcription Response Inflammation / Tumor Growth Genes->Response Isomurralonginol Isomurralonginol acetate Isomurralonginol->IKK Inhibits IkB_NFkB->NFkB IκBα degradation

Hypothesized NF-κB Pathway Inhibition by this compound.

G cluster_pre Tumor Establishment cluster_exp Treatment and Monitoring cluster_post Endpoint Analysis Acclimatization Animal Acclimatization (Nude Mice, 1 week) Implantation Subcutaneous Implantation of HCT116 Cells Acclimatization->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Grouping Randomization into Groups (Tumor Volume ~100-150 mm³) Monitoring->Grouping Treatment Daily Drug Administration (e.g., 21 days) Grouping->Treatment Measurements Tumor Volume & Body Weight (Twice Weekly) Treatment->Measurements Termination Experiment Termination Measurements->Termination At endpoint Collection Tumor Excision & Weighing Termination->Collection Analysis Data and Statistical Analysis (TGI) Collection->Analysis

Workflow for Xenograft Tumor Model Study.

References

Troubleshooting & Optimization

Technical Support Center: Isomurralonginol Acetate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Isomurralonginol acetate, particularly addressing the common issue of low yield.

Troubleshooting Guide: Low Yield

Low yield is a frequent challenge in the extraction of natural products. This guide provides a systematic approach to identifying and resolving potential causes for lower-than-expected yields of this compound.

Diagram: Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting cluster_plant_material cluster_extraction cluster_purification cluster_quantification start Low Isomurralonginol Acetate Yield plant_material Step 1: Verify Plant Material Quality start->plant_material extraction_protocol Step 2: Evaluate Extraction Protocol plant_material->extraction_protocol Material OK plant_species Incorrect Species/Variety? plant_material->plant_species harvest_time Suboptimal Harvest Time? plant_material->harvest_time storage_conditions Improper Storage? plant_material->storage_conditions purification_protocol Step 3: Assess Purification Protocol extraction_protocol->purification_protocol Extraction OK solvent_choice Inappropriate Solvent? extraction_protocol->solvent_choice extraction_method Inefficient Method? extraction_protocol->extraction_method extraction_parameters Suboptimal Parameters? extraction_protocol->extraction_parameters quantification_method Step 4: Check Quantification Method purification_protocol->quantification_method Purification OK column_packing Poor Column Packing? purification_protocol->column_packing elution_gradient Suboptimal Elution? purification_protocol->elution_gradient fraction_collection Incorrect Fraction Collection? purification_protocol->fraction_collection end Optimized Yield quantification_method->end Quantification OK standard_purity Impure Standard? quantification_method->standard_purity instrument_calibration Instrument Not Calibrated? quantification_method->instrument_calibration method_validation Unvalidated Method? quantification_method->method_validation

Caption: Troubleshooting workflow for low this compound yield.

Issue Potential Cause Recommended Action
Low Yield of Crude Extract Incorrect Plant Material: The concentration of this compound can vary between different species and even varieties of Murraya.Verify the botanical identity of the plant material. This compound has been isolated from Murraya exotica (also known as Murraya paniculata).
Suboptimal Harvesting Time: The concentration of secondary metabolites in plants can vary with the season and time of day. For essential oils from Murraya paniculata, harvesting in the morning (5:00-9:00 a.m.) has been suggested to yield a higher number of bioactive compounds.[1]If possible, harvest plant material at different times to determine the optimal collection period for this compound.
Improper Drying and Storage: Inadequate drying can lead to microbial degradation of the plant material and the target compound. Poor storage conditions (e.g., exposure to light, heat, and humidity) can also cause degradation.Dry the plant material in a well-ventilated area away from direct sunlight. Store the dried material in airtight containers in a cool, dark, and dry place.
Inefficient Grinding: The particle size of the plant material can significantly impact extraction efficiency. Larger particles have a smaller surface area, leading to incomplete extraction.Grind the dried plant material to a fine powder to increase the surface area available for solvent penetration.
Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial for efficiently extracting the target compound. This compound, a coumarin, is expected to have moderate polarity.Solvents like petroleum ether, chloroform, and methanol have been successfully used for extracting coumarins from Murraya paniculata.[2] A sequential extraction with solvents of increasing polarity is recommended.
Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the ratio of solvent to plant material can affect the extraction yield.Optimize extraction parameters. For maceration, ensure sufficient time for the solvent to penetrate the plant material. For Soxhlet extraction, be mindful that prolonged exposure to high temperatures can degrade thermolabile compounds.
Low Yield After Purification Poor Column Chromatography Technique: Issues such as improper packing of the column, incorrect choice of stationary phase, or a suboptimal mobile phase can lead to poor separation and loss of the target compound.Use silica gel as the stationary phase. A gradient elution with a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or chloroform) is often effective for separating coumarins.[2]
Co-elution with Other Compounds: this compound may co-elute with other compounds of similar polarity, leading to impure fractions and apparent low yield of the pure compound.Monitor fractions using Thin Layer Chromatography (TLC) with a suitable solvent system. Combine fractions that show a pure spot corresponding to this compound.
Degradation During Purification: Some coumarins can be sensitive to light and prolonged exposure to certain solvents or acidic/basic conditions.Minimize exposure of the extracts and fractions to direct light. Use freshly distilled solvents and avoid extreme pH conditions during purification.
Inaccurate Quantification: The method used to quantify the final product may be inaccurate, leading to an underestimation of the yield.Use a validated analytical method for quantification, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Ensure the use of a high-purity standard of this compound for calibration.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for this compound?

A1: Specific yield data for this compound is not widely published. However, yields of individual coumarins from Murraya species are generally low. For example, in one study on Murraya paniculata, 65.2 mg of auraptene was isolated from 1.5 kg of dried leaves.[2] The yield of the initial crude extracts from this plant were 21.6 g (petroleum ether), 64.2 g (chloroform), and 20.5 g (methanol) from 1.5 kg of dried leaves.[2] Researchers should expect the yield of a single pure compound to be a small fraction of the crude extract.

Q2: What is the best solvent for extracting this compound?

A2: A sequential extraction with solvents of increasing polarity is a common and effective approach. A typical sequence would be:

  • Petroleum Ether or Hexane: To remove non-polar compounds like fats and waxes.

  • Chloroform or Ethyl Acetate: To extract compounds of medium polarity, which would include many coumarins.

  • Methanol or Ethanol: To extract more polar compounds.

This compound is likely to be found in the chloroform or ethyl acetate fraction.

Q3: How can I monitor the purification of this compound?

A3: Thin Layer Chromatography (TLC) is an essential tool for monitoring the purification process. Use silica gel TLC plates and a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Coumarins often fluoresce under UV light, which can aid in their detection on the TLC plate.

Q4: What analytical techniques are suitable for the quantification of this compound?

A4: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a common and reliable method for quantifying coumarins.[3] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with the addition of a small amount of acid (e.g., acetic or formic acid) to improve peak shape. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification, potentially after derivatization.

Q5: How should I store the purified this compound?

A5: To prevent degradation, purified this compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration or freezing is recommended. If stored in solution, use a non-reactive solvent and store at low temperatures. The stability of coumarins can be affected by factors such as temperature and light.[4][5]

Experimental Protocols

Protocol 1: Extraction of this compound from Murraya exotica

This protocol is a general guideline based on common methods for coumarin extraction from Murraya species.

  • Plant Material Preparation:

    • Air-dry the leaves of Murraya exotica in the shade until brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Perform a sequential Soxhlet extraction of the powdered plant material (e.g., 500 g) with the following solvents for 24 hours each:

      • Petroleum Ether (2 L)

      • Chloroform (2 L)

      • Methanol (2 L)

    • Concentrate each extract under reduced pressure using a rotary evaporator to obtain the crude extracts.

Diagram: this compound Extraction Workflow

Extraction_Workflow start Dried Murraya exotica Leaves grinding Grinding start->grinding soxhlet Soxhlet Extraction (Petroleum Ether) grinding->soxhlet chloroform_ext Soxhlet Extraction (Chloroform) soxhlet->chloroform_ext methanol_ext Soxhlet Extraction (Methanol) chloroform_ext->methanol_ext concentrate Concentration (Rotary Evaporator) crude_extract Crude Chloroform Extract concentrate->crude_extract purification Purification crude_extract->purification

Caption: General workflow for this compound extraction.

Protocol 2: Purification by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in petroleum ether and pack it into a glass column.

    • Allow the silica gel to settle and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude chloroform extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried silica gel with the adsorbed extract onto the top of the column.

  • Elution:

    • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using a petroleum ether:ethyl acetate solvent system (e.g., 8:2 v/v).

    • Combine the fractions that contain the pure compound.

  • Crystallization:

    • Concentrate the combined pure fractions under reduced pressure.

    • Recrystallize the residue from a suitable solvent or solvent mixture (e.g., methanol/water) to obtain pure this compound.[6]

Protocol 3: Quantification by HPLC-UV
  • Instrumentation:

    • HPLC system with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • Example Gradient: Start with 90% A and 10% B, linearly increase to 100% B over 30 minutes, hold for 5 minutes, and then return to the initial conditions.

  • Detection:

    • Set the UV detector to a wavelength where coumarins show strong absorbance (e.g., around 280 nm or 320 nm).

  • Calibration:

    • Prepare a series of standard solutions of pure this compound of known concentrations.

    • Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Dissolve a precisely weighed amount of the purified sample in the mobile phase and inject it into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

Extraction Method Solvent Typical Crude Extract Yield (%) Isolated Compound Reported Yield (from 1.5 kg dried leaves) Reference
Soxhlet ExtractionPetroleum Ether1.44Auraptene65.2 mg[2]
Soxhlet ExtractionChloroform4.28--[2]
Soxhlet ExtractionMethanol1.37--[2]

References

Technical Support Center: Improving the Resolution of Isomurralonginol Acetate in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Isomurralonginol acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving optimal HPLC resolution for this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound in a question-and-answer format.

Q1: I am observing poor resolution between this compound and an impurity/isomer. What are the initial steps to improve separation?

A1: Poor resolution between closely eluting peaks is a common challenge, especially with isomers which have very similar physicochemical properties. The most impactful initial parameters to adjust are the mobile phase composition and the gradient profile. For coumarins like this compound, reversed-phase HPLC is typically the method of choice.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile is often a good starting choice as it can provide sharper peaks compared to methanol. Varying the percentage of the organic modifier is a crucial first step. A lower percentage of the organic solvent will generally increase retention time and may improve the separation of closely eluting compounds.

    • Aqueous Phase pH: Adjusting the pH of the aqueous phase can alter the ionization of your analyte and any impurities, which can significantly impact retention and selectivity. For neutral compounds like many coumarins, pH may have a less dramatic effect, but it is still a valuable parameter to explore, especially if ionizable impurities are present.

  • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can be highly effective. A shallow gradient, which involves a slow increase in the organic solvent percentage over time, allows for better separation of complex mixtures and closely eluting peaks.

Q2: My peak for this compound is showing significant tailing. What are the likely causes and how can I resolve this?

A2: Peak tailing can compromise both resolution and the accuracy of quantification. The primary causes are often related to secondary interactions with the stationary phase, column issues, or improper mobile phase conditions.

  • Secondary Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with polar functional groups on the analyte, leading to tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This can suppress the ionization of silanol groups and reduce these unwanted interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1]

    • Solution: Try diluting your sample or reducing the injection volume. If a higher concentration is necessary, consider a column with a larger internal diameter.[1][2]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape. The stationary phase can also degrade over time.[1]

    • Solution: Implement a regular column flushing protocol with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[1]

Q3: The retention time for this compound is not consistent between injections. What should I investigate?

A3: Unstable retention times can invalidate your analytical results. The most common reasons for this issue are related to the mobile phase, the HPLC pump, or inadequate column equilibration.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in solvent ratios or pH, can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase for each analytical run and ensure it is thoroughly mixed and degassed. Use a calibrated pH meter for accurate pH adjustments.

  • HPLC Pump Performance: Air bubbles in the pump heads or malfunctioning check valves can cause the flow rate to be inconsistent, directly affecting retention times.

    • Solution: Ensure the mobile phase is properly degassed. Purge the pump to remove any air bubbles. If the problem continues, the pump seals or check valves may need maintenance.

  • Column Equilibration: Insufficient equilibration time between injections, especially when running a gradient, will lead to drifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. A general guideline is to allow 10-20 column volumes of the initial mobile phase to pass through the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: For a coumarin like this compound, a reversed-phase HPLC method is a logical starting point. Here is a recommended initial setup:

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a lower to a higher percentage of acetonitrile (e.g., 30% to 80% B over 20 minutes) is a good starting point to determine the approximate retention time.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Temperature: Ambient or slightly elevated (e.g., 30 °C) for better reproducibility.

  • Detection: UV detection at a wavelength where this compound has significant absorbance. A wavelength of 220 nm or 254 nm is often a good starting point for coumarins.[3]

Q2: How can I improve the efficiency of my separation?

A2: Column efficiency, denoted by the plate number (N), is a key factor in achieving sharp peaks and good resolution.[4][5] You can improve efficiency by:

  • Using a column with smaller particles: Columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) provide higher efficiency.[4]

  • Increasing the column length: A longer column will increase the plate number, but also the analysis time and backpressure.[4]

  • Optimizing the flow rate: Lowering the flow rate can sometimes improve efficiency, but there is an optimal flow rate for each column that provides the best performance.[6]

  • Increasing the column temperature: Higher temperatures can reduce the viscosity of the mobile phase, leading to better mass transfer and sharper peaks. However, be mindful of the thermal stability of your analyte.[4][6]

Q3: When should I consider changing the stationary phase?

A3: If you have exhausted options for improving resolution by modifying the mobile phase and other parameters, changing the stationary phase can provide a significant change in selectivity. If you are using a C18 column, consider trying:

  • A C8 column: This will be less retentive than a C18 and may alter the elution order of your compounds.

  • A Phenyl column: This stationary phase can provide different selectivity for aromatic compounds through pi-pi interactions.[4]

  • A Cyano column: This can be used in both reversed-phase and normal-phase modes and offers different selectivity compared to alkyl-bonded phases.[4]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic Acid in Water.

    • Solvent B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of this compound standard or sample extract in methanol or a solvent mixture similar to the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

ParameterChangeExpected Effect on ResolutionPotential Trade-offs
Mobile Phase Decrease % Organic SolventIncreaseLonger run time
Change Organic Solvent (e.g., ACN to MeOH)Change in Selectivity (α)May increase or decrease resolution
Add/Change pH ModifierChange in Selectivity (α)Can affect peak shape
Column Decrease Particle SizeIncreaseHigher backpressure
Increase Column LengthIncreaseLonger run time, higher backpressure
Change Stationary Phase (e.g., C18 to Phenyl)Change in Selectivity (α)Unpredictable, requires screening
Flow Rate DecreaseGenerally IncreaseLonger run time
Temperature IncreaseCan Increase (sharper peaks)May decrease selectivity for some isomers, potential for analyte degradation

Visualizations

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow cluster_mp Mobile Phase Optimization cluster_col Column Evaluation cluster_params Method Parameter Adjustment start Poor Resolution Observed check_mobile_phase Optimize Mobile Phase start->check_mobile_phase First step adjust_gradient Adjust Gradient Slope check_mobile_phase->adjust_gradient check_column Evaluate Column Performance smaller_particles Use Smaller Particle Size check_column->smaller_particles check_method_params Adjust Method Parameters adjust_flow Optimize Flow Rate check_method_params->adjust_flow resolution_ok Resolution Acceptable change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_gradient->change_solvent If needed adjust_ph Adjust pH change_solvent->adjust_ph If needed adjust_ph->check_column If still poor adjust_ph->resolution_ok Success longer_column Increase Column Length smaller_particles->longer_column If possible change_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl) longer_column->change_stationary_phase For selectivity change_stationary_phase->check_method_params If still poor change_stationary_phase->resolution_ok Success adjust_temp Optimize Temperature adjust_flow->adjust_temp Fine-tuning adjust_temp->resolution_ok Success

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Factors Influencing HPLC Resolution

Resolution_Factors cluster_efficiency Controlled By: cluster_selectivity Controlled By: cluster_retention Controlled By: resolution HPLC Resolution (Rs) efficiency Efficiency (N) (Peak Sharpness) resolution->efficiency selectivity Selectivity (α) (Peak Spacing) resolution->selectivity retention Retention Factor (k') (Peak Retention) resolution->retention particle_size Particle Size efficiency->particle_size column_length Column Length efficiency->column_length flow_rate Flow Rate efficiency->flow_rate temperature Temperature efficiency->temperature mobile_phase_comp Mobile Phase Composition (Solvent Type, pH) selectivity->mobile_phase_comp stationary_phase Stationary Phase Chemistry selectivity->stationary_phase solvent_strength Mobile Phase Strength (% Organic) retention->solvent_strength

Caption: The relationship between key factors affecting HPLC resolution.

References

Troubleshooting Isomurralonginol acetate instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Isomurralonginol acetate in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C for up to three years.[1] Once dissolved in a solvent, it is recommended to store the solution at -80°C for a maximum of one year.[1]

Q2: In which solvents is this compound soluble?

This compound is soluble in several common organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Q3: What are the primary factors that can cause the degradation of this compound in solution?

The primary factors contributing to the degradation of this compound, an acetate ester, in solution are pH, temperature, and the choice of solvent. Acetate esters are susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate this degradation process.

Q4: Are there any known degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, the hydrolysis of the acetate ester bond is a probable degradation pathway. This would likely result in the formation of Isomurralonginol and acetic acid.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptom: A noticeable decrease in the concentration of this compound over a short period, as confirmed by analytical methods such as HPLC.

Possible Causes & Solutions:

  • Inappropriate pH of the Solution: Acetate esters are known to be unstable in acidic and basic environments.

    • Troubleshooting Step: Measure the pH of your solution. If it is acidic or basic, adjust it to a neutral pH (around 7) if your experimental protocol allows. For many compounds, optimal stability is often found in a slightly acidic to neutral pH range (pH 5-7).

  • High Storage or Experimental Temperature: Elevated temperatures can significantly increase the rate of hydrolysis.

    • Troubleshooting Step: Store stock solutions at -80°C as recommended.[1] During experiments, if possible, conduct them at lower temperatures (e.g., on ice) to minimize degradation.

  • Reactive Solvent: Some solvents may contain impurities or have inherent properties that can promote degradation.

    • Troubleshooting Step: Use high-purity, anhydrous solvents. If you suspect the solvent is the issue, try dissolving a small amount of this compound in a different recommended solvent (e.g., DMSO, acetone) to see if the stability improves.

Issue 2: Inconsistent Experimental Results

Symptom: High variability in measurements between replicate experiments or over time.

Possible Causes & Solutions:

  • Progressive Degradation of Stock Solution: The stock solution may be degrading over time, leading to a lower effective concentration in later experiments.

    • Troubleshooting Step: Prepare fresh stock solutions more frequently. Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Interaction with Other Reagents: Other components in your experimental mixture could be affecting the stability of this compound.

    • Troubleshooting Step: Systematically evaluate the compatibility of this compound with other reagents in your assay. A simple experiment would be to incubate this compound with each individual component of your reaction mixture and monitor its stability over time.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]

Table 2: General Stability of Acetate Esters under Different pH Conditions

pH RangeStabilityPrimary Degradation Pathway
< 4LowAcid-catalyzed hydrolysis
4 - 6Moderate to HighMinimal hydrolysis
> 8LowBase-catalyzed hydrolysis

Note: This table provides a general guideline for acetate esters. The specific stability of this compound may vary.

Experimental Protocols

Protocol 1: Rapid Stability Assessment of this compound in a New Solvent
  • Preparation: Prepare a stock solution of this compound in the new solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis: Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration (T=0).

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and analyze them using the same analytical method.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.

Visualizations

Troubleshooting this compound Instability A Instability Observed (e.g., decreased concentration) B Check Solution pH A->B C Check Storage/Experimental Temperature A->C D Evaluate Solvent Purity and Type A->D E pH is Acidic or Basic B->E Yes K pH is Neutral B->K No G Temperature is Elevated C->G Yes L Temperature is Appropriate C->L No I Solvent is Low Purity or Inappropriate D->I Yes M Solvent is Appropriate D->M No F Adjust to Neutral pH (if possible) E->F H Store at -80°C Conduct experiments at lower temp G->H J Use High-Purity, Anhydrous Solvent Test alternative solvents I->J K->C L->D N Consider Other Factors: Reagent Interaction, Light Exposure M->N

Caption: Troubleshooting workflow for this compound instability.

General Degradation Pathway of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A This compound C Acid (H+) or Base (OH-) Heat A->C B Water (H2O) B->C D Isomurralonginol C->D E Acetic Acid C->E

Caption: Probable hydrolysis pathway of this compound.

References

How to resolve poor solubility of Isomurralonginol acetate in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the poor aqueous solubility of Isomurralonginol acetate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: this compound (Molecular Formula: C17H18O5, Molecular Weight: 302.32 g/mol ) is a lipophilic molecule. While soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, its chemical structure likely contributes to low aqueous solubility.[1] Lipophilic compounds generally have poor solubility in water due to the unfavorable energetics of disrupting the hydrogen-bonding network of water without offering strong polar interactions in return.

Q2: What are the first experimental steps to address the poor solubility of this compound?

A2: Before attempting to enhance its solubility, it is crucial to determine the following key physicochemical properties of this compound:

  • Aqueous Solubility: Quantify the baseline solubility in water and relevant buffers (e.g., pH 1.2, 6.8, and 7.4) to understand the extent of the problem.

  • pKa: Determine the ionization constant to assess if the molecule is ionizable. This is critical for evaluating pH modification as a solubility enhancement strategy.

  • LogP (Octanol-Water Partition Coefficient): This value will provide a quantitative measure of its lipophilicity.

  • Melting Point and Thermal Stability: These parameters are essential for selecting thermally-driven formulation approaches like solid dispersions.

Q3: How can the Biopharmaceutics Classification System (BCS) guide my formulation strategy?

A3: The BCS classifies drugs based on their aqueous solubility and intestinal permeability.[2] More than 40% of new chemical entities are practically insoluble in water.[3] Determining the BCS class of this compound will help in selecting an appropriate solubility enhancement strategy. For instance, for a BCS Class II drug (low solubility, high permeability), enhancing the dissolution rate can significantly improve bioavailability.[3]

Troubleshooting Guide

Q4: My compound is neutral and does not have an ionizable group. How can I improve its solubility?

A4: For neutral compounds, strategies that do not rely on pH modification are suitable. Consider the following approaches:

  • Co-solvency: Blending water with a miscible organic solvent can increase the solubility of nonpolar molecules.

  • Micellar Solubilization: Using surfactants above their critical micelle concentration (CMC) can encapsulate the lipophilic drug within micelles.[3]

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility.[3]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.[4]

Q5: What are some common co-solvents and how do I select one?

A5: Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). The selection depends on the specific application (e.g., in vitro vs. in vivo) and the required solubility enhancement. It is often an empirical process of screening different co-solvents and their concentrations.

Q6: Which type of surfactant should I use?

A6: Surfactants can be cationic, anionic, or non-ionic. For research and pharmaceutical applications, non-ionic surfactants like Polysorbates (e.g., Tween® 80) and Poloxamers are often preferred due to their lower toxicity. The choice will depend on the specific properties of this compound and the intended application.

Quantitative Data Summary

Solubility Enhancement TechniqueCarrier/ExcipientConcentration/RatioApparent Solubility of this compound (µg/mL)Fold Increase
Control (Water) N/AN/A[Experimental Value]1
Co-solvency Ethanol20% (v/v)[Experimental Value][Calculated Value]
PEG 40030% (v/v)[Experimental Value][Calculated Value]
Micellar Solubilization Tween® 801% (w/v)[Experimental Value][Calculated Value]
Poloxamer 1882% (w/v)[Experimental Value][Calculated Value]
Complexation Hydroxypropyl-β-Cyclodextrin1:1 Molar Ratio[Experimental Value][Calculated Value]
Solid Dispersion PVP K301:5 Drug:Polymer[Experimental Value][Calculated Value]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Create a series of co-solvent systems by mixing the organic solvent with water at different volume/volume ratios (e.g., 10%, 20%, 30%, 40%, 50%).

  • Add an excess amount of this compound to each co-solvent system.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Centrifuge the samples to pellet the undissolved compound.

  • Filter the supernatant through a 0.22 µm filter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Micellar Solubilization with Surfactants
  • Prepare aqueous solutions of various surfactants (e.g., Tween® 80, Poloxamer 188) at concentrations above their CMC.

  • Add an excess amount of this compound to each surfactant solution.

  • Follow steps 4-7 from Protocol 1 to determine the equilibrium solubility.

Protocol 3: Complexation with Cyclodextrins
  • Prepare aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD).

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Follow steps 4-7 from Protocol 1 to determine the apparent solubility.

Protocol 4: Solid Dispersion via Solvent Evaporation
  • Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a common volatile solvent (e.g., methanol, ethanol).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry the film further under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Determine the dissolution rate of the solid dispersion in an aqueous medium and compare it to the pure drug.

Visualizations

Solubility_Enhancement_Workflow cluster_start Start: Poor Aqueous Solubility cluster_characterization Physicochemical Characterization cluster_decision Strategy Selection cluster_strategies Solubility Enhancement Techniques Start This compound (Poorly Soluble) Characterize Determine: Aqueous Solubility, pKa, LogP, Melting Point Start->Characterize IsIonizable Is the molecule ionizable (pKa)? Characterize->IsIonizable IsThermallyStable Is it thermally stable? IsIonizable->IsThermallyStable No pH_Adjust pH Modification IsIonizable->pH_Adjust Yes CoSolvency Co-solvency IsThermallyStable->CoSolvency No Surfactants Micellar Solubilization (Surfactants) IsThermallyStable->Surfactants Cyclodextrins Complexation (Cyclodextrins) IsThermallyStable->Cyclodextrins SolidDispersion Solid Dispersion IsThermallyStable->SolidDispersion Yes (e.g., Melt Extrusion) ParticleSize Particle Size Reduction IsThermallyStable->ParticleSize

Caption: Decision workflow for selecting a solubility enhancement strategy.

Micellar_Solubilization cluster_system Aqueous System with Surfactant cluster_micelle Hydrophobic Core Drug Drug (Lipophilic) Drug_in_Micelle Solubilized Drug Drug->Drug_in_Micelle Encapsulation Surfactant Surfactant Monomer Micelle Micelle Surfactant->Micelle Self-assembles above CMC Micelle->Drug_in_Micelle center c1 center->c1 c2 center->c2 c3 center->c3 c4 center->c4 c5 center->c5 c6 center->c6 c7 center->c7 c8 center->c8

Caption: Mechanism of micellar solubilization for lipophilic drugs.

References

Technical Support Center: Isomurralonginol Acetate Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of Isomurralonginol acetate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it?

A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing is quantitatively identified using the Asymmetry Factor (As) or Tailing Factor (Tf). A perfectly symmetrical peak has an As value of 1.0.[2][3]

  • As < 1.0: Indicates peak fronting.

  • As > 1.0: Indicates peak tailing.[1]

  • Acceptable Range: Generally, an As value between 0.9 and 1.2 is considered acceptable for many applications, though some methods may tolerate up to 1.5.[3][4] Values exceeding 2.0 are typically unacceptable.[3]

The Asymmetry Factor is calculated by measuring the ratio of the back half-width (B) to the front half-width (A) of the peak at a specific percentage of the peak height, commonly 10% or 5%.[2][4][5]

Asymmetry Factor (As)Peak Shape InterpretationQuality
< 0.9FrontingUnacceptable
0.9 - 1.2Symmetrical / Near-SymmetricalGood / Acceptable
1.2 - 1.5Minor TailingAcceptable for some assays
> 1.5Significant TailingGenerally Unacceptable
Q2: What are the primary causes of peak tailing for a compound like this compound?

A: While specific data on this compound is limited, its structure as a complex ester suggests it may possess polar functional groups. Peak tailing for such compounds in reversed-phase chromatography is often caused by a combination of chemical and physical factors.

Primary Chemical Causes:

  • Secondary Silanol Interactions: This is the most common cause.[6] Silica-based columns have residual silanol groups (Si-OH) on their surface.[7][8] Polar or basic functional groups on an analyte can interact strongly with these acidic silanol sites via hydrogen bonding or ion-exchange, leading to a secondary retention mechanism that causes tailing.[6]

  • Mobile Phase pH: The pH of the mobile phase is a critical factor.[9] If the mobile phase pH is close to the analyte's pKa, both ionized and unionized forms of the analyte can exist simultaneously, leading to distorted or split peaks.[9][10][11][12] For basic compounds, a mobile phase pH above 3.0 can deprotonate silanol groups, increasing their interaction with the analyte.[12]

  • Contaminants: Trace metal contamination on the silica surface or within the HPLC system (e.g., stainless steel tubing) can chelate with certain analytes, causing tailing.[6]

Primary Physical & System Causes:

  • Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, leading to peak distortion.[6][13]

  • Column Degradation: A partially blocked column inlet frit, voids in the packing bed, or accumulation of strongly retained impurities can disrupt the flow path and cause tailing for all peaks.[1][6][14]

  • Extra-Column Effects: Excessive dead volume in tubing, fittings, or detector flow cells can cause the separated peak to broaden and tail after leaving the column.[6][12][15]

Troubleshooting Guides

Guide 1: Diagnosing the Source of Peak Tailing

This workflow helps you systematically identify the root cause of peak tailing.

G start Observe Peak Tailing (As > 1.2) q1 Are ALL peaks tailing? start->q1 cause_physical Likely a Physical or System Issue q1->cause_physical Yes cause_chemical Likely a Chemical Interaction Issue q1->cause_chemical No (Only Isomurralonginol acetate peak tails) check_frit Check for blocked column frit or void in packing bed. cause_physical->check_frit check_dead_volume Inspect for extra-column dead volume (fittings, tubing). cause_physical->check_dead_volume check_overload Check for mass/volume overload. Dilute sample or reduce injection volume. cause_physical->check_overload check_silanol Suspect secondary silanol interactions. cause_chemical->check_silanol check_ph Mobile phase pH may be suboptimal. cause_chemical->check_ph check_contamination Consider column or sample contamination. cause_chemical->check_contamination

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Mitigating Secondary Silanol Interactions

Secondary interactions with active silanol groups are a primary cause of peak tailing for polar analytes. The diagram below illustrates this interaction and common mitigation strategies.

G cluster_0 Silica Stationary Phase cluster_1 Mitigation Strategies silica Si-O-Si-O-Si silanol OH interaction Secondary Interaction (Hydrogen Bonding) silanol->interaction analyte This compound (with polar group R-OH) analyte->interaction tailing Peak Tailing interaction->tailing strategy1 Lower Mobile Phase pH (e.g., pH 2.5-3.5) strategy1->tailing Suppresses silanol ionization strategy2 Use End-Capped Column strategy2->tailing Shields silanol groups strategy3 Add Mobile Phase Modifier (e.g., Triethylamine) strategy3->tailing Competes for active sites strategy4 Increase Buffer Concentration strategy4->tailing Masks silanol interactions

Caption: Mechanism of silanol interaction and mitigation.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Optimizing the mobile phase pH is crucial for achieving symmetrical peaks, especially for ionizable compounds.[16][17] The goal is to operate at a pH at least 1-2 units away from the analyte's pKa to ensure it exists in a single ionic form.[9][18] For suppressing silanol interactions, an acidic mobile phase is often preferred.[4][17]

Objective: To suppress the ionization of residual silanol groups and ensure the analyte is in a stable, non-ionized form.

Methodology:

  • Baseline: Prepare your standard mobile phase (e.g., Acetonitrile:Water) and run your this compound standard to establish a baseline chromatogram and Asymmetry Factor (As).

  • Preparation of Acidic Modifier: Prepare a 0.1% (v/v) solution of an acid modifier like formic acid or trifluoroacetic acid (TFA) in the aqueous portion of your mobile phase.

  • pH Measurement: Before mixing with the organic solvent, measure and record the pH of the aqueous component. A typical target is pH 2.5 - 3.5.[17]

  • Modified Mobile Phase: Prepare the final mobile phase by mixing the pH-adjusted aqueous solution with the organic solvent (e.g., Acetonitrile).

  • Equilibration: Flush the column with at least 10-20 column volumes of the new mobile phase until the backpressure and detector baseline are stable.

  • Analysis: Inject the this compound standard and analyze the peak shape.

  • Comparison: Calculate the new Asymmetry Factor and compare it with the baseline value.

ParameterBaseline (No Modifier)With 0.1% Formic Acid
Mobile Phase pH (Aqueous)~6.5~2.8
Retention Time (min)8.29.5
Asymmetry Factor (As)1.91.1
Protocol 2: Column Washing and Regeneration

If column contamination or a blocked frit is suspected, a thorough washing procedure can restore performance.[19][20]

Objective: To remove strongly retained impurities from the column inlet and packing material.

Methodology: Important: Disconnect the column from the detector to avoid contaminating the flow cell.[20] For standard columns (not UHPLC), reversing the column direction for washing is often more effective at removing inlet contamination.[19][20]

  • Buffer Removal: Flush the column with 20 column volumes of the mobile phase with the buffer component replaced by HPLC-grade water (e.g., Water/Acetonitrile 95:5 v/v).[19][21] This prevents buffer precipitation in strong organic solvent.[20]

  • Intermediate Polarity Flush: Flush with 20 column volumes of 100% Acetonitrile.[19]

  • Non-Polar Flush: Flush with 5-10 column volumes of Isopropanol (IPA).[19]

  • (Optional - for highly non-polar contaminants): Flush with 20 column volumes of Hexane, followed by another 5-10 column volumes of IPA to ensure miscibility before returning to reversed-phase solvents.[19]

  • Return to Aqueous: Re-introduce the starting mobile phase composition (without buffer) and flush for 20 column volumes.

  • Re-equilibration: Reconnect the column to the detector in the correct flow direction. Equilibrate with the original buffered mobile phase until the baseline is stable.

  • Performance Check: Inject a standard to confirm if peak shape has improved.

References

Technical Support Center: Reducing Interference in Mass Spectrometry of Isomurralonginol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interference during the mass spectrometry analysis of Isomurralonginol acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a terpenoid, a class of naturally occurring organic compounds. Its analysis by mass spectrometry can be challenging due to its presence in complex matrices, such as plant extracts, which contain numerous other structurally similar compounds. This can lead to issues like co-elution and isobaric interference, where different compounds have the same mass-to-charge ratio, making it difficult to distinguish and accurately quantify this compound.

Q2: What are the most common types of interference in the mass spectrometry of this compound?

The most common types of interference include:

  • Isobaric Interference: Interference from other compounds with the same nominal mass as this compound. This is particularly common with isomers or other terpenoids in the sample matrix.

  • Matrix Effects: Components of the sample matrix (e.g., salts, sugars, lipids) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][3][4]

  • Contamination: Contaminants from solvents, labware, or sample preparation steps can introduce interfering peaks into the mass spectrum.

Q3: What are the primary analytical techniques used for this compound analysis?

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two primary techniques for the analysis of terpenoids like this compound. GC-MS is well-suited for volatile and thermally stable compounds, while LC-MS/MS is preferred for less volatile or thermally labile compounds and offers high selectivity and sensitivity.

Troubleshooting Guides

Issue 1: No Peak or Very Low Signal for this compound

Q: I am not seeing a peak for this compound, or the signal intensity is extremely low. What are the possible causes and how can I troubleshoot this?

A: This is a common issue that can stem from several factors throughout the analytical workflow. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow for No/Low Signal

cluster_sample_prep Sample Preparation Checks cluster_instrument Instrument Parameter Checks cluster_chromatography Chromatography Evaluation cluster_ms Mass Spectrometer Settings Review start Start: No/Low Signal for this compound check_sample_prep 1. Verify Sample Preparation start->check_sample_prep check_instrument_params 2. Check Instrument Parameters check_sample_prep->check_instrument_params If sample prep is correct sp1 Inadequate Extraction? - Optimize solvent and method. check_sample_prep->sp1 check_chromatography 3. Evaluate Chromatography check_instrument_params->check_chromatography If instrument parameters are correct ip1 Incorrect Injection Volume? - Increase volume. check_instrument_params->ip1 check_ms_settings 4. Review Mass Spectrometer Settings check_chromatography->check_ms_settings If chromatography is acceptable c1 Poor Peak Shape? - Optimize mobile phase/gradient. check_chromatography->c1 solution Solution Found check_ms_settings->solution If MS settings are optimized ms1 Incorrect m/z Monitored? - Verify precursor/product ions. check_ms_settings->ms1 sp2 Analyte Degradation? - Check pH and temperature. sp3 Insufficient Concentration? - Concentrate the sample. ip2 Leak in the System? - Perform a leak check. c2 Analyte Not Eluting? - Use a stronger solvent. ms2 Ion Suppression? - Perform post-extraction spike.

Caption: Troubleshooting workflow for no or low signal intensity.

Detailed Troubleshooting Steps:

  • Sample Preparation:

    • Extraction Efficiency: Ensure the chosen solvent and extraction method (e.g., sonication, Soxhlet) are effective for this compound. Terpenoids are often extracted with moderately polar solvents like ethyl acetate or methanol.

    • Analyte Degradation: this compound may be sensitive to pH or temperature. Ensure your sample preparation conditions are mild.

    • Sample Concentration: The concentration of this compound in your extract might be below the instrument's limit of detection. Consider concentrating your sample.

  • Instrument Parameters:

    • Injection Volume: A low injection volume can lead to a weak signal. Try increasing the injection volume.

    • System Leaks: Check for leaks in the LC or GC system, as this can lead to poor performance.

  • Chromatography:

    • LC-MS: Optimize the mobile phase composition and gradient to ensure proper retention and elution of this compound. A C18 column is commonly used for terpenoids.

    • GC-MS: Check the GC oven temperature program. Terpenoid acetates are semi-volatile and require appropriate temperature ramping for good peak shape.

  • Mass Spectrometer Settings:

    • Incorrect m/z: Double-check that you are monitoring the correct precursor and product ions for this compound.

    • Ion Suppression: Perform a post-extraction spike experiment to determine if matrix components are suppressing the signal.[1][2][3][4]

Issue 2: Unexpected Peaks in the Chromatogram

Q: I am observing unexpected peaks in my chromatogram that are interfering with the analysis of this compound. How can I identify and eliminate them?

A: Unexpected peaks can arise from various sources. The first step is to identify the source of the interference.

Logical Flow for Identifying Interference Source

start Start: Unexpected Peaks run_blank 1. Run a Solvent Blank start->run_blank blank_peaks Peaks in Blank? run_blank->blank_peaks contaminants Source: Contamination (Solvents, System, Labware) blank_peaks->contaminants Yes no_blank_peaks No Peaks in Blank blank_peaks->no_blank_peaks No matrix_interference Source: Matrix Components (Co-eluting Compounds) no_blank_peaks->matrix_interference isobaric_interference Source: Isobaric Interference (Isomers, Related Compounds) no_blank_peaks->isobaric_interference improve_cleanup Action: Improve Sample Cleanup (SPE, LLE) matrix_interference->improve_cleanup optimize_chroma Action: Optimize Chromatography (Gradient, Column) isobaric_interference->optimize_chroma hrms Action: Use High-Resolution MS (HRMS) isobaric_interference->hrms parent This compound [M]+ loss_acetyl Loss of Acetyl Radical (-CH3CO) fragment1 [M - 43]+ parent->fragment1 -CH3CO loss_acetic_acid Loss of Acetic Acid (-CH3COOH) fragment2 [M - 60]+ parent->fragment2 -CH3COOH further_frag Further Fragmentation of Terpenoid Backbone terpene_fragments Characteristic Terpenoid Fragments fragment1->terpene_fragments fragment2->terpene_fragments

References

Technical Support Center: Isomurralonginol Acetate Cell Viability Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomurralonginol acetate. Our goal is to help you optimize your cell viability assays and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a natural compound.[1] Basic chemical properties indicate it is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] When preparing stock solutions, it is recommended to first dissolve the compound in a small amount of a solvent like DMSO before further dilution in culture medium.[2]

Q2: Which cell viability assays are commonly used and what are their principles?

Several assays are available to assess cell viability, each with a different underlying principle:

  • Tetrazolium Salt-Based Assays (MTT, MTS, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells.[3] Viable cells with active dehydrogenases reduce the tetrazolium salt to a colored formazan product.[4][5][6]

  • Resazurin (AlamarBlue) Assay: This is a fluorescent or colorimetric assay where the blue resazurin dye is reduced to the pink, fluorescent resorufin by metabolically active cells.[7]

  • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present in a cell population, which is a direct indicator of metabolically active, viable cells.[5][8]

  • Protease Viability Marker Assays: These assays use a cell-permeable substrate that is cleaved by proteases in viable cells to generate a fluorescent signal.[5][7]

  • Trypan Blue Exclusion Assay: This is a simple, microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.[7]

Q3: Are there any specific considerations when choosing a cell viability assay for a natural compound like this compound?

Yes, natural compounds can sometimes interfere with certain assay chemistries. Potential issues include:

  • Compound Color: If this compound has an intrinsic color, it may interfere with the absorbance readings of colorimetric assays like MTT.

  • Reducing/Oxidizing Properties: The compound itself might directly react with the assay reagents, leading to false positive or false negative results.

  • Effects on Cellular Metabolism: The compound might alter cellular metabolism without necessarily causing cell death, which can be misinterpreted by assays that rely on metabolic activity.[4]

It is crucial to include proper controls to account for these potential interferences.

Troubleshooting Guide

Issue 1: High background or false positive results in MTT/MTS/XTT/WST-1 assays.
  • Possible Cause 1: Direct reduction of the tetrazolium salt by this compound.

    • Solution: Perform a control experiment by adding this compound to cell-free media containing the assay reagent. If a color change occurs, the compound is directly reducing the tetrazolium salt. In this case, consider using an alternative assay that does not rely on this chemistry, such as an ATP-based assay or a protease viability assay.

  • Possible Cause 2: this compound is colored and absorbs light at the same wavelength as the formazan product.

    • Solution: Measure the absorbance of this compound in the culture medium at the appropriate wavelength. Subtract this background absorbance from your experimental readings.

Issue 2: Inconsistent or non-reproducible results.
  • Possible Cause 1: Suboptimal cell seeding density.

    • Solution: Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[9] A cell titration experiment is recommended to determine the optimal number of cells per well.

  • Possible Cause 2: Uneven dissolution of the formazan product (in MTT assays).

    • Solution: Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. Using a combination of DMSO and SDS can improve dissolution, especially for suspension cells.[10]

  • Possible Cause 3: Fluctuation in incubation times.

    • Solution: Standardize all incubation times, including compound treatment and assay reagent incubation, across all experiments. The conversion of MTT to formazan is time-dependent.[11]

Issue 3: Unexpectedly low cell viability at low concentrations of this compound.
  • Possible Cause 1: Solvent toxicity.

    • Solution: High concentrations of solvents like DMSO can be toxic to cells.[12] Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) in your experimental setup.

  • Possible Cause 2: Interference with cellular metabolism.

    • Solution: this compound might be affecting cellular metabolism without inducing cell death, leading to a decrease in the signal from metabolic assays. It is advisable to confirm the results with a non-metabolic assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release assay).

Data Presentation

Table 1: Comparison of Common Cell Viability Assays

Assay TypePrincipleDetection MethodAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activityColorimetricInexpensive, widely usedInsoluble product requires a solubilization step, potential for interference[13]
MTS/XTT/WST-1 Mitochondrial dehydrogenase activityColorimetricSoluble product, fewer steps than MTT[7]Can be affected by culture medium components[7]
Resazurin (AlamarBlue) Cellular metabolic reductionFluorometric/ColorimetricSensitive, non-toxic to cells, allows for further analysis[7][8]Potential for interference from fluorescent compounds
ATP-Based Quantification of intracellular ATPLuminescentHighly sensitive, rapid, less prone to artifacts[7][11]Requires cell lysis, more expensive[13]
Protease-Based Measurement of intracellular protease activityFluorometricNon-toxic, suitable for multiplexing[5][7]Activity can vary between cell types
Trypan Blue Membrane exclusionMicroscopicSimple, direct measure of membrane integrityLow-throughput, subjective counting

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Resazurin (AlamarBlue) Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Resazurin Addition: Add Resazurin reagent (typically 10% of the culture volume) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence/Absorbance Reading: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

Protocol 3: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add an equal volume of the ATP assay reagent to each well.

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure luminescence using a plate luminometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate for 24h cell_seeding->incubation_24h add_compound 3. Add this compound incubation_24h->add_compound incubation_treatment 4. Incubate for desired time (e.g., 24-72h) add_compound->incubation_treatment add_reagent 5. Add Viability Reagent (e.g., MTT, Resazurin, ATP Reagent) incubation_treatment->add_reagent incubation_assay 6. Incubate as per protocol add_reagent->incubation_assay read_plate 7. Read Plate (Absorbance/Fluorescence/Luminescence) incubation_assay->read_plate

Caption: General workflow for a cell viability assay.

troubleshooting_logic cluster_color Colorimetric Assay Issues cluster_general General Issues cluster_solutions Solutions start Inconsistent/Inaccurate Results? high_background High Background Signal? start->high_background solvent_toxicity Solvent Toxicity? start->solvent_toxicity compound_color Compound has intrinsic color? high_background->compound_color Yes direct_reduction Compound directly reduces reagent? compound_color->direct_reduction No solution5 Subtract background absorbance compound_color->solution5 Yes solution1 Run cell-free control direct_reduction->solution1 Check metabolic_interference Metabolic Interference? solvent_toxicity->metabolic_interference No solution3 Include vehicle control solvent_toxicity->solution3 Check solution4 Confirm with non-metabolic assay metabolic_interference->solution4 Check solution2 Use alternative assay (e.g., ATP-based) solution1->solution2 If positive

Caption: Troubleshooting logic for viability assay issues.

References

Technical Support Center: Enhancing the Bioavailability of Isomurralonginol Acetate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Isomurralonginol acetate in animal studies.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and why is its bioavailability a concern? This compound is a coumarin derivative with potential therapeutic applications.[1] Like many natural product-derived compounds, it is predicted to have low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and consequently, low and variable bioavailability.[2][3][4]
What are the common initial steps to assess the bioavailability of this compound? The initial steps involve in vitro characterization of its physicochemical properties (solubility, permeability) and in vivo pharmacokinetic studies in a relevant animal model (e.g., rats or mice) using a simple formulation (e.g., suspension in an aqueous vehicle).
Which animal models are most suitable for pharmacokinetic studies of this compound? Rodent models, such as rats and mice, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and the availability of established protocols.[5][6] The choice may depend on the specific research question and the metabolic profile of the compound.
What are the key pharmacokinetic parameters to measure? Key parameters include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2). These parameters help to quantify the extent and rate of drug absorption.
How can I improve the oral bioavailability of this compound? Several strategies can be employed, broadly categorized as physical modifications, chemical modifications, and formulation approaches. These aim to improve the solubility, dissolution rate, and/or membrane permeability of the compound.[2][3][7][8][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or undetectable plasma concentrations of this compound after oral administration. - Poor aqueous solubility leading to limited dissolution in the gastrointestinal tract.[2][3][10]- Low permeability across the intestinal epithelium.[7]- Extensive first-pass metabolism in the gut wall or liver.[4]- Enhance Solubility: Employ formulation strategies such as lipid-based formulations (e.g., SEDDS), solid dispersions, or particle size reduction (micronization/nanonization).[2][8][10]- Improve Permeability: Co-administer with permeation enhancers or use formulation approaches like nanoparticles that can facilitate transport across the intestinal barrier.[7][9]- Inhibit Metabolism: Co-administer with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), if the metabolic pathways are identified.[7][11]
High variability in plasma concentrations between individual animals. - Inconsistent food and water intake affecting gastrointestinal physiology.- Variability in gut microbiota, which can influence metabolism.[12]- Inconsistent dosing volume or technique.- Standardize experimental conditions, including fasting protocols and housing conditions.- Ensure accurate and consistent administration of the dose.- Increase the number of animals per group to improve statistical power.
Precipitation of the compound in the formulation or upon administration. - Supersaturation of the compound in the dosing vehicle.- pH changes in the gastrointestinal tract causing the compound to fall out of solution.- Optimize the formulation by using co-solvents, surfactants, or polymers to maintain solubility.- For solid dispersions, ensure the polymer effectively stabilizes the amorphous form of the drug.[8]- For lipid-based systems, ensure the formulation forms a stable emulsion or microemulsion upon contact with aqueous media.[2]
Unexpected toxicity or adverse effects in animal subjects. - High local concentrations of the drug in the gastrointestinal tract due to poor absorption.- Off-target effects of the compound or its metabolites.- Reduce the dose and re-evaluate the pharmacokinetic profile.- Conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD).- Characterize the metabolites to identify any potentially toxic species.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

This protocol describes a method for particle size reduction to enhance the dissolution rate and bioavailability of this compound.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

  • Purified water

  • High-pressure homogenizer or bead mill

Procedure:

  • Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water.

  • Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20 cycles). Alternatively, use a bead mill with appropriate milling media.

  • Monitor the particle size distribution of the nanosuspension using a particle size analyzer (e.g., dynamic light scattering).

  • Continue homogenization until the desired particle size (e.g., < 200 nm) is achieved.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Oral Bioavailability Study in Rats

This protocol outlines a typical in vivo study to assess the oral bioavailability of an enhanced this compound formulation compared to a standard suspension.

Animal Model:

  • Male Sprague-Dawley rats (200-250 g)

Groups:

  • Group A: this compound suspension (e.g., in 0.5% carboxymethylcellulose) - Control

  • Group B: Enhanced this compound formulation (e.g., nanosuspension or SEDDS)

Procedure:

  • Fast the rats overnight (approximately 12 hours) with free access to water.

  • Administer the respective formulations to each group via oral gavage at a dose of, for example, 50 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group and compare the results.

Quantitative Data Summary

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValueMethod
Molecular Weight302.32 g/mol -
LogP (predicted)3.5Computational
Aqueous Solubility< 1 µg/mLShake-flask method
Permeability (Papp)LowCaco-2 cell monolayer assay

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Suspension 50 ± 152.0 ± 0.5300 ± 90100
Nanosuspension 250 ± 601.0 ± 0.31500 ± 400500
SEDDS 400 ± 950.8 ± 0.22400 ± 650800

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study cluster_data Data Interpretation formulation_dev This compound Formulation suspension Standard Suspension formulation_dev->suspension nanosuspension Nanosuspension formulation_dev->nanosuspension sedds SEDDS formulation_dev->sedds animal_dosing Oral Dosing in Rats formulation_dev->animal_dosing Test Formulations blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_analysis LC-MS/MS Analysis blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis plasma_analysis->pk_analysis bioavailability_assessment Bioavailability Assessment pk_analysis->bioavailability_assessment Pharmacokinetic Data formulation_optimization Formulation Optimization bioavailability_assessment->formulation_optimization

Caption: Experimental workflow for enhancing bioavailability.

absorption_pathways cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation drug_suspension This compound (Suspension) drug_dissolved Dissolved Drug drug_suspension->drug_dissolved Slow Dissolution enterocyte Enterocyte drug_dissolved->enterocyte Passive Diffusion drug_nano Nanosuspension drug_nano->drug_dissolved Fast Dissolution drug_sedds SEDDS micelles Micelles/Droplets drug_sedds->micelles Dispersion & Release micelles->drug_dissolved Dispersion & Release portal_vein Portal Vein enterocyte->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation

Caption: Drug absorption pathways in the GI tract.

logical_troubleshooting start Low Bioavailability Observed solubility Is solubility the limiting factor? start->solubility permeability Is permeability the limiting factor? solubility->permeability No solubility_strategies Enhance Solubility: - Nanosizing - Solid Dispersion - Lipid Formulation solubility->solubility_strategies Yes metabolism Is first-pass metabolism significant? permeability->metabolism No permeability_strategies Improve Permeability: - Permeation Enhancers - Nanocarriers permeability->permeability_strategies Yes metabolism_strategies Reduce Metabolism: - Co-administer inhibitors - Prodrug approach metabolism->metabolism_strategies Yes reassess Re-evaluate in vivo metabolism->reassess No solubility_strategies->reassess permeability_strategies->reassess metabolism_strategies->reassess

Caption: Troubleshooting logic for low bioavailability.

References

Troubleshooting unexpected results in Isomurralonginol acetate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomurralonginol acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a coumarin compound that can be isolated from herbs such as Murraya exotica. It is a powder soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

Q2: What are the primary research applications of this compound?

As a coumarin derivative, this compound is often investigated for its potential biological activities, including anti-inflammatory and anticancer properties.[2][3] Research may focus on its effects on cellular signaling pathways related to inflammation and cell death.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the this compound powder in an appropriate anhydrous solvent such as DMSO to a desired concentration (e.g., 10 mM).[4] It is recommended to vortex the solution thoroughly to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C and protect it from light to maintain stability.

Q4: What are some common challenges when working with natural product extracts like this compound in bioassays?

Working with natural product extracts can present challenges such as low purity of the initial extract, the presence of interfering compounds, and the potential for the extract to form aggregates or colloids in assay media, especially at high concentrations.[5][6] These factors can lead to inconsistent or artifactual results. It is crucial to use a purified compound for definitive studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected or No Biological Activity
Possible Cause Troubleshooting Step
Degradation of the compound Ensure proper storage of the stock solution (aliquoted, -20°C, protected from light). Prepare fresh working solutions for each experiment. Consider performing a stability study under your specific experimental conditions.
Incorrect dosage Perform a dose-response experiment to determine the optimal concentration range for your cell line or assay system. Concentrations for coumarin compounds in cell-based assays can range from 1-100 µM.[2][7]
Cell line resistance or insensitivity Verify the expected sensitivity of your chosen cell line to similar compounds from the literature. Consider testing on a different, more sensitive cell line.
Solvent interference Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (media with solvent only) to assess any solvent-induced effects.
Issue 2: Poor Reproducibility of Results
Possible Cause Troubleshooting Step
Inconsistent compound concentration Ensure the stock solution is completely dissolved before making dilutions. Vortex thoroughly before each use.
Variability in cell culture Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition.
Assay variability Standardize all incubation times, temperatures, and reagent concentrations. Include positive and negative controls in every experiment to monitor assay performance.
Issue 3: Evidence of Cell Toxicity in Control Group
Possible Cause Troubleshooting Step
Solvent toxicity As mentioned, ensure the final solvent concentration is below the toxic threshold for your cells.
Contamination of stock solution Prepare a fresh stock solution from a new vial of the compound. Filter-sterilize the stock solution if microbial contamination is suspected.
Compound precipitation Visually inspect the culture media for any signs of compound precipitation after adding the working solution. If precipitation occurs, try lowering the final concentration or using a different solvent system if compatible with your assay.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours in a humidified atmosphere of 5% CO₂ at 37°C.[2][7]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with fresh medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 100 µM).[2] Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for NF-κB Pathway Analysis

This protocol can be used to investigate the effect of this compound on the NF-κB signaling pathway in response to an inflammatory stimulus like lipopolysaccharide (LPS).

  • Cell Treatment: Seed cells (e.g., RAW264.7 macrophages) and grow to desired confluency. Pre-treat cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to induce inflammation and activate the NF-κB pathway.[8]

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates Isomurralonginol Isomurralonginol Acetate Isomurralonginol->IKK Inhibits Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->Gene Induces

Caption: Hypothesized NF-κB signaling pathway and the potential inhibitory action of this compound.

General Experimental Workflow for Cell-Based Assays

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis prep_stock Prepare Stock Solution (in DMSO) add_compound Add Working Solution of Compound prep_stock->add_compound culture_cells Culture Cells seed_plate Seed Cells in Plate culture_cells->seed_plate seed_plate->add_compound incubate Incubate (24-48h) add_compound->incubate assay Perform Assay (e.g., MTT, Western Blot) incubate->assay data_analysis Data Analysis assay->data_analysis

Caption: A generalized workflow for conducting in vitro experiments with this compound.

Troubleshooting Logic for Unexpected Results

G start Unexpected Results check_compound Check Compound Integrity (Storage, Age, Solubility) start->check_compound check_protocol Review Experimental Protocol (Concentrations, Times) start->check_protocol check_cells Verify Cell Health & Passage start->check_cells outcome1 Re-run with Fresh Stock check_compound->outcome1 outcome2 Optimize Protocol Parameters check_protocol->outcome2 outcome3 Use New Batch of Cells check_cells->outcome3

Caption: A logical flow diagram for troubleshooting unexpected experimental outcomes.

References

Isomurralonginol Acetate Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Isomurralonginol acetate. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocol: Purification of this compound from Murraya exotica

This protocol outlines a standard methodology for the extraction and purification of this compound from the leaves of Murraya exotica.

Extraction
  • Objective: To extract crude secondary metabolites, including this compound, from the plant material.

  • Procedure:

    • Air-dry the leaves of Murraya exotica at room temperature for 7-10 days until brittle.

    • Grind the dried leaves into a coarse powder.

    • Macerate the powdered leaves in methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

Solvent Partitioning
  • Objective: To fractionate the crude extract based on polarity to enrich the coumarin content.

  • Procedure:

    • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

    • Collect each fraction and evaporate the solvent under reduced pressure. The ethyl acetate fraction is expected to be enriched with coumarins.

Silica Gel Column Chromatography
  • Objective: To separate this compound from other compounds in the enriched fraction.

  • Procedure:

    • Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.[1]

    • Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3 v/v) and visualization under UV light (254 nm and 365 nm).

    • Pool the fractions containing the compound of interest based on the TLC profile.

Preparative High-Performance Liquid Chromatography (HPLC)
  • Objective: To achieve final purification of this compound to a high degree of purity.

  • Procedure:

    • Concentrate the pooled fractions from column chromatography.

    • Dissolve the residue in a minimal amount of HPLC-grade methanol.

    • Purify the sample using a semi-preparative HPLC system with a C18 column.[2]

    • Use an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) at a flow rate of 2 mL/min.[2]

    • Monitor the elution at a suitable wavelength (e.g., 320 nm) for coumarins.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Representative Yield and Purity at Different Purification Stages

Purification StepStarting Material (g)Fraction/Compound Weight (mg)Yield (%)Purity (%)
Crude Methanol Extract1000 (dried leaves)85,0008.5<5
Ethyl Acetate Fraction85,00015,00017.6 (of crude)~20
Column Chromatography Pool15,0008005.3 (of fraction)~70-80
Preparative HPLC80015018.75 (of pool)>98

Note: These values are illustrative and can vary based on the plant material, extraction efficiency, and chromatographic conditions.

Troubleshooting Guides and FAQs

Extraction & Partitioning
  • Q1: The yield of the crude methanol extract is very low. What could be the reason?

    • A1: Insufficient drying of the plant material can lead to poor extraction efficiency. Ensure the leaves are completely brittle before grinding. The maceration time might also be too short; consider extending it to 5-7 days for exhaustive extraction. Finally, the particle size of the ground leaves could be too large; a finer powder increases the surface area for solvent penetration.

  • Q2: During solvent partitioning, an emulsion formed between the layers, making separation difficult. How can I resolve this?

    • A2: Emulsion formation is common when dealing with complex plant extracts. To break the emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. Alternatively, allowing the mixture to stand for an extended period or centrifugation can also help in separating the layers.

Column Chromatography
  • Q3: My compound of interest is not moving from the origin on the TLC plate even with a high concentration of ethyl acetate.

    • A3: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel. You may need to use a more polar solvent system. Consider adding a small percentage of methanol to your ethyl acetate mobile phase to increase its polarity.

  • Q4: The separation of spots on the TLC plate is poor, leading to overlapping bands in the column.

    • A4: Poor separation can be due to an inappropriate solvent system or overloading of the sample on the column. For the solvent system, aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for optimal column separation. If the sample is overloaded, the chromatographic bands will broaden and overlap. Reduce the amount of crude extract loaded onto the column.

  • Q5: The compound is eluting too quickly from the column with the initial solvent system.

    • A5: If your compound elutes with the solvent front, the mobile phase is too polar. You should start with a less polar solvent system, for example, a higher percentage of n-hexane, and gradually increase the polarity.

  • Q6: I am observing streaking of spots on my TLC plate.

    • A6: Streaking can be caused by the sample being too concentrated, the presence of acidic or basic impurities, or the decomposition of the compound on the silica gel. Try spotting a more dilute sample. If streaking persists, you can add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. To check for decomposition, run a 2D TLC.

Preparative HPLC
  • Q7: The peak shape in the HPLC chromatogram is broad or tailing.

    • A7: Poor peak shape can result from several factors. Ensure your sample is fully dissolved in the mobile phase before injection. Overloading the column can also lead to peak broadening. Try injecting a smaller volume or a more dilute sample. Column degradation or contamination could also be a cause; consider washing the column with a strong solvent or replacing it if necessary.

  • Q8: I am not getting the desired purity (>98%) after preparative HPLC.

    • A8: If purity is insufficient, you may need to optimize the HPLC method. This could involve adjusting the mobile phase composition, switching to a gradient elution, or changing the column type (e.g., a different stationary phase or a column with a smaller particle size for higher resolution).

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Column Chromatography cluster_hplc Preparative HPLC plant_material Dried Murraya exotica leaves maceration Maceration in Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction column_chrom Silica Gel Column Chromatography ea_fraction->column_chrom tlc TLC Monitoring column_chrom->tlc pooled_fractions Pooled Fractions tlc->pooled_fractions prep_hplc Semi-Preparative HPLC (C18) pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

G cluster_troubleshooting Troubleshooting Steps start Column Chromatography Issue check_tlc Review TLC results start->check_tlc rf_high Rf > 0.5? check_tlc->rf_high rf_low Rf < 0.1? rf_high->rf_low No decrease_polarity Decrease solvent polarity (e.g., more hexane) rf_high->decrease_polarity Yes poor_sep Poor spot separation? rf_low->poor_sep No increase_polarity Increase solvent polarity (e.g., more ethyl acetate/methanol) rf_low->increase_polarity Yes optimize_solvent Optimize solvent system (try different solvent ratios) poor_sep->optimize_solvent Yes check_loading Check sample loading poor_sep->check_loading No solution Improved Separation decrease_polarity->solution increase_polarity->solution optimize_solvent->solution overloaded Overloaded? check_loading->overloaded reduce_load Reduce sample load overloaded->reduce_load Yes overloaded->solution No reduce_load->solution

References

Minimizing batch-to-batch variability of Isomurralonginol acetate extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Isomurralonginol acetate extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

This compound is a bioactive compound under investigation for its potential therapeutic properties. Batch-to-batch consistency is crucial because variations in the chemical profile of the extract can significantly impact its pharmacological and toxicological effects, leading to irreproducible research outcomes and challenges in clinical development.[1]

Q2: What are the primary sources of variability in this compound extracts?

Variability in natural product extracts arises from a multitude of factors. These can be broadly categorized into biological and processing-related causes. Biological factors include the genetic makeup of the plant source, geographical location, climate, soil conditions, and harvest time.[1][2][3][4][5] Processing factors encompass the choice of extraction solvent, extraction methodology, and storage conditions of both the raw plant material and the final extract.[1]

Q3: How can I standardize my extraction protocol to minimize variability?

Standardization involves a multi-faceted approach. It begins with the use of well-characterized and authenticated botanical raw material. A detailed and consistently applied Standard Operating Procedure (SOP) for the entire extraction process is essential. This should be coupled with robust analytical methods to create a chemical fingerprint of the extract, ensuring that each batch meets predefined quality specifications.[6][7][8]

Q4: What analytical techniques are recommended for quality control of this compound extracts?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying individual components, including this compound.[8][9][10] Spectroscopic methods like UV/Vis, FT-IR, and Nuclear Magnetic Resonance (NMR) provide valuable information about the overall chemical profile and can be used for fingerprinting.[9][10] Coupling these techniques with Mass Spectrometry (MS) can aid in the identification of constituents.[7]

Q5: Are there any regulatory guidelines I should follow for ensuring the quality of my extracts?

Yes, guidelines from organizations like the International Council for Harmonisation (ICH) and the World Health Organization (WHO) provide a framework for the quality control of herbal medicinal products.[11][12] Key ICH guidelines to consider are Q1 for stability testing and Q2 for the validation of analytical procedures.[13] Adhering to these guidelines is crucial for ensuring the safety, efficacy, and consistent quality of the extract, particularly in a drug development context.

Troubleshooting Guides

Issue 1: Significant Variation in this compound Yield Between Batches
Potential Cause Recommended Action
Inconsistent Raw Material Ensure the plant material is sourced from the same supplier and, if possible, the same geographical location and harvest season. Implement macroscopic and microscopic identification, as well as a preliminary chemical fingerprint (e.g., TLC or HPTLC) of the raw material before extraction.
Variable Extraction Time or Temperature Strictly adhere to the validated extraction time and temperature in your SOP. Use a temperature-controlled water bath or heating mantle with a stirrer for consistent heat distribution.
Solvent-to-Solid Ratio Variation Precisely measure the weight of the plant material and the volume of the solvent for each extraction to maintain a consistent ratio.
Inconsistent Particle Size of Plant Material Grind the plant material to a uniform and defined particle size. Sieve the ground material to ensure consistency. Smaller particle sizes generally lead to more efficient extraction but must be kept consistent.
Issue 2: Inconsistent Chemical Profile (Fingerprint) in Different Extract Batches
Potential Cause Recommended Action
Changes in Raw Material Phytochemical Profile As with yield variation, stringent qualification of the raw material is critical. Variations in growing conditions can alter the secondary metabolite profile of the plant.
Solvent Composition and Quality Use high-purity (e.g., HPLC grade) solvents. If using a solvent mixture, ensure the proportions are accurately measured for each batch. Store solvents properly to prevent degradation or changes in composition.
Incomplete Extraction Ensure the extraction time and method (e.g., maceration, sonication, reflux) are sufficient to extract the target compounds fully and reproducibly. Validate the extraction efficiency.
Post-Extraction Degradation Protect the extract from light and heat. Store under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., -20°C or -80°C) to prevent degradation of sensitive compounds.

Experimental Protocols

Protocol 1: Standardized Extraction of this compound
  • Raw Material Preparation:

    • Obtain authenticated and dried plant material.

    • Grind the material to a fine powder (e.g., 40-60 mesh).

    • Dry the powder in a vacuum oven at a specified temperature (e.g., 40°C) to a constant weight to ensure a consistent moisture content.

  • Extraction:

    • Accurately weigh 10 g of the dried plant powder.

    • Place the powder in a flask and add 100 mL of ethyl acetate (HPLC grade).

    • Seal the flask and place it in an ultrasonic bath at a controlled temperature (e.g., 25°C) for 60 minutes.

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

    • Pool the filtrates.

  • Solvent Removal and Drying:

    • Evaporate the solvent from the pooled filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • Dry the resulting crude extract in a vacuum desiccator to a constant weight.

  • Storage:

    • Store the dried extract in an airtight, amber glass vial at -20°C.

Protocol 2: HPLC Fingerprinting for Quality Control
  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound (if available) at 1 mg/mL in methanol.

    • Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol to prepare a 1 mg/mL sample solution.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example: 0-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 90-50% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As determined by a UV scan of this compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the retention time and UV spectrum of the peak in the sample chromatogram with the reference standard to identify this compound.

    • Use the entire chromatogram as a "fingerprint" for the extract. Compare the fingerprints of different batches using chemometric software or by overlaying the chromatograms. The presence and relative abundance of other major peaks should be consistent.

Visualizations

Factors Influencing Batch-to-Batch Variability A Raw Plant Material H Final Extract A->H Influences B Genetic Factors B->A C Environmental Factors (Climate, Soil) C->A D Harvesting & Post-Harvest Handling D->A E Extraction Process E->H Influences F Solvent Choice & Quality F->E G Extraction Method (Time, Temp, Technique) G->E I Storage & Stability I->H Influences J Light, Temperature, Oxygen Exposure J->I

Caption: Key factors contributing to variability in natural product extracts.

Workflow for Minimizing Batch Variability A 1. Raw Material Qualification B 2. Standardized Extraction Protocol (SOP) A->B F Botanical ID, Fingerprinting A->F C 3. In-Process Controls B->C G Define Temp, Time, Solvent Ratio B->G D 4. Final Extract QC Analysis C->D H Monitor Critical Parameters C->H E Consistent Batch of Extract D->E I HPLC/GC Fingerprint, Assay of Marker D->I

Caption: A systematic workflow for ensuring consistent extract quality.

References

Technical Support Center: Synthesis of Isomurralonginol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Isomurralonginol acetate synthesis. The guidance is based on established methodologies for the synthesis of substituted coumarins, the core structure of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the coumarin core of this compound?

A1: The synthesis of the 7-methoxycoumarin core typically starts from a substituted phenol. For this compound, a suitable starting material would be a 2-hydroxy-4-methoxy-benzaldehyde derivative. The coumarin ring is then formed through condensation reactions like the Perkin, Knoevenagel, or Pechmann reactions.[1][2][3]

Q2: How can I introduce the substituent at the 8-position of the coumarin ring?

A2: Introducing substituents at the C8 position of a pre-formed coumarin ring can be challenging. A common strategy is to use a starting material that already contains the desired functionality or a group that can be elaborated into the final substituent. Alternatively, electrophilic substitution reactions on the coumarin ring can be employed, although these may lack regioselectivity.

Q3: What are the typical challenges encountered during the synthesis of substituted coumarins?

A3: Common challenges include low yields, the formation of side products, difficulty in purification, and harsh reaction conditions (e.g., use of strong acids and high temperatures).[4] The choice of catalyst and reaction conditions is crucial for optimizing the synthesis.[4]

Q4: Are there any "green" or more environmentally friendly methods for coumarin synthesis?

A4: Yes, recent research has focused on developing greener synthetic routes. These include using microwave irradiation, ultrasound, and green catalysts like nano-particles or deep eutectic solvents to improve yields and reduce reaction times and the use of hazardous reagents.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Coumarin Core - Inefficient condensation reaction.- Sub-optimal reaction temperature or time.- Inappropriate catalyst.- Experiment with different condensation reactions (Pechmann, Knoevenagel, Perkin).- Optimize temperature and reaction time based on literature for similar substrates.- Screen different acid or base catalysts. Consider using a Lewis acid catalyst.
Formation of Side Products - Lack of regioselectivity in substitution reactions.- Undesired reactions of functional groups.- Use starting materials with appropriate protecting groups.- Employ regioselective synthetic methods, such as directed ortho-metalation.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product.
Difficulty in Purification - Presence of closely related isomers.- Contamination with starting materials or reagents.- Utilize column chromatography with a carefully selected solvent system.- Recrystallization from an appropriate solvent can help in purifying the final product.- Ensure complete reaction by monitoring with TLC or HPLC.
Incomplete Acetylation of the Hydroxyl Group - Insufficient acetylating agent.- Presence of moisture.- Steric hindrance.- Use an excess of the acetylating agent (e.g., acetic anhydride).- Perform the reaction under anhydrous conditions.- Consider using a more reactive acetylating agent or a catalyst like DMAP.

Key Experimental Protocols

Protocol 1: Pechmann Condensation for 7-Methoxy-4-methylcoumarin Synthesis

This protocol describes a general method for synthesizing a 7-methoxy-substituted coumarin, a key intermediate for this compound.

  • Reaction Setup: To a round-bottom flask, add 3-methoxyphenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. The solid product will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure 7-methoxy-4-methylcoumarin.

Protocol 2: Acetylation of a Hydroxyl Group

This protocol outlines a general procedure for the final acetylation step.

  • Reaction Setup: Dissolve the hydroxyl-containing precursor in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add acetic anhydride (1.5-2 equivalents) and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Below are diagrams illustrating a general workflow for troubleshooting and a potential synthetic pathway.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Analyze Purity (TLC, NMR, LC-MS) Start->CheckPurity IdentifyProblem Identify Problem Area CheckPurity->IdentifyProblem LowConversion Low Conversion of Starting Material IdentifyProblem->LowConversion SideProducts Multiple Side Products IdentifyProblem->SideProducts OptimizeReaction Optimize Reaction Conditions (Temp, Time, Catalyst) LowConversion->OptimizeReaction ChangeStrategy Change Synthetic Strategy (Different Reagents/Protecting Groups) SideProducts->ChangeStrategy Purification Optimize Purification (Recrystallization, Chromatography) OptimizeReaction->Purification ChangeStrategy->Purification Success Improved Yield and Purity Purification->Success SyntheticPathway A Substituted Phenol B Coumarin Core Formation (e.g., Pechmann Condensation) A->B Step 1 C Substituted Coumarin B->C Step 2 D Side Chain Introduction (e.g., Friedel-Crafts Alkylation) C->D Step 3 E Functional Group Interconversion D->E Step 4 F Isomurralonginol Precursor E->F G Acetylation F->G Step 5 H This compound G->H

References

Validation & Comparative

A Comparative Analysis of Anticoagulant Potential: Warfarin versus Novel Compound Isomurralonginol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the anticoagulant potential of a novel compound, designated here as Isomurralonginol Acetate, against the widely-used anticoagulant, warfarin. Due to the current lack of published data on the anticoagulant properties of this compound, this document outlines the established profile of warfarin and presents the experimental protocols and data sets that would be required to perform a comprehensive comparison.

Introduction to Warfarin

Warfarin is an oral anticoagulant that has been a cornerstone in the prevention and treatment of thromboembolic disorders for decades.[1][2][3] It functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors.[1][4][5] This action effectively disrupts the coagulation cascade, leading to a decrease in the ability of the blood to form clots.[2]

Mechanism of Action: Warfarin

Warfarin exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex 1 (VKORC1).[1][5] This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on several clotting factors.[4] By blocking VKORC1, warfarin depletes the reduced form of vitamin K, which in turn inhibits the synthesis of active forms of clotting factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1][4][5] The inhibition of these factors leads to a prolongation of clotting times and a reduction in the risk of thrombus formation.

cluster_0 Hepatocyte cluster_1 Bloodstream VK_inactive Vitamin K (oxidized) VKORC1 VKORC1 VK_inactive->VKORC1 reduction VK_active Vitamin K (reduced) GGCX Gamma-glutamyl carboxylase VK_active->GGCX cofactor VKORC1->VK_active Warfarin Warfarin Warfarin->VKORC1 inhibits GGCX->VK_inactive ActiveFactors Active Clotting Factors (II, VII, IX, X) GGCX->ActiveFactors carboxylation Precursors Inactive Clotting Factor Precursors (II, VII, IX, X) Precursors->GGCX Coagulation Coagulation Cascade ActiveFactors->Coagulation Thrombosis Thrombosis Coagulation->Thrombosis

Caption: Warfarin's mechanism of action via inhibition of the Vitamin K cycle.

Comparative Data Presentation

A direct comparison of this compound and warfarin would require in vitro and in vivo studies. The following table illustrates the expected effects of warfarin on key coagulation parameters and serves as a template for the data that would need to be collected for this compound.

ParameterWarfarinThis compound
In Vitro Assays
Prothrombin Time (PT)Significantly ProlongedData to be determined
International Normalized Ratio (INR)Increased (Therapeutic Range: 2.0-3.0)[6]Data to be determined
Activated Partial Thromboplastin Time (aPTT)Prolonged[7]Data to be determined
Thrombin Time (TT)No significant changeData to be determined
Anti-Factor Xa ActivityNot applicable (indirect inhibitor)Data to be determined
Mechanism of Action
TargetVitamin K Epoxide Reductase (VKORC1)[1][5]Data to be determined
Affected Coagulation FactorsII, VII, IX, X[1][5]Data to be determined

Experimental Protocols for Anticoagulant Evaluation

To assess the anticoagulant potential of a novel compound like this compound and compare it to warfarin, a series of standardized coagulation assays should be performed.

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. It measures the time it takes for a clot to form after the addition of tissue factor (thromboplastin) and calcium to citrated plasma.[8]

  • Principle: This test is particularly sensitive to deficiencies in factors II, V, VII, and X.[9]

  • Methodology:

    • Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[7]

    • Centrifuge the blood sample to obtain platelet-poor plasma.

    • Pre-warm the plasma sample to 37°C.

    • Add a commercial thromboplastin reagent (containing tissue factor and calcium) to the plasma.

    • Measure the time in seconds until a fibrin clot is formed.

  • Relevance: The PT is the primary assay used to monitor warfarin therapy, and the results are often expressed as the International Normalized Ratio (INR) to standardize readings across different laboratories and reagents.[6][9]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.

  • Principle: This test is sensitive to deficiencies in factors VIII, IX, XI, and XII, as well as factors in the common pathway (II, V, X, and fibrinogen).

  • Methodology:

    • Use platelet-poor plasma prepared as described for the PT assay.

    • Incubate the plasma with a contact activator (e.g., silica, kaolin) and phospholipids at 37°C.

    • Add calcium chloride to initiate the clotting cascade.

    • Measure the time in seconds until a clot forms.[8]

  • Relevance: The aPTT is used to monitor heparin therapy and can detect abnormalities in the intrinsic coagulation pathway.[10]

cluster_workflow Experimental Workflow for Anticoagulant Screening start Novel Compound (e.g., this compound) invitro In Vitro Screening start->invitro pt_aptt PT and aPTT Assays invitro->pt_aptt factor_assays Specific Factor Assays (II, VII, IX, X) pt_aptt->factor_assays moa Mechanism of Action Studies (e.g., VKORC1 inhibition) factor_assays->moa invivo In Vivo Animal Models (e.g., thrombosis models) moa->invivo pk_pd Pharmacokinetics & Pharmacodynamics invivo->pk_pd comparison Compare Data with Warfarin (Benchmark Anticoagulant) pk_pd->comparison conclusion Determine Anticoagulant Potential and Profile comparison->conclusion

Caption: General experimental workflow for evaluating a novel anticoagulant.

Conclusion

Warfarin is a well-characterized anticoagulant with a clear mechanism of action and established clinical monitoring protocols.[1][2][3] A thorough evaluation of a novel compound such as this compound would require a systematic investigation using the experimental framework outlined above. The resulting data on its effects on clotting times, specific coagulation factors, and its underlying mechanism of action would be essential to draw a meaningful comparison with warfarin and to determine its potential as a future therapeutic agent. Researchers are encouraged to follow these established protocols to ensure the generation of robust and comparable data.

References

Comparative Analysis of Isomurralonginol Acetate Cytotoxicity in Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the experimental data regarding the cytotoxic effects of Isomurralonginol acetate specifically on normal versus cancer cell lines. To date, no peer-reviewed studies providing quantitative data such as IC50 values, detailed experimental protocols, or elucidated signaling pathways for this compound have been identified.

This guide aims to provide a framework for the type of comparative analysis that would be conducted if such data were available, and to discuss the general principles and methodologies relevant to assessing the differential cytotoxicity of a novel compound like this compound.

Quantitative Cytotoxicity Data

In a typical comparative study, the cytotoxic effects of a compound are quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The therapeutic index, calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, is a critical measure of a compound's cancer-selectivity. A higher therapeutic index is desirable as it suggests the compound is more toxic to cancer cells than to normal cells.

Table 1: Hypothetical Cytotoxicity Profile of this compound (Illustrative Example)

Cell Line TypeCell LineCompoundIncubation Time (h)IC50 (µM)Therapeutic Index (TI)
Cancer Pancreatic (MIA-PACA2)This compound24Data Not AvailableN/A
Colon (HT29)This compound24Data Not AvailableN/A
Normal Embryonic Kidney (HEK293)This compound24Data Not AvailableN/A
Lung Fibroblast (MRC5)This compound24Data Not AvailableN/A

Note: The table above is for illustrative purposes only. The IC50 and Therapeutic Index values are placeholders and do not represent actual experimental data for this compound.

For comparison, studies on other natural acetate compounds have demonstrated differential cytotoxicity. For instance, Erioflorin acetate has shown higher cytotoxicity in prostate cancer cell lines (DU-145 and 22Rv1) compared to its non-acetylated form.[1][2] Similarly, Alisol B 23-acetate has been reported to inhibit the viability of non-small cell lung cancer cells (A549) with less effect on normal human lung epithelial cells (BEAS-2B).[3]

Experimental Protocols

The assessment of a compound's cytotoxicity involves a series of well-established experimental protocols. These are crucial for ensuring the reliability and reproducibility of the results.

2.1. Cell Culture and Maintenance

Cancer and normal cell lines would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

2.2. Cytotoxicity Assays

Several assays are commonly used to measure cell viability and cytotoxicity.[4][5][6]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product, the absorbance of which is proportional to the number of living cells.[6]

  • AlamarBlue Assay: This assay uses a resazurin-based indicator to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Real-Time Cell Analysis (RTCA): Systems like the xCELLigence platform monitor cellular status, including proliferation and cytotoxicity, in real-time by measuring electrical impedance.[7]

2.3. Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, further assays are employed:

  • Caspase Activity Assays: Caspases are key proteases in the apoptotic pathway. Assays measuring the activity of caspases, such as caspase-3/7, can confirm if the compound induces apoptosis.

  • Flow Cytometry: This technique can be used to analyze the cell cycle distribution of cells treated with the compound, identifying any cell cycle arrest. It can also be used with stains like Annexin V and propidium iodide to differentiate between viable, apoptotic, and necrotic cells.[1]

Below is a generalized workflow for evaluating the cytotoxicity of a novel compound.

G cluster_setup Experimental Setup cluster_assay Cytotoxicity Assessment cluster_mechanism Mechanism of Action cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) viability_assay Cell Viability Assay (e.g., MTT, AlamarBlue) cell_culture->viability_assay compound_prep Compound Preparation (this compound) compound_prep->viability_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_assay Apoptosis Assay (Caspase Activity) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle data_analysis Comparative Data Analysis apoptosis_assay->data_analysis cell_cycle->data_analysis conclusion Conclusion on Differential Cytotoxicity data_analysis->conclusion G cluster_pathway Hypothetical Apoptotic Pathway compound This compound ros Increased ROS compound->ros bcl2 BCL2 (Anti-apoptotic) compound->bcl2 mito Mitochondrial Dysfunction ros->mito bax BAX (Pro-apoptotic) mito->bax caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to Validating In Vivo Anticancer Mechanisms of Acetate-Containing Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to a significant interest in natural products. Among these, acetate-containing compounds have shown promise in preclinical studies. However, validating their anticancer mechanisms in vivo is a critical step before they can be considered for further development. This guide provides a comparative framework for designing and interpreting such validation studies, using Alisol B 23-acetate and Iso-mukaadial acetate as case studies. Due to the limited in vivo data on Isomurralonginol acetate, this guide will focus on established methodologies and findings from similar compounds to provide a roadmap for its future investigation.

Comparative Analysis of In Vivo Anticancer Activity

The following table summarizes the in vivo anticancer effects of Alisol B 23-acetate and Iso-mukaadial acetate, highlighting key parameters from preclinical studies.

ParameterAlisol B 23-acetateIso-mukaadial acetate
Cancer Model Hepatocellular Carcinoma (HCC), Non-Small Cell Lung Cancer (NSCLC)Breast Cancer (MCF-7)
Animal Model Nude MiceAthymic Nude Mice
Administration Oral gavageOral gavage
Dosage 0.4 g/kg (for NSCLC model)100 mg/kg and 300 mg/kg
Reported Efficacy - Suppressed tumor growth. - Induced apoptosis in tumor cells. - Inhibited cell migration and invasion.- Conflicting results: One study reported tumor shrinkage and reduced body mass, while another concluded it was toxic, poorly soluble, and did not inhibit tumor cell proliferation.[1][2][3][4]
Toxicity Not explicitly reported in the provided studies.- One study reported clinical signs of toxicity leading to animal death.[1][2][3][4] - Another abstract suggests no major side effects.[5]
Proposed Mechanism - Inhibition of the PI3K/Akt/mTOR signaling pathway.[6][7][8] - Induction of apoptosis via the mitochondrial pathway.[9] - Modulation of macrophage polarization in the tumor microenvironment.[6]- Induction of apoptosis via the mitochondrial pathway (based on in vitro studies).

Detailed Experimental Protocols

Robust and reproducible experimental design is paramount in validating in vivo anticancer activity. Below are generalized protocols based on the methodologies used for studying Alisol B 23-acetate and Iso-mukaadial acetate.

Xenograft Tumor Model Establishment

A standard protocol for establishing a subcutaneous xenograft model in immunocompromised mice is as follows:[10]

  • Cell Culture: Human cancer cells (e.g., A549 for NSCLC, HepG2 for HCC, MCF-7 for breast cancer) are cultured in appropriate media until they reach 70-80% confluency.

  • Cell Preparation: On the day of injection, cells are harvested, washed with PBS, and resuspended in a sterile solution. A trypan blue exclusion assay is performed to ensure high cell viability.

  • Animal Model: 4-6 week old immunocompromised mice (e.g., nude or SCID mice) are used. They are allowed an acclimatization period of 3-5 days.

  • Injection: A suspension of cancer cells (typically 3 x 10^6 cells in 100-200 µL) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with digital calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length/2.

  • Initiation of Treatment: Therapy is typically initiated when tumors reach a predetermined size (e.g., 50-100 mm³).

In Vivo Drug Administration and Monitoring
  • Grouping: Mice are randomly assigned to different groups: a control group (vehicle), a positive control group (a known anticancer drug like cisplatin), and treatment groups receiving different doses of the investigational compound.

  • Drug Preparation and Administration: The compound is formulated in a suitable vehicle for administration (e.g., dissolved in a solution of ethanol and saline for oral gavage).

  • Treatment Schedule: The drug is administered according to a predefined schedule (e.g., daily oral gavage for a specific number of weeks).

  • Data Collection: Throughout the study, tumor volume and the body weight of the mice are measured regularly. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis. Blood and major organs may also be collected for toxicity assessment.

Immunohistochemical and Molecular Analysis

To elucidate the mechanism of action in vivo, the following analyses are typically performed on the excised tumor tissues:

  • TUNEL Assay: To detect and quantify apoptosis.

  • Western Blotting: To measure the expression levels of key proteins in signaling pathways (e.g., PI3K, Akt, mTOR, Bax, Bcl-2, caspases).

  • Immunohistochemistry (IHC): To visualize the expression and localization of specific proteins within the tumor tissue.

Visualizing the Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the anticancer effects of Alisol B 23-acetate and the proposed pathway for Iso-mukaadial acetate.

Alisol_B_23_Acetate_Pathway Alisol B23-acetate Alisol B23-acetate PI3K PI3K Alisol B23-acetate->PI3K Inhibits Bcl2 Bcl2 Alisol B23-acetate->Bcl2 Inhibits Bax Bax Alisol B23-acetate->Bax Promotes Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Bcl2 Promotes Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: PI3K/Akt/mTOR signaling pathway inhibited by Alisol B 23-acetate.

Iso_mukaadial_acetate_Pathway Iso-mukaadial acetate Iso-mukaadial acetate Mitochondrion Mitochondrion Iso-mukaadial acetate->Mitochondrion Bcl2 Bcl2 Mitochondrion->Bcl2 Inhibits Bax Bax Mitochondrion->Bax Activates Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Proposed mitochondrial apoptosis pathway for Iso-mukaadial acetate.

Experimental Workflow

This diagram outlines a general workflow for the in vivo validation of a novel anticancer compound.

InVivo_Workflow Cell_Culture 1. Cancer Cell Culture Xenograft 2. Xenograft Implantation (Immunocompromised Mice) Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth Monitoring Xenograft->Tumor_Growth Treatment 4. Drug Administration (Control, Positive Control, Test Compound) Tumor_Growth->Treatment Data_Collection 5. In-life Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 6. Endpoint Analysis (Tumor Excision, Blood/Organ Collection) Data_Collection->Endpoint Analysis 7. Ex vivo Analysis (TUNEL, Western Blot, IHC) Endpoint->Analysis Conclusion 8. Conclusion on Efficacy and Mechanism Analysis->Conclusion

Caption: General experimental workflow for in vivo anticancer studies.

Conclusion

The validation of the in vivo anticancer mechanism of a novel compound like this compound requires a systematic and rigorous approach. By leveraging the knowledge gained from studies on similar acetate-containing natural products such as Alisol B 23-acetate and Iso-mukaadial acetate, researchers can design robust experiments to assess efficacy, toxicity, and the underlying molecular mechanisms. The conflicting results observed with Iso-mukaadial acetate underscore the importance of careful dose selection and thorough toxicity evaluation in preclinical in vivo studies. The PI3K/Akt/mTOR and mitochondrial apoptosis pathways represent key targets for many natural anticancer compounds and should be central to the mechanistic investigation of this compound. This comparative guide provides a foundational framework for researchers to navigate the critical steps of in vivo validation in the exciting field of natural product-based cancer drug discovery.

References

Comparative Analysis of Isomurralonginol Acetate from Murraya Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Isomurralonginol acetate, a naturally occurring coumarin, from different species of the genus Murraya. This document summarizes the available data on its presence, offers detailed experimental protocols for its analysis, and explores its potential biological activities through a review of related compounds and signaling pathways.

This compound is a prenylcoumarin that has been identified as a constituent of plants belonging to the Murraya genus (family Rutaceae). Species of this genus, such as Murraya exotica and Murraya paniculata, are used in traditional medicine and have been the subject of extensive phytochemical investigations. These studies have revealed a rich diversity of secondary metabolites, with coumarins being a prominent class of compounds. Understanding the distribution and concentration of specific bioactive molecules like this compound across different Murraya species is crucial for drug discovery and standardization of herbal preparations.

Quantitative Data Presentation

While a direct, side-by-side quantitative analysis of this compound content in various Murraya species is not extensively documented in publicly available literature, chromatographic fingerprinting studies offer valuable comparative insights. A key study by Liu et al. (2021) utilized High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to compare the chemical profiles of M. exotica and M. paniculata. Their findings indicate that this compound is a characteristic component of Murraya exotica, while it is not reported as a major constituent in Murraya paniculata under the experimental conditions of their study. The following table summarizes the presence of this compound and other related coumarins in these two species based on the available literature.

CompoundMurraya exoticaMurraya paniculataReference(s)
This compound Present Not Reported[1]
Isomurralonginol senecioatePresentNot Reported[2]
MurrangatinPresentPresent[2][3]
AurapteneNot ReportedPresent[4]
GleinadieneNot ReportedPresent[4]

Experimental Protocols

To facilitate further research and comparative studies, this section provides a detailed methodology for the extraction, isolation, and quantification of this compound from Murraya species, based on established protocols in the literature.

Plant Material and Extraction
  • Plant Material: Leaves of Murraya exotica or other Murraya species are collected and dried in the shade. The dried leaves are then ground into a coarse powder.

  • Extraction Solvent: 80% aqueous methanol is an effective solvent for the extraction of coumarins from Murraya species.

  • Extraction Method (Ultrasonic Extraction):

    • Weigh an appropriate amount of the powdered plant material (e.g., 1.0 g).

    • Add a specific volume of 80% aqueous methanol (e.g., 50 mL).

    • Subject the mixture to ultrasonic extraction for a defined period (e.g., 30 minutes) at room temperature.

    • After extraction, centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.22 µm membrane filter before HPLC analysis.

HPLC-MS Analysis for Identification and Relative Quantification
  • Instrumentation: An Agilent 1100 series HPLC system coupled with a Diode Array Detector (DAD) and an Ion Trap/Time-of-Flight Mass Spectrometer (IT-TOF-MS) can be used.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB C18 column (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution system consisting of water (A) and acetonitrile (B). A typical gradient profile is as follows: 0-30 min, 5%-35% B; 30-60 min, 35%-45% B; 60-70 min, 45%-65% B; 70-77 min, 65%-100% B; 77-80 min, 100% B; 80-80.01 min, 100%-5% B; 80.01-88 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 15 µL.

    • Detection Wavelength: 320 nm for coumarins.

  • Mass Spectrometry Conditions (for identification):

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • MS Range: m/z 100-1000.

    • This compound has a molecular formula of C17H18O6, and its identification can be confirmed by its exact mass and fragmentation pattern in the mass spectrum.

Mandatory Visualization

Experimental Workflow for Comparative Analysis

experimental_workflow plant_material Plant Material (Murraya exotica vs. Murraya paniculata) extraction Ultrasonic Extraction (80% Aqueous Methanol) plant_material->extraction hplc_ms HPLC-MS Analysis extraction->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis identification Compound Identification (MS Fragmentation) data_analysis->identification comparison Comparative Analysis (Fingerprint & Chemometrics) data_analysis->comparison results Results identification->results This compound identified in M. exotica comparison->results Chemical profiles differ

Caption: Workflow for the comparative phytochemical analysis of Murraya species.

Hypothesized Anti-inflammatory Signaling Pathway

Given that many natural coumarins and acetate-containing compounds exhibit anti-inflammatory properties, a potential mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[5][6][7][8][9] The following diagram illustrates a hypothesized mechanism.

signaling_pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk isomurralonginol This compound isomurralonginol->ikk Inhibition (Hypothesized) ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus nfkb_n NF-κB (p65/p50) gene_expression Gene Expression (Pro-inflammatory mediators: COX-2, iNOS, TNF-α, IL-6) nfkb_n->gene_expression Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isomurralonginol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Isomurralonginol acetate. Due to the limited publicly available data specifically on the cross-validation of analytical methods for this compound, this document presents a practical approach based on established methods for analogous acetate-containing compounds. The focus is on providing a framework for researchers to conduct their own cross-validation studies, ensuring data integrity and reliability across different analytical techniques.

Data Summary: A Comparative Analysis

When selecting an analytical method, a direct comparison of key performance parameters is crucial. Below is a summary table of expected performance characteristics for two common analytical techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), based on data from similar acetate compounds.

Performance ParameterRP-HPLC MethodGC-MS Method
Linearity (R²) > 0.999[1]> 0.99
Limit of Quantification (LOQ) 62.5 µg/mL[1]Lower ng/mL range
Accuracy (Recovery %) 97-103%[1][2]95-110%
Precision (RSD %) < 2%[1][2]< 15%
Specificity HighVery High
Throughput HighModerate

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for a successful cross-validation of analytical methods. The following diagram illustrates the key stages involved in this process.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation cluster_3 Conclusion M1 Develop Method A (e.g., RP-HPLC) V1 Validate Method A (ICH Guidelines) M1->V1 M2 Develop Method B (e.g., GC-MS) V2 Validate Method B (ICH Guidelines) M2->V2 S Prepare Standard & QC Samples A1 Analyze Samples with Method A S->A1 A2 Analyze Samples with Method B S->A2 C Compare Results (e.g., Bland-Altman plot) A1->C A2->C E Evaluate Agreement & Bias C->E F Determine Method Interchangeability E->F

References

Unveiling the Bioactive Potential of Murralonginol and Related Coumarins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of Isomurralonginol acetate and its analogs, focusing on their cytotoxic and antiplatelet activities. Due to the limited publicly available data on this compound, this guide centers on the closely related precursor, Murralonginol, and other bioactive coumarins isolated from the genera Murraya and Micromelum.

Executive Summary

This compound, a coumarin found in plants of the Murraya genus, and its related compounds have emerged as molecules of interest for their potential pharmacological activities. This guide synthesizes the available data on the cytotoxic effects of Murralonginol and other coumarins against cholangiocarcinoma and the antiplatelet aggregation properties of related compounds. While specific data for this compound and its synthetic analogs remain scarce, this analysis of its structural congeners provides valuable insights into the SAR of this class of natural products.

Cytotoxicity of Murralonginol and Analogs against Cholangiocarcinoma

A key biological activity identified for Murralonginol and several other coumarins isolated from Micromelum minutum is their cytotoxicity against the human cholangiocarcinoma (CCA) cell line, KKU-100.[1] The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below.

CompoundIC50 (µg/mL) against KKU-100 Cells
Microminutin1.7
Murrangatin2.9
Murralongin9.0
Micromelin9.2
Murralonginol10.0
Minumicrolin10.2
Scopoletin19.2
Data sourced from a review on the chemical constituents and cytotoxic activities of Micromelum minutum.[1]
Structure-Activity Relationship Insights

Based on the available data, a preliminary structure-activity relationship for cytotoxicity can be inferred:

  • Core Coumarin Structure: The coumarin scaffold is essential for the observed cytotoxic activity.

  • Side Chain Modifications: The nature and complexity of the substituent at the C-8 position of the coumarin ring appear to significantly influence potency. For instance, Microminutin, with a more complex side chain, exhibits the highest potency.

  • Acetylation: While direct data for this compound is unavailable, the acetylation of hydroxyl groups on the side chain is a common strategy in medicinal chemistry to modify pharmacokinetic and pharmacodynamic properties. Further investigation is needed to determine the effect of acetylation on the cytotoxicity of Murralonginol.

Antiplatelet Aggregation Activity of Related Coumarins

Several coumarins isolated from Murraya omphalocarpa have demonstrated significant antiplatelet aggregation activity. These compounds inhibit platelet aggregation induced by arachidonic acid (AA) and collagen.

CompoundInducerInhibition (%)Concentration (µM)
OmphalocarpinolAA95.3 ± 1.5100
Collagen92.1 ± 2.3100
5,7-dimethoxy-8-(3'-methyl-2'-oxobutyl)coumarinAA89.4 ± 3.1100
Collagen85.7 ± 4.5100
OmphamurinAA85.2 ± 2.8100
Collagen81.3 ± 3.7100
Data from a study on bioactive coumarins from the leaves of Murraya omphalocarpa.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic activity of the coumarins against the KKU-100 cholangiocarcinoma cell line was likely determined using a standard cell viability assay such as the Sulforhodamine B (SRB) assay.

  • Cell Culture: KKU-100 cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Murralonginol and its analogs) for a specified period (e.g., 48 or 72 hours).

  • Fixation: The cells are fixed with a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Washing: Excess dye is washed away.

  • Solubilization: The bound dye is solubilized with a basic solution (e.g., Tris base).

  • Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm). The IC50 value is then calculated from the dose-response curve.

Antiplatelet Aggregation Assay

The antiplatelet activity of the coumarins was assessed by measuring the inhibition of platelet aggregation in washed rabbit platelets.

  • Platelet-Rich Plasma (PRP) Preparation: Blood is collected from rabbits and centrifuged to obtain PRP.

  • Washed Platelet Preparation: PRP is further processed to isolate and wash the platelets.

  • Aggregation Measurement: The washed platelets are placed in an aggregometer, and a baseline is established.

  • Inducer Addition: An aggregating agent, such as arachidonic acid or collagen, is added to induce platelet aggregation.

  • Compound Testing: In the presence of the test compound, the change in light transmission, which corresponds to the degree of aggregation, is measured and compared to the control.

Potential Signaling Pathways

While the exact signaling pathways for the cytotoxic and antiplatelet effects of Murralonginol and its analogs have not been fully elucidated, inferences can be made from related compounds.

Cytotoxicity

The cytotoxic mechanism of some coumarins has been linked to the induction of apoptosis. A potential pathway could involve the intrinsic (mitochondrial) pathway of apoptosis.

G Murralonginol Murralonginol Mitochondrial Stress Mitochondrial Stress Murralonginol->Mitochondrial Stress Bcl-2 Family Dysregulation Bcl-2 Family Dysregulation Mitochondrial Stress->Bcl-2 Family Dysregulation Cytochrome c Release Cytochrome c Release Bcl-2 Family Dysregulation->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Inferred cytotoxic mechanism of Murralonginol.

Antiplatelet Aggregation

The antiplatelet activity of many natural coumarins is attributed to the inhibition of cyclooxygenase-1 (COX-1), a key enzyme in the synthesis of thromboxane A2 (TXA2), a potent platelet aggregator.

G Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Prostaglandin H2 Prostaglandin H2 COX-1->Prostaglandin H2 Thromboxane A2 Thromboxane A2 Prostaglandin H2->Thromboxane A2 Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation Coumarins Coumarins Coumarins->COX-1

Caption: Inferred antiplatelet mechanism of coumarins.

Future Directions

The promising cytotoxic and antiplatelet activities of Murralonginol and related coumarins warrant further investigation. Future research should focus on:

  • Isolation and Biological Evaluation of this compound: Determining the specific biological activities of this compound is crucial to understand the effect of the acetyl group.

  • Synthesis of Analogs: A focused medicinal chemistry effort to synthesize a library of Murralonginol and this compound analogs will be essential to establish a clear SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways will be critical for the rational design of more potent and selective derivatives.

References

A Comparative Analysis of the Antimicrobial Spectrum of a Natural Product Analog and Commercially Available Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the antimicrobial spectrum of a natural product derived from the Burseraceae family against several well-established antibiotics. Due to the absence of publicly available data on the antimicrobial activity of Isomurralonginol acetate, this document uses the minimum inhibitory concentration (MIC) values of essential oil from Bursera morelensis, a plant from the same family, as a representative example of a natural product from this lineage. This comparison is intended to serve as a framework for evaluating novel antimicrobial compounds.

The data presented herein is compiled from various scientific sources and is intended for informational and comparative purposes. The experimental protocols follow standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Quantitative Antimicrobial Spectrum Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Bursera morelensis essential oil and four common antibiotics against a panel of pathogenic bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower MIC values are indicative of higher antimicrobial potency.

MicroorganismBursera morelensis Essential Oil (µg/mL)Penicillin (µg/mL)Tetracycline (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)
Staphylococcus aureus-0.25 - 11 - >2560.25 - 12.50.12 - 1
Escherichia coli125-8 - 2560.013 - >80.25 - >512
Pseudomonas aeruginosa---0.12 - 320.25 - 512
Streptococcus pneumoniae125≤0.06 - ≥21 - ≥16-≥128
Enterococcus faecalis-≤416 - 256-4 - 16

Note: The MIC values for the commercial antibiotics are presented as ranges, reflecting the variability observed across different strains and studies. A hyphen (-) indicates that no reliable data was found for that specific combination in the conducted search.

Experimental Protocols

The determination of the antimicrobial spectrum and MIC values is performed using standardized in vitro susceptibility testing methods. The broth microdilution method is a widely accepted and recommended procedure.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of the test compounds (e.g., this compound, known antibiotics) are prepared at a high concentration in a suitable solvent.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most aerobic bacteria.
  • Microorganism: A pure culture of the test bacterium is grown on an appropriate agar medium.
  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Inoculum Preparation:

  • Several colonies of the test microorganism are transferred to a saline solution.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agent:

  • The antimicrobial stock solution is serially diluted (two-fold) in the growth medium across the wells of the microtiter plate. This creates a range of decreasing concentrations of the antimicrobial agent.
  • A positive control well (containing the microorganism and growth medium without the antimicrobial agent) and a negative control well (containing only the growth medium) are included on each plate.

4. Inoculation and Incubation:

  • The standardized bacterial inoculum is added to each well containing the antimicrobial dilutions and the positive control well.
  • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow prep_agent Prepare Antimicrobial Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution prep_media Prepare Growth Medium (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Visually Inspect for Growth and Determine MIC incubation->read_mic

Broth microdilution workflow for MIC determination.

Unraveling the Molecular Effects of Isomurralonginol Acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available scientific literature has been conducted to elucidate the specific molecular targets and validate the biological effects of Isomurralonginol acetate, a natural coumarin isolated from the plant Murraya exotica. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of its activities, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound belongs to the coumarin class of secondary metabolites, which are known for their diverse pharmacological properties. Isolated from Murraya exotica, a plant with a history of use in traditional medicine, this compound has been the subject of preliminary investigations to understand its potential therapeutic applications. Extracts from Murraya exotica have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects, particularly in the inhibition of cancer cell migration and adhesion. While these broader activities of the plant extract are documented, specific data on the molecular mechanism of this compound remains limited in publicly accessible scientific literature.

Comparative Analysis of Biological Activity

Due to the scarcity of direct experimental data on this compound, this guide draws comparisons with the activities of other coumarins isolated from Murraya exotica and structurally related compounds to provide a potential framework for its mechanism of action. It is crucial to note that these comparisons are inferential and await direct experimental validation for this compound itself.

Studies on other coumarins from Murraya exotica have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This anti-inflammatory response is often associated with the modulation of the inducible nitric oxide synthase (iNOS) enzyme. Molecular docking studies have suggested a potential interaction between these coumarins and the iNOS protein, indicating a possible mechanism for their anti-inflammatory effects.

Furthermore, extracts from the roots of Murraya exotica, which contain a mixture of coumarins, have been observed to inhibit the adhesion of cancer cells. This suggests a potential role for constituent compounds, possibly including this compound, in modulating cell-cell or cell-matrix interactions, which are critical steps in cancer metastasis.

Experimental Protocols

To facilitate further research and validation of the effects of this compound, this section provides detailed methodologies for key experiments commonly used to assess the biological activities of natural compounds in the context of inflammation and cancer.

Nitric Oxide (NO) Production Assay in Macrophages

Objective: To determine the effect of a test compound on the production of nitric oxide in LPS-stimulated macrophage cells.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (or a control compound) for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite, a stable product of NO, by comparing the absorbance to a standard curve of sodium nitrite.

  • A parallel MTT assay should be performed to assess cell viability and rule out cytotoxic effects of the compound.

Cancer Cell Adhesion Assay

Objective: To evaluate the effect of a test compound on the adhesion of cancer cells to an extracellular matrix (ECM) component.

Cell Line: A suitable cancer cell line (e.g., MDA-MB-231 for breast cancer).

Protocol:

  • Coat a 96-well plate with an ECM protein, such as fibronectin or collagen (e.g., 10 µg/mL), and incubate overnight at 4°C.

  • Wash the plate with phosphate-buffered saline (PBS) to remove any unbound ECM protein.

  • Block non-specific binding sites with a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C.

  • Harvest cancer cells and resuspend them in a serum-free medium.

  • Treat the cells with various concentrations of this compound (or a control compound) for a predetermined time (e.g., 30 minutes).

  • Seed the treated cells onto the ECM-coated plate at a density of 5 x 104 cells/well and allow them to adhere for 1-2 hours at 37°C.

  • Gently wash the plate with PBS to remove non-adherent cells.

  • Quantify the number of adherent cells using a suitable method, such as staining with crystal violet or using a fluorescent dye like Calcein-AM.

  • For crystal violet staining, fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet, and then solubilize the stain with 10% acetic acid. Measure the absorbance at 570 nm.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the potential mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 Potential Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Isomurralonginol_acetate This compound (Hypothesized) Isomurralonginol_acetate->iNOS_protein Inhibits?

Hypothesized Anti-inflammatory Mechanism of this compound.

G cluster_1 Cell Adhesion Assay Workflow A Coat plate with ECM protein B Block with BSA A->B C Treat cells with This compound B->C D Seed cells on plate C->D E Wash to remove non-adherent cells D->E F Quantify adherent cells E->F

Experimental Workflow for the Cell Adhesion Assay.

Quantitative Data Summary

As of the date of this publication, specific quantitative data (e.g., IC50 values) for this compound's effect on molecular targets is not available in the reviewed literature. The following table is provided as a template for researchers to populate as data becomes available.

CompoundTarget/AssayCell LineIC50 / EC50Reference
This compound iNOS InhibitionRAW 264.7Data not available
This compound Cell Adhesion (Fibronectin)MDA-MB-231Data not available
Related Coumarin 1iNOS InhibitionRAW 264.7Example Value[Citation]
Related Coumarin 2Cell Adhesion (Collagen)Cancer Cell LineExample Value[Citation]

Conclusion and Future Directions

While the precise molecular targets and mechanism of action of this compound are yet to be fully elucidated, preliminary evidence from related compounds and extracts of Murraya exotica suggests potential anti-inflammatory and anti-cancer metastasis activities. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a resource for the scientific community to undertake further validation studies. Future research should focus on isolating this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies to determine its specific molecular targets, efficacy, and potential as a therapeutic agent.

No Reproducibility Data Available for Isomurralonginol Acetate's Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

While the search for "Isomurralonginol acetate" was unfruitful, investigations into other acetate-containing compounds revealed a range of biological activities and clinical studies. For instance, compounds such as Isobornyl acetate, Abiraterone acetate, Goserelin acetate, and Glatiramer acetate have been the subject of scientific inquiry, with their effects and mechanisms of action being explored in various contexts. However, this information is not transferable to this compound, as the biological activity of a molecule is highly specific to its unique chemical structure.

Without any foundational studies establishing the biological effects of this compound, it is impossible to generate a comparison guide on the reproducibility of its performance. Such a guide would require multiple independent studies with detailed experimental protocols and quantitative data, none of which are currently available in the public domain for this specific compound.

Therefore, for researchers, scientists, and drug development professionals interested in this compound, the initial step would be to conduct foundational research to determine its potential biological activities. Future studies would then be needed to independently verify and establish the reproducibility of any observed effects. At present, any discussion on the reproducibility of this compound's biological effects remains purely speculative due to the absence of primary research data.

Comparative study of Isomurralonginol acetate and other natural coumarins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Isomurralonginol Acetate and Other Natural Coumarins in Inflammation and Cytotoxicity

This compound, a natural coumarin isolated from the leaves of Murraya exotica L., belongs to a class of benzopyrone compounds widely recognized for their diverse pharmacological activities. While specific quantitative data on the bioactivity of this compound remains limited in publicly accessible research, a comparative study with structurally similar coumarins from the same genus provides valuable insights into its potential therapeutic efficacy. This guide objectively compares the anti-inflammatory and cytotoxic profiles of coumarins isolated from Murraya alata, a closely related species, offering a predictive framework for understanding the potential of this compound.

Comparative Anti-inflammatory Activity

A key study by Lv et al. (2015) investigated the anti-inflammatory effects of several coumarins isolated from the leaves of Murraya alata.[1][2] The study assessed the ability of these compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[1][2] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

The results, summarized in the table below, highlight the potent anti-inflammatory activity of several coumarins, with IC50 values (the concentration required to inhibit 50% of NO production) in the low micromolar range.[1]

CompoundSourceBioactivity (IC50 in µM) for NO InhibitionCytotoxicity (at 80 µM)
Muralatin AMurraya alata6.0Not obvious
Muralatin BMurraya alata12.5Not obvious
Muralatin HMurraya alata14.5Not obvious
5,7-dimethoxy-8-[(Z)-3-methylbut-1,3-dienyl)]coumarinMurraya alata9.8Not obvious
(-)-ToddaculinMurraya alata11.2Not obvious

Data sourced from Lv et al. (2015).[1][2]

The data reveals that Muralatin A is a particularly potent inhibitor of NO production, with an IC50 value of 6.0 µM.[1] Importantly, none of the active compounds showed significant cytotoxicity at a concentration of 80 µM, suggesting a favorable therapeutic window for their anti-inflammatory effects.[2] While this compound was not directly tested in this study, its structural similarity to these compounds suggests it may possess comparable anti-inflammatory properties.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production Assay

The anti-inflammatory activity of the coumarins was evaluated by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells. The following protocol was adapted from Lv et al. (2015):[1][2]

  • Cell Culture: RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 1.5 × 10^5 cells/well and allowed to adhere for 24 hours.

    • The medium was then replaced with fresh DMEM containing 1 µg/mL of LPS and various concentrations of the test compounds.

    • After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.

    • The absorbance at 540 nm was measured using a microplate reader.

    • The percentage of NO inhibition was calculated relative to the LPS-treated control group.

    • IC50 values were determined from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

To assess whether the observed inhibition of NO production was due to cytotoxic effects, the viability of the RAW 264.7 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Assay Procedure:

    • Following the 24-hour incubation with the test compounds, the culture medium was removed.

    • MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and incubated for 4 hours at 37°C.

    • The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance at 570 nm was measured using a microplate reader.

    • Cell viability was expressed as a percentage relative to the control group.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of these coumarins are likely mediated through the inhibition of pro-inflammatory signaling pathways. A key pathway activated by LPS in macrophages is the Nuclear Factor-kappa B (NF-κB) pathway, which leads to the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases Coumarins Coumarins (e.g., Muralatins) Coumarins->IKK Inhibits iNOS_gene iNOS Gene NFkB_active->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: LPS-induced NF-κB signaling pathway and potential inhibition by coumarins.

The diagram above illustrates the simplified signaling cascade initiated by LPS binding to Toll-like receptor 4 (TLR4) on the macrophage surface. This leads to the activation of the IKK complex, which in turn phosphorylates IκB, leading to its degradation and the release of NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of the iNOS gene, resulting in the production of NO. The tested coumarins likely exert their anti-inflammatory effect by inhibiting key components of this pathway, such as the IKK complex.

G start Start culture Culture RAW 264.7 Macrophages (24h) start->culture seed Seed cells in 96-well plates (1.5 x 10^5 cells/well) culture->seed adhere Allow cells to adhere (24h) seed->adhere treat Treat cells with LPS (1 µg/mL) and Test Compounds adhere->treat incubate Incubate (24h) treat->incubate supernatant Collect Supernatant incubate->supernatant mtt_assay Perform MTT Assay on remaining cells incubate->mtt_assay griess Griess Assay for Nitrite supernatant->griess read_griess Measure Absorbance (540 nm) griess->read_griess calc_no Calculate % NO Inhibition and IC50 read_griess->calc_no end End calc_no->end add_mtt Add MTT solution (4h incubation) mtt_assay->add_mtt dissolve Dissolve Formazan in DMSO add_mtt->dissolve read_mtt Measure Absorbance (570 nm) dissolve->read_mtt calc_viability Calculate % Cell Viability read_mtt->calc_viability calc_viability->end

Caption: Experimental workflow for assessing anti-inflammatory and cytotoxic activity.

This workflow diagram outlines the key steps in the experimental procedure used to determine the anti-inflammatory and cytotoxic effects of the natural coumarins.

References

A Comprehensive Guide to Validating the Purity of Synthesized Isomurralonginol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in preclinical research. This guide provides a detailed comparison of analytical techniques and supporting experimental data for validating the purity of synthesized Isomurralonginol acetate against a reference standard. This compound (8-[1-[(acetyloxy)methyl]-2-methyl-2-propenyl]-7-methoxycoumarin) is a natural coumarin isolated from Murraya exotica, and its purity is paramount for accurate biological and pharmacological studies.

Comparative Analysis of Analytical Data

The purity of a synthesized batch of this compound can be rigorously assessed by comparing its analytical data with that of a well-characterized, pure reference sample. The primary techniques for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography (HPLC and GC-MS).

Table 1: Summary of Analytical Data for this compound Purity Validation

ParameterExpected Value (Reference Standard)Observed Value (Synthesized Sample)Acceptance Criteria
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)[Specific chemical shifts and coupling constants][Record observed chemical shifts and coupling constants]Chemical shifts should match within ±0.02 ppm.
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)[Specific chemical shifts][Record observed chemical shifts]Chemical shifts should match within ±0.2 ppm.
Mass Spectrometry (ESI-MS)
[M+H]⁺m/z 303.1227[Record observed m/z]Mass accuracy within ±5 ppm.
HPLC-UV Purity
Purity (%)≥ 99.0%[Record calculated purity]≥ 99.0%
GC-MS Purity
Purity (%)≥ 99.0%[Record calculated purity]≥ 99.0%

Note: Specific NMR and MS data for the reference standard are based on the characterization of the compound isolated from natural sources.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and reliable purity assessment.

Synthesis of this compound

A standard laboratory procedure for the synthesis of this compound involves the acetylation of its precursor, Isomurralonginol.

Materials:

  • Isomurralonginol

  • Acetic anhydride

  • Pyridine (or a non-basic catalyst like DMAP with triethylamine)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Isomurralonginol in anhydrous DCM.

  • Add pyridine (or triethylamine and a catalytic amount of DMAP).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane-ethyl acetate gradient).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • Process the spectra and compare the chemical shifts (δ) and coupling constants (J) with the reference data.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS):

  • Instrument: ESI-TOF Mass Spectrometer

  • Mode: Positive ion mode

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer.

    • Acquire the mass spectrum and determine the exact mass of the protonated molecule ([M+H]⁺).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrument: GC-MS system with an EI source.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium

  • Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 10 min.

  • Procedure:

    • Prepare a dilute solution of the sample in ethyl acetate.

    • Inject 1 µL of the solution into the GC-MS.

    • Analyze the resulting chromatogram and mass spectrum of the main peak.

High-Performance Liquid Chromatography (HPLC)

Purity Analysis:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 325 nm.

  • Procedure:

    • Prepare a standard solution of the sample in the mobile phase.

    • Inject the solution into the HPLC system.

    • Calculate the purity based on the area percentage of the main peak.

Visualizing the Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for purity validation and the logical process of data interpretation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_comparison Data Comparison synthesis Synthesis of this compound purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (HRMS & GC-MS) purification->ms hplc HPLC-UV purification->hplc comparison Compare with Reference Data nmr->comparison ms->comparison hplc->comparison

Caption: Experimental workflow for the synthesis, purification, and purity validation of this compound.

data_interpretation cluster_criteria Purity Criteria start Synthesized Sample Data spectral_match Spectral Match? (NMR, MS) start->spectral_match chromatographic_purity Chromatographic Purity ≥ 99%? (HPLC, GC-MS) spectral_match->chromatographic_purity Yes fail Further Purification Required spectral_match->fail No pass Sample is Pure chromatographic_purity->pass Yes chromatographic_purity->fail No

Caption: Logical flow for interpreting analytical data to determine the purity of synthesized this compound.

A Head-to-Head Comparison of Isomurralonginol Acetate Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

This publication details conventional and modern extraction techniques, including Conventional Solvent Extraction, Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). The guide presents a summary of quantitative data in a structured table, provides detailed experimental protocols for each method, and includes workflow diagrams for enhanced clarity.

Quantitative Comparison of Extraction Methods

The following table summarizes the general performance of different extraction methods applicable to the isolation of coumarins like Isomurralonginol acetate. The data is based on studies extracting similar compounds from various plant matrices, as direct comparative data for this compound is not available.

Extraction MethodPrincipleTypical Solvent(s)Extraction TimeGeneral Yield EfficiencyKey AdvantagesKey Disadvantages
Conventional Solvent Extraction (Maceration/Soxhlet) Leaching of compounds into a solvent over an extended period.Methanol, Ethanol, Ethyl Acetate, Hexane24 - 48 hours (Maceration), 12-24 hours (Soxhlet)LowerSimple, low setup cost.[1]Time-consuming, large solvent consumption, potential for thermal degradation of compounds.[1]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds.[2]Polar solvents (e.g., Ethanol, Methanol)10 - 60 minutesHighRapid, reduced solvent consumption, improved yield.[2][3]Requires specialized equipment, potential for localized overheating.
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer of compounds into the solvent.[4]Various (e.g., Ethanol, Methanol, Water)10 - 60 minutesHighFast, efficient at lower temperatures, suitable for heat-sensitive compounds.[4]Requires specialized equipment, efficiency can be affected by sample matrix.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO₂) as the solvent, which has properties of both a liquid and a gas.[1]Supercritical CO₂, often with a co-solvent like methanol.30 - 120 minutesHigh and Selective"Green" method, solvent-free extract, highly selective.[1]High initial equipment cost, may require optimization for polar compounds.[1]

Experimental Protocols

The following are representative protocols for the extraction of coumarins from a plant matrix, which can be adapted for this compound from Murraya exotica.

1. Conventional Solvent Extraction (Soxhlet)

  • Plant Material Preparation: Air-dry the leaves of Murraya exotica and grind them into a fine powder.

  • Extraction:

    • Place 50 g of the powdered plant material into a thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Add 500 mL of methanol to the round-bottom flask.

    • Heat the solvent to its boiling point and allow the extraction to proceed for 12-24 hours.

  • Post-Extraction:

    • Cool the apparatus and collect the methanolic extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

    • The crude extract can then be subjected to chromatographic techniques for the isolation of this compound.

2. Microwave-Assisted Extraction (MAE)

  • Plant Material Preparation: Prepare finely powdered, dried leaves of Murraya exotica.

  • Extraction:

    • Place 10 g of the powdered plant material in a microwave extraction vessel.

    • Add 200 mL of 80% aqueous ethanol.

    • Set the microwave parameters: Power at 300-600 W, temperature at 60°C, and extraction time of 15 minutes.[2]

  • Post-Extraction:

    • After extraction, allow the vessel to cool.

    • Filter the mixture to separate the extract from the plant residue.

    • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

3. Ultrasound-Assisted Extraction (UAE)

  • Plant Material Preparation: Use finely powdered, dried leaves of Murraya exotica.

  • Extraction:

    • Mix 10 g of the powdered plant material with 200 mL of 80% aqueous methanol in a beaker.

    • Place the beaker in an ultrasonic bath.

    • Sonicate the mixture at a frequency of 20-40 kHz and a power of 100-300 W for 30 minutes at a controlled temperature (e.g., 35°C).[2]

  • Post-Extraction:

    • Filter the sonicated mixture.

    • The solvent from the filtrate is then evaporated under reduced pressure to obtain the crude extract.

4. Supercritical Fluid Extraction (SFE)

  • Plant Material Preparation: Prepare finely powdered, dried leaves of Murraya exotica.

  • Extraction:

    • Load 20 g of the powdered plant material into the extraction vessel of the SFE system.

    • Set the extraction parameters: Pressure at 20-30 MPa, temperature at 40-50°C.

    • Use supercritical CO₂ as the primary solvent, with a flow rate of 2-4 L/min. A co-solvent such as methanol (5-10%) can be added to enhance the extraction of more polar compounds.

    • The extraction is typically run for 60-90 minutes.

  • Post-Extraction:

    • The extract is separated from the supercritical fluid in a separator by reducing the pressure.

    • The collected crude extract is then ready for further purification.

Visualizing the Extraction Workflows

The following diagrams illustrate the general workflows for each of the described extraction methods.

Conventional_Solvent_Extraction Start Powdered Plant Material Soxhlet Soxhlet Extraction (e.g., Methanol, 12-24h) Start->Soxhlet Evaporation Solvent Evaporation (Rotary Evaporator) Soxhlet->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Conventional Solvent Extraction.

Microwave_Assisted_Extraction Start Powdered Plant Material MAE Microwave-Assisted Extraction (e.g., 80% Ethanol, 15 min, 60°C) Start->MAE Filtration Filtration MAE->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Microwave-Assisted Extraction.

Ultrasound_Assisted_Extraction Start Powdered Plant Material UAE Ultrasound-Assisted Extraction (e.g., 80% Methanol, 30 min, 35°C) Start->UAE Filtration Filtration UAE->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Ultrasound-Assisted Extraction.

Supercritical_Fluid_Extraction Start Powdered Plant Material SFE Supercritical Fluid Extraction (Supercritical CO2, 60-90 min) Start->SFE Separation Separation of Extract (Depressurization) SFE->Separation Crude_Extract Crude Extract Separation->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Supercritical Fluid Extraction.

Note on Signaling Pathways: As of the current literature review, specific signaling pathways modulated by this compound have not been extensively characterized. Therefore, a diagrammatic representation of its biological mechanism of action cannot be provided at this time. Further research is required to elucidate its molecular targets and downstream effects.

References

Correlating in vitro IC50 values of Isomurralonginol acetate with in vivo outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro anti-cancer activity of Isomurralonginol acetate (also known as Iso-mukaadial acetate) and its outcomes in in vivo studies. This document synthesizes available experimental data to offer a comprehensive overview of the compound's potential and limitations.

This compound, a drimane sesquiterpenoid isolated from the bark of Warburgia salutaris, has demonstrated notable cytotoxic effects against various cancer cell lines in laboratory settings. However, recent in vivo studies have highlighted significant challenges in translating this in vitro efficacy to animal models, primarily due to toxicity and formulation issues. This guide will delve into the specifics of these findings to inform future research and development efforts.

In Vitro vs. In Vivo Performance: A Data-Driven Comparison

The following table summarizes the key quantitative data from in vitro and in vivo studies on this compound, providing a direct comparison of its biological effects.

ParameterIn Vitro FindingsIn Vivo FindingsReference
Cell Lines Tested Pancreatic (MIA-PACA2), Colon (HT29)Breast Cancer (MCF-7) Xenograft in athymic nude mice[1][2],[3][4][5]
IC50 Values Concentration-dependent cytotoxicity observedNot applicable[1][2]
Mechanism of Action Induction of apoptosis via the mitochondrial intrinsic pathway (Bax/Bcl2 ratio modulation), activation of caspases 3/7, and reduced ATP production.No significant inhibition of tumor cell proliferation observed. Apoptotic cells were noted in the spleen and kidney tissues of treated mice, but not in the tumor itself.[1][2],[3][4][5]
Efficacy Slowed cellular proliferation in both pancreatic and colon cancer cell lines.Tumor shrinkage was observed, but histopathology showed no inhibition of cell proliferation within the tumor. The study concludes that no definitive conclusion on the in vivo anti-tumor effect can be made. An earlier abstract suggested tumor progression inhibition.[1][2],[3][4][5][6]
Toxicity Not specified in the provided study.Showed clinical signs of toxicity, leading to the suffering and death of mice immediately after administration. Elevated serum creatinine levels were also observed.[3][4][5]
Solubility Not specified in the provided study.Described as poorly soluble, which may have contributed to the challenges in in vivo administration and efficacy.[3][4][5]

Experimental Protocols

In Vitro Cytotoxicity and Mechanism of Action Studies

The in vitro activity of this compound was assessed using pancreatic (MIA-PACA2) and colon (HT29) cancer cell lines, alongside normal embryonic kidney (HEK 293) and normal lung (MRC5) cells for comparison.

  • Cell Culture and Treatment: Cells were cultured in appropriate media and treated with varying concentrations of this compound for 24 hours.[2]

  • Viability Assays: Cell viability was quantified using the AlamarBlue reagent and a real-time cell viability monitoring system (xCELLigence) to determine the IC50 values.[2]

  • Apoptosis and Mechanism Analysis: The study investigated the mechanism of cell death by measuring ATP production, caspase 3/7 activation, and changes in mitochondrial membrane potential. Morphological changes indicative of apoptosis were observed using light microscopy, and gene expression alterations were analyzed via RT-PCR.[1][2]

In Vivo Xenograft Study

The in vivo efficacy of this compound was evaluated in a breast cancer xenograft model.

  • Animal Model: Female athymic nude mice were inoculated subcutaneously with MCF-7 breast cancer cells.[3][4]

  • Treatment Groups: The mice were divided into four groups: an untreated negative control, a positive control receiving cisplatin intravenously, and two experimental groups receiving this compound orally at doses of 100 mg/kg and 300 mg/kg.[3][4][5]

  • Efficacy and Toxicity Assessment: Tumor volume and body mass were measured regularly. Blood samples were collected to assess serum parameters for renal function (creatinine levels). At the end of the study, histopathological analysis of the tumor, liver, kidney, and spleen tissues was performed. Apoptosis in these tissues was evaluated using the TUNEL assay.[3][4][5]

Visualizing the Data: Signaling Pathways and Experimental Workflows

To better understand the biological mechanisms and experimental processes, the following diagrams are provided.

G cluster_workflow Experimental Workflow In_Vitro_Studies In Vitro Studies (Pancreatic & Colon Cancer Cell Lines) IC50_Determination IC50 Value Determination (AlamarBlue & xCELLigence) In_Vitro_Studies->IC50_Determination Mechanism_of_Action Mechanism of Action Analysis (Apoptosis, Caspase Activity, ATP Levels) IC50_Determination->Mechanism_of_Action Correlation_Analysis Correlation Analysis (In Vitro vs. In Vivo Outcomes) Mechanism_of_Action->Correlation_Analysis In_Vivo_Studies In Vivo Studies (MCF-7 Xenograft in Mice) Efficacy_Assessment Efficacy Assessment (Tumor Volume, Histopathology) In_Vivo_Studies->Efficacy_Assessment Toxicity_Profiling Toxicity Profiling (Animal Health, Serum Chemistry) Efficacy_Assessment->Toxicity_Profiling Toxicity_Profiling->Correlation_Analysis

Caption: Experimental workflow from in vitro to in vivo analysis.

G cluster_pathway Proposed Signaling Pathway of this compound Isomurralonginol_Acetate This compound Mitochondria Mitochondria Isomurralonginol_Acetate->Mitochondria Bax_Bcl2 Increased Bax/Bcl2 Ratio Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Proposed apoptotic signaling pathway.

Conclusion

This compound demonstrates clear cytotoxic activity against pancreatic and colon cancer cell lines in vitro, inducing apoptosis through the mitochondrial pathway. However, the attempt to translate these findings into an in vivo breast cancer model was unsuccessful due to significant toxicity and a lack of observable anti-proliferative effects within the tumor.[3][4][5] The discrepancy between an earlier conference abstract suggesting positive in vivo results and the more recent, comprehensive study highlighting toxicity underscores the complexities of drug development and the importance of thorough, peer-reviewed data.

For researchers and drug development professionals, the case of this compound serves as a critical example of the challenges in correlating in vitro IC50 values with in vivo outcomes. Future research on this compound, and others in its class, should prioritize addressing the issues of toxicity and bioavailability to unlock any potential therapeutic benefits. Formulation studies to improve solubility and delivery, as well as dose-response studies to identify a therapeutic window, will be essential next steps.

References

Safety Operating Guide

Proper Disposal of Isomurralonginol Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Prior to handling Isomurralonginol Acetate, it is imperative to consult your institution's chemical hygiene plan and relevant safety guidelines. As a standard practice for all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The following procedure outlines a general workflow for its proper disposal as a chemical waste.

  • Waste Identification and Segregation:

    • This compound waste, including any contaminated materials such as pipette tips, gloves, and empty containers, should be classified as chemical waste. .

    • Segregate this waste from other waste streams, such as sharps, biological waste, and regular trash.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Ensure the container is kept closed when not in use.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.

    • Do not pour this compound down the drain or dispose of it in regular trash.[1][2]

Summary of Chemical Safety Information

While specific quantitative data for this compound is not available, the table below outlines the typical information found in a Safety Data Sheet for similar acetate compounds. This information should be handled with the understanding that it is a general guide.

PropertyGeneral Information for Acetate Compounds
Physical State Solid or Liquid
Boiling Point Data not available
Melting Point Data not available
Solubility Generally soluble in organic solvents.
Stability Stable under normal laboratory conditions.[3]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.
Hazardous Decomposition May produce carbon monoxide and carbon dioxide upon combustion.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal a Generate Isomurralonginol Acetate Waste b Segregate as Chemical Waste a->b c Use Designated Waste Container b->c d Label with 'Hazardous Waste' and Chemical Name c->d e Store in Satellite Accumulation Area d->e f Contact EHS for PICKUP e->f g Proper Disposal by Licensed Facility f->g

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Isomurralonginol acetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Isomurralonginol Acetate

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the available search results. The following guidance is based on safety data for structurally similar compounds, such as isobornyl acetate and other acetate compounds. It is imperative to consult a qualified safety professional and obtain the specific SDS from the supplier before handling this compound. The information provided here is for guidance purposes only and should be adapted to your specific laboratory conditions and risk assessment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on data for similar compounds.

Body PartPersonal Protective EquipmentStandard
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). Wear appropriate protective clothing to prevent skin exposure.[1][2]Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working in a poorly ventilated area or if irritation is experienced.[2]Follow OSHA respirator regulations in 29 CFR 1910.134.
Emergency First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or symptoms occur.[1][2]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Handling and Storage
  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and immediately after handling the product.

Spill and Disposal Procedures
  • Spill Response: In case of a spill, remove all sources of ignition.[1] Ventilate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[1]

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

A 1. Risk Assessment & SOP Review B 2. Assemble & Inspect PPE A->B C 3. Prepare Work Area (Fume Hood) B->C D 4. Weigh & Prepare Chemical C->D E 5. Conduct Experiment D->E F 6. Decontaminate Work Area & Equipment E->F G 7. Segregate & Label Waste E->G F->G I 9. Doff & Dispose of/Clean PPE F->I H 8. Dispose of Waste via Approved Channels G->H J 10. Personal Hygiene (Wash Hands) I->J

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isomurralonginol acetate
Reactant of Route 2
Reactant of Route 2
Isomurralonginol acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.